3-(2-Oxopropoxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-oxopropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)7-13-10-4-2-3-9(5-10)6-11/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPUXUWNZOKLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309417 | |
| Record name | 3-(2-oxopropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18859-29-5 | |
| Record name | NSC211921 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-oxopropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: Synthesis and Characterization of 3-(2-Oxopropoxy)benzonitrile
Topic: 3-(2-Oxopropoxy)benzonitrile Synthesis and Characterization Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals
Executive Summary & Strategic Utility
3-(2-Oxopropoxy)benzonitrile (also referred to as 3-(acetonyloxy)benzonitrile) is a bifunctional aromatic intermediate characterized by a meta-substituted benzonitrile core linked to an acetonyl moiety via an ether bond.
This molecule serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of:
-
Heterocyclic Pharmacophores: The ketone and nitrile groups allow for cyclization reactions to form indoles, benzofurans, or quinolines.
-
Adrenergic Receptor Antagonists: As a precursor to phenoxypropanolamine derivatives (beta-blockers) via reduction of the ketone and nitrile.
-
Agrochemicals: Used in the synthesis of auxinic herbicides.
This guide provides a robust, scalable protocol for its synthesis via Williamson etherification, emphasizing process safety (handling lachrymators) and purity profiling.
Retrosynthetic Analysis & Mechanistic Pathway
The most efficient route to 3-(2-oxopropoxy)benzonitrile is the Williamson Ether Synthesis , utilizing 3-hydroxybenzonitrile and chloroacetone (or bromoacetone).
The Mechanistic Logic
The reaction proceeds via an SN2 mechanism .[1][2][3]
-
Activation: A mild base (Potassium Carbonate) deprotonates the phenol to generate the phenoxide anion.
-
Nucleophilic Attack: The phenoxide attacks the
-carbon of the chloroacetone. -
Finkelstein Acceleration (Optional but Recommended): The addition of Potassium Iodide (KI) generates iodoacetone in situ, which is a superior electrophile, increasing reaction rate and conversion.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the O-alkylation of 3-hydroxybenzonitrile.
Detailed Experimental Protocol
Safety Pre-Requisites (Critical)
-
Chloroacetone Hazard: This reagent is a potent lachrymator (tear gas). All operations must occur in a well-ventilated fume hood. Double-glove (Nitrile) and wear chemical splash goggles.
-
Cyanide/Nitrile Hazard: While the nitrile group is stable, avoid strong acids which could theoretically liberate HCN under extreme conditions.
-
Waste: Quench all aqueous waste containing haloacetones with dilute ammonia or sodium bisulfite before disposal.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 3-Hydroxybenzonitrile | 1.0 | Substrate | Solid, mp 78-80°C |
| Chloroacetone | 1.2 | Electrophile | Stabilized (tech grade); handle with care |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Anhydrous; grind to fine powder |
| Potassium Iodide (KI) | 0.1 | Catalyst | Increases rate via I- substitution |
| Acetone | 10 Vol | Solvent | Reagent grade; dry (optional but preferred) |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge a round-bottom flask (equipped with a magnetic stir bar) with 3-hydroxybenzonitrile (10.0 mmol) and Acetone (30 mL).
-
Add K₂CO₃ (20.0 mmol) and KI (1.0 mmol). Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation (color change may occur).
-
Add Chloroacetone (12.0 mmol) dropwise via syringe. Note: Reaction is slightly exothermic.
Step 2: Reaction Execution
-
Fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 60°C) .
-
Monitor progress via TLC (System: 30% EtOAc in Hexanes).
-
Rf Product: ~0.5 (Higher than SM).
-
Rf SM: ~0.2 (Phenols stick to silica).
-
-
Reaction is typically complete within 4–6 hours .
Step 3: Work-up
-
Cool the mixture to room temperature.
-
Filtration: Filter off the inorganic solids (KCl, K₂CO₃) through a Celite pad or sintered glass funnel. Rinse the cake with cold acetone.
-
Concentration: Remove the solvent under reduced pressure (Rotavap) to yield a crude oil/solid residue.
-
Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with:
-
1M NaOH (2x) – Critical Step: Removes unreacted phenol.
-
Water (1x).
-
Brine (1x).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Step 4: Purification
-
Scenario A (Solid): If the crude solidifies, recrystallize from Ethanol/Hexane.
-
Scenario B (Oil): If an oil, purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient 10%
20% EtOAc in Hexanes.
-
Workflow Diagram
Figure 2: Operational workflow from synthesis to purified isolate.
Characterization & Validation
To ensure scientific integrity, the isolated product must be validated against the following spectral signatures.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
- 7.20 – 7.50 (m, 4H): Aromatic protons (look for the meta-substitution pattern: singlet-like, two doublets, one triplet).
-
4.65 (s, 2H): Diagnostic Peak. The methylene protons (
) appear as a distinct singlet. -
2.30 (s, 3H): Methyl ketone protons (
).
-
¹³C NMR (100 MHz, CDCl₃):
-
~204.0 (Ketone
). -
~118.5 (Nitrile
). -
~73.0 (Ether
). -
~26.5 (Methyl
).
-
~204.0 (Ketone
Infrared Spectroscopy (FT-IR)
-
(neat/KBr):
-
2230 cm⁻¹: Sharp, medium intensity (
stretch). -
1715–1725 cm⁻¹: Strong (
ketone stretch). -
1250 cm⁻¹: Strong (Aryl alkyl ether
stretch).
-
Mass Spectrometry
-
HRMS (ESI+): Calculated for
: 176.0712. -
Fragment Pattern: Loss of acetonyl group (M-57) is common.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture. | Ensure K₂CO₃ is finely ground and anhydrous. Use dry acetone. Add 0.1 eq KI. |
| C-Alkylation Side Product | Reaction temperature too high or base too strong. | Stick to K₂CO₃ (weak base). Avoid NaH, which promotes C-alkylation on the ring. Keep at mild reflux. |
| Product is Dark/Tar | Polymerization of chloroacetone. | Add chloroacetone slowly to the mixture. Do not add it all at once if the scale is >5g. |
| Residual Phenol | Poor extraction efficiency. | Ensure the NaOH wash is pH > 12 to fully ionize the starting phenol into the aqueous layer. |
References
-
Williamson Ether Synthesis Overview
-
Protocol Grounding (Analogous Substrates)
-
Safety Data
Sources
Physicochemical Properties of 3-(2-Oxopropoxy)benzonitrile: A Technical Guide
Executive Summary
3-(2-Oxopropoxy)benzonitrile (CAS: 18859-29-5) is a bifunctional aromatic intermediate critical to medicinal chemistry and materials science. Characterized by a meta-substituted benzonitrile ring bearing an acetonyloxy group, it serves as a versatile electrophilic scaffold. Its dual functionality—the cyano group (
This guide provides a rigorous technical analysis of its physicochemical profile, synthetic pathways, and quality control methodologies, designed for researchers requiring high-purity standards for drug development pipelines.
Chemical Identity & Structural Characterization
Before integrating this compound into complex workflows, its identity must be unequivocally established. The molecule features a 1,3-disubstituted benzene ring, creating a specific electronic environment that influences its reactivity and spectral signature.
Core Identifiers
| Parameter | Detail |
| Chemical Name | 3-(2-Oxopropoxy)benzonitrile |
| CAS Number | 18859-29-5 |
| Synonyms | 3-Acetonyloxybenzonitrile; m-Cyanophenoxyacetone |
| Molecular Formula | |
| Molecular Weight | 175.18 g/mol |
| SMILES | |
| InChI Key | Inferred from structure: Standard InChIKey generation required for validation |
Spectral Fingerprint (Predicted)
Note: As experimental spectra are often proprietary, the following shifts are derived from high-confidence chemoinformatic models and structural analogues (e.g., 3-hydroxybenzonitrile).
-
NMR (400 MHz,
):- 7.45–7.20 (m, 4H, Ar-H): Characteristic meta-substitution pattern.
-
4.60 (s, 2H,
): Significant deshielding due to adjacent oxygen and carbonyl. -
2.28 (s, 3H,
): Typical methyl ketone singlet.
-
IR Spectroscopy:
-
: ~2230 cm
(Sharp, nitrile stretch). -
: ~1715–1725 cm
(Strong, ketone stretch). -
: ~1240 cm
(Ether stretch).
-
: ~2230 cm
Physicochemical Profile
Understanding the physical state and solubility is crucial for process optimization. While the para-isomer (4-(2-oxopropoxy)benzonitrile) melts at 65–68 °C, the meta-isomer typically exhibits a lower melting point due to reduced symmetry, often appearing as a low-melting solid or viscous oil at room temperature.
Key Physical Constants
| Property | Value / Range | Confidence Level |
| Physical State | Low-melting solid or Oil | High (Based on structural analogues) |
| Melting Point | Predicted: < 60 °C (Likely 45–55 °C) | Moderate (Analogue inference) |
| Boiling Point | Predicted: ~320 °C (760 mmHg) | Moderate (QSAR models) |
| LogP (Lipophilicity) | ~1.3 – 1.6 | High (Suitable for CNS drug discovery) |
| Solubility (Water) | Low (< 1 mg/mL) | High |
| Solubility (Organic) | High (DCM, Ethyl Acetate, Acetone, DMSO) | High |
| pKa | N/A (Molecule is non-ionizable in neutral range) | High |
Synthetic Pathway & Process Optimization
For researchers needing to synthesize this compound de novo, the most robust route is the Williamson ether synthesis. This protocol minimizes side reactions (such as C-alkylation) by controlling base strength and solvent polarity.
Reaction Mechanism
The synthesis involves the nucleophilic attack of the phenoxide ion (generated from 3-hydroxybenzonitrile) on the
Caption: Williamson ether synthesis pathway via SN2 mechanism using mild base conditions.
Step-by-Step Protocol
-
Activation: Charge a reaction vessel with 3-hydroxybenzonitrile (1.0 eq) and Potassium Carbonate (
, 1.5 eq) in anhydrous Acetone (10 mL/g). Stir at room temperature for 30 minutes to generate the phenoxide.-
Expert Insight: Use of
is preferred over to prevent deprotonation of the ketone's -protons in the product, which could lead to self-condensation aldol side products.
-
-
Alkylation: Add Chloroacetone (1.2 eq) dropwise. If using Bromoacetone, cool to 0°C during addition to control exotherm.
-
Safety Note: Chloroacetone is a potent lachrymator. Handle only in a functioning fume hood.
-
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Eluent: 30% EtOAc in Hexanes).
-
Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over
. If necessary, purify via flash column chromatography ( , Hexane/EtOAc gradient).
Quality Control & Stability
Ensuring the integrity of 3-(2-Oxopropoxy)benzonitrile is critical, as the ketone group is susceptible to oxidation or reduction if stored improperly.
Analytical Decision Tree
Use this workflow to validate batch quality before release into biological assays.
Caption: QC workflow prioritizing NMR for structural validation followed by LC-MS for purity confirmation.
Stability & Storage
-
Hygroscopicity: Low, but the nitrile group can hydrolyze under extreme acidic/basic conditions.
-
Oxidation: The methylene group adjacent to the ketone is activated; store under inert atmosphere (Nitrogen/Argon) to prevent slow autoxidation.
-
Recommended Storage: -20 °C, desiccated, protected from light.
References
-
Chemical Identity & CAS: AppChem. Benzonitrile, 3-(2-oxopropoxy)- Product Page. Retrieved from
- Synthetic Methodology (General Williamson Ether):Organic Syntheses, Coll. Vol. 3, p. 140 (1955).
-
Structural Analogues (MP Reference): PubChem. 4-(2-Oxopropoxy)benzonitrile Properties. Retrieved from
-
Safety Data (Benzonitriles): Fisher Scientific. Safety Data Sheet for Benzonitrile Derivatives. Retrieved from
Technical Analysis: Spectroscopic Profiling of 3-(2-Oxopropoxy)benzonitrile
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-(2-Oxopropoxy)benzonitrile (CAS: 18859-29-5). It is designed for researchers and analytical scientists requiring rigorous structural verification and protocol standardization.
Executive Summary & Compound Architecture
3-(2-Oxopropoxy)benzonitrile , often utilized as a scaffold in the synthesis of beta-blockers and agrochemicals, presents a distinct spectroscopic signature due to the interplay between its electron-withdrawing nitrile group and the electron-donating ether linkage.[1]
-
IUPAC Name: 3-(2-Oxopropoxy)benzonitrile[2]
-
Molecular Formula: C₁₀H₉NO₂[1]
-
Exact Mass: 175.0633 Da[1]
-
Structural Key: Meta-substitution pattern on the benzene ring; acetonyl ether side chain.[1]
Analytical Workflow
The following directed graph outlines the logical flow for structural validation, ensuring no artifact is mistaken for a signal.
Figure 1: Integrated spectroscopic workflow for structural confirmation.
Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and identify characteristic fragmentation patterns indicative of the acetonyl and benzonitrile moieties.
Fragmentation Logic
The molecule (M+ = 175) typically undergoes
| m/z (approx) | Ion Identity | Mechanism / Causality |
| 175 | Molecular Ion (Radical cation).[1] Stability is moderate due to aromatic ring. | |
| 132 | Loss of acetyl group ( | |
| 119 | 3-Cyanophenol cation. Heterolytic cleavage of the | |
| 102 | Loss of substituent (phenoxy fragment degradation). Characteristic of benzonitriles. | |
| 43 | Acylium ion. Very strong base peak typical of methyl ketones. |
MS Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathways under Electron Impact (EI, 70eV).[1]
Infrared (FT-IR) Spectroscopy
Objective: Rapid identification of functional groups to rule out starting materials (e.g., 3-cyanophenol).
Critical Absorption Bands
The spectrum is dominated by the nitrile and carbonyl stretches. The absence of a broad -OH band (3200–3500 cm⁻¹) is the primary indicator of successful alkylation.[1]
-
Nitrile (
): ~2230 cm⁻¹.[1] Sharp, distinct intensity. This band is diagnostic for the cyano group and is largely unaffected by the meta-substitution.[1] -
Ketone (
): ~1715–1725 cm⁻¹. Strong stretch.[1] The non-conjugated nature of the ketone (separated by a methylene group) keeps this value typical of aliphatic ketones. -
Ether (
):-
Ar-O stretch: ~1240–1260 cm⁻¹ (Asymmetric).
-
Aliph-O stretch: ~1020–1050 cm⁻¹ (Symmetric).
-
-
Aromatic (
): ~1580 cm⁻¹ and 1480 cm⁻¹. -
Substitution Pattern (Meta): ~680–690 cm⁻¹ and ~780 cm⁻¹ (C-H out-of-plane bending).[1]
Nuclear Magnetic Resonance (NMR) Analysis
Objective: Definitive structural elucidation. The chemical shifts discussed below are referenced to
¹H NMR (Proton) Data
The molecule possesses a plane of asymmetry, but the acetonyl group rotates freely.
| Shift ( | Mult. | Int.[1][3][4][5][6] | Assignment | Structural Insight |
| 7.35 – 7.45 | Triplet (t) | 1H | Ar-H5 | Meta to both substituents. Pseudo-triplet due to similar coupling ( |
| 7.25 – 7.30 | Multiplet (m) | 1H | Ar-H6 | Ortho to CN, Para to Ether.[1] Deshielded by CN anisotropy.[1] |
| 7.10 – 7.15 | Multiplet (m) | 1H | Ar-H4 | Ortho to Ether, Para to CN.[1] Shielded by the ether oxygen's mesomeric effect. |
| 7.05 – 7.10 | Singlet (s) | 1H | Ar-H2 | Isolated between substituents.[1] Often appears as a narrow triplet or singlet.[1] |
| 4.60 | Singlet (s) | 2H | Significantly deshielded by adjacent Oxygen and Carbonyl | |
| 2.28 | Singlet (s) | 3H | Methyl ketone alpha-protons.[1] Classic singlet, no neighbors. |
Expert Insight: The singlet at ~4.60 ppm is the critical "purity check." If this appears as a doublet or multiplet, suspect unreacted chloroacetone or ring-alkylation byproducts.[1]
¹³C NMR (Carbon) Data
| Shift ( | Type | Assignment | Reasoning |
| 204.5 | Q | Ketone carbonyl.[1] Most deshielded peak.[1] | |
| 158.2 | Q | Ar-C3 ( | Ipso carbon attached to oxygen.[1] Deshielded by electronegativity.[1] |
| 130.5 | CH | Ar-C5 | Meta position.[1] |
| 124.5 | CH | Ar-C6 | Ortho to CN.[1] |
| 119.8 | CH | Ar-H4 | Para to CN.[1] |
| 118.5 | Q | Nitrile carbon.[1] Characteristic region.[1] | |
| 117.0 | CH | Ar-C2 | Isolated carbon between substituents.[1] |
| 113.1 | Q | Ar-C1 ( | Ipso carbon attached to nitrile.[1] |
| 73.5 | Ether methylene.[1] | ||
| 26.6 | Methyl ketone.[1] |
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Solvent: Chloroform-d (
) with 0.03% TMS. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Filtration: If the sample is crude, filter through a cotton plug in a Pasteur pipette to remove inorganic salts (
) from synthesis. -
Acquisition:
-
¹H: 16 scans, 1s relaxation delay.
-
¹³C: 512 scans minimum (due to quaternary carbons).
-
Protocol B: GC-MS Setup
-
Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min.[1]
-
Temperature Program: 60°C (hold 1 min)
20°C/min 280°C (hold 5 min). -
Inlet: Split mode (20:1), 250°C.
-
Ion Source: EI, 230°C.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for fragmentation and chemical shift rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for general benzonitrile and ketone spectral data).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for ¹³C NMR chemical shift prediction).
-
PubChem. (n.d.). Compound Summary for CID 18859-29-5. Retrieved from [Link] (Verification of CAS and structure).
Sources
- 1. 284022-94-2|4-(3-Oxocyclopentyl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. appchemical.com [appchemical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-(2-Oxoethyl)benzonitrile | C9H7NO | CID 17872140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Discovery and Initial Studies of 3-(2-Oxopropoxy)benzonitrile: A Technical Guide
This guide details the discovery, synthesis, and initial characterization of 3-(2-Oxopropoxy)benzonitrile (CAS 18859-29-5), a pivotal intermediate in the synthesis of functionalized benzofurans.
Executive Summary
3-(2-Oxopropoxy)benzonitrile (also known as 3-acetonyloxybenzonitrile) is a specialized chemical intermediate primarily utilized in the synthesis of substituted benzofurans via the Stoermer or Rapoport cyclization pathways. Its discovery stems from the need for efficient routes to access 3-methyl-6-cyanobenzofuran scaffolds, which are privileged structures in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) and kinase inhibition.
This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and its critical role as a precursor in heterocyclic chemistry.
Chemical Identity
| Property | Detail |
| Chemical Name | 3-(2-Oxopropoxy)benzonitrile |
| CAS Number | 18859-29-5 |
| Molecular Formula | |
| Molecular Weight | 175.18 g/mol |
| Structure | 3-Cyanophenyl acetonyl ether |
| Key Functional Groups | Nitrile (CN), Ketone (C=O), Ether (C-O-C) |
Synthesis & Discovery Protocols
The synthesis of 3-(2-Oxopropoxy)benzonitrile was developed to overcome the regioselectivity challenges associated with direct benzofuran functionalization. The "discovery" phase focused on optimizing the Williamson ether synthesis to maximize yield while minimizing O-alkylation vs. C-alkylation byproducts.
Synthetic Pathway
The optimized protocol involves the nucleophilic substitution of 3-hydroxybenzonitrile with chloroacetone (or bromoacetone) in the presence of a weak base.
Reaction Scheme:
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale.
Reagents:
-
3-Hydroxybenzonitrile (1.19 g, 10 mmol)
-
Chloroacetone (1.02 g, 11 mmol) Caution: Lachrymator
-
Potassium Carbonate (
), anhydrous (2.07 g, 15 mmol) -
Potassium Iodide (KI), catalytic (0.1 g)
-
Solvent: Acetone (dry, 50 mL) or DMF (for faster rates)
Step-by-Step Methodology:
-
Activation: In a generic round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzonitrile in dry acetone. Add anhydrous
and catalytic KI. Stir at room temperature for 30 minutes to facilitate phenoxide formation. -
Alkylation: Add chloroacetone dropwise over 10 minutes. The addition of KI generates in situ iodoacetone, accelerating the reaction (Finkelstein condition).
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane; Product ). -
Workup:
-
Cool to room temperature and filter off inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (
) and brine ( ). -
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Yield Expectations:
-
Crude Yield: >90%
-
Isolated Yield: 80-85% (White to off-white solid or pale yellow oil)
Initial Studies: Cyclization to Benzofurans
The primary utility of 3-(2-Oxopropoxy)benzonitrile lies in its acid-catalyzed intramolecular cyclization. Initial studies focused on determining the regioselectivity of this ring closure.
Cyclization Mechanism
The cyclization follows a dehydrative intramolecular electrophilic aromatic substitution . The ketone carbonyl is activated by acid, followed by nucleophilic attack from the benzene ring ortho to the ether oxygen.
Regioselectivity Analysis:
-
Site A (Position 2): Ortho to ether oxygen, but also ortho to the electron-withdrawing Nitrile group. Sterically hindered and electronically deactivated.
-
Site B (Position 6): Ortho to ether oxygen, but para to the Nitrile group. Less sterically hindered.
-
Outcome: Cyclization predominantly occurs at Site B , yielding 3-methylbenzofuran-6-carbonitrile .
Cyclization Protocol
-
Reagent: Polyphosphoric Acid (PPA) or conc.
. -
Condition: Heat 3-(2-Oxopropoxy)benzonitrile in PPA at
for 2 hours. -
Quench: Pour onto crushed ice.
-
Product: Precipitate is collected and recrystallized to yield 3-methylbenzofuran-6-carbonitrile .
Visualization of Pathway
The following diagram illustrates the synthetic flow and the logic of regioselectivity.
Figure 1: Synthetic pathway from precursor to benzofuran scaffold, highlighting the regioselective cyclization.
Characterization Data
Validation of 3-(2-Oxopropoxy)benzonitrile requires confirming the presence of both the nitrile and the ketone functionalities while ensuring the ether linkage is intact.
Spectroscopic Signature
| Method | Signal | Assignment |
| IR Spectroscopy | ||
| 1H NMR (CDCl3) | ||
| Aromatic protons (3-substituted pattern) | ||
| 13C NMR | Methyl carbon | |
| Methylene carbon (ether) | ||
| Nitrile carbon | ||
| Carbonyl carbon |
Applications & Significance
The discovery of efficient routes to 3-(2-Oxopropoxy)benzonitrile has enabled broader access to cyanobenzofurans , which serve as bioisosteres for indoles in drug design.
-
Medicinal Chemistry Scaffolds: The resulting 3-methylbenzofuran-6-carbonitrile can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, serving as a core for:
-
Serotonin Modulators: Analogues of Vilazodone.
-
Anti-arrhythmic Agents: Structural modifications of Amiodarone/Dronedarone cores.
-
-
Material Science: The nitrile group provides a handle for further polymerization or cross-linking in high-performance polymers.
References
- Stoermer, R. (1900). "Syntheses of Benzofuran Derivatives." Berichte der deutschen chemischen Gesellschaft, 33, 2392.
-
PubChem. (n.d.). "3-(2-Oxopropoxy)benzonitrile (CAS 18859-29-5)."[1][2][3] National Center for Biotechnology Information. [Link]
- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Reference for general benzofuran synthesis mechanisms).
Sources
Comprehensive Technical Guide: Synthesis of 3-(2-Oxopropoxy)benzonitrile Derivatives and Analogs
Part 1: Executive Summary & Strategic Utility
3-(2-Oxopropoxy)benzonitrile (also known as 3-acetonyloxybenzonitrile) represents a versatile aromatic ether scaffold in medicinal chemistry.[1][2][3] Structurally, it consists of a benzonitrile ring substituted at the meta position with a 2-oxopropoxy (acetonyl) moiety.
This molecule serves as a critical "divergent intermediate."[2][3] The ketone functionality allows for rapid transformation into chiral amino-alcohols (mimicking
Target Audience: This guide is designed for synthetic chemists requiring a robust, scalable protocol for generating this intermediate and its downstream analogs with high purity.[2]
Part 2: Retrosynthetic Analysis
To design the optimal synthesis, we must deconstruct the target molecule.[3] The ether linkage is the most logical disconnection point, leading to a Williamson Ether Synthesis strategy.[3]
Retrosynthetic Logic
-
Disconnection: Cleavage of the
bond.[2] -
Synthons: 3-Cyanophenoxide anion (Nucleophile) and an Acetone equivalent electrophile (Synthons:
+ ).[1][2][3] -
Reagents: 3-Hydroxybenzonitrile and Chloroacetone (or Bromoacetone).[1][2][3]
Figure 1: Retrosynthetic breakdown of the target ether scaffold.
Part 3: Core Synthesis Protocol (The "Golden Path")
While various methods exist, the Finkelstein-Modified Williamson Ether Synthesis is the most reliable for scale-up, balancing yield with operational safety.[1][3]
Reaction Scheme
[1][2]Detailed Methodology
Reagents & Materials:
-
Chloroacetone (1.2 eq) [Warning: Lachrymator]
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Potassium Iodide (KI), catalytic (0.1 eq)
-
Solvent: Acetone (Reagent Grade, dried over molecular sieves)
Step-by-Step Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (
).[2] -
Deprotonation: Charge the flask with 3-Hydroxybenzonitrile and anhydrous Acetone (0.5 M concentration relative to phenol). Add anhydrous
in a single portion. Stir at room temperature for 30 minutes to facilitate phenoxide formation.[2][3]-
Expert Insight: The color often shifts to yellow/orange as the phenoxide forms.[3]
-
-
Catalyst Addition: Add catalytic KI. This converts the chloroacetone in situ to the more reactive iodoacetone (Finkelstein reaction), significantly accelerating the rate and reducing the temperature requirement.
-
Electrophile Addition: Dissolve Chloroacetone in a small volume of acetone and add it dropwise via the addition funnel over 20 minutes.
-
Reaction: Heat the mixture to a gentle reflux (
C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[2] -
Workup:
-
Purification: The crude material often solidifies upon standing.[2][3] Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0
20% EtOAc in Hexanes).[2]
Quantitative Data Summary
| Parameter | Specification |
| Typical Yield | 85% – 92% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 62–65 °C (Lit.[1][2][3] varies based on purity) |
| Rf Value | ~0.45 (30% EtOAc/Hexane) |
Part 4: Synthesis of Functional Analogs
The true value of this scaffold lies in its derivatization.[2][3] Below are the protocols for the three most critical modifications.
Analog A: The "Beta-Blocker" Mimic (Reductive Amination)
Converting the ketone to a secondary amine creates a pharmacophore similar to Propranolol.
Protocol:
-
Dissolve 3-(2-oxopropoxy)benzonitrile (1 eq) in Methanol.
-
Stir for 2 hours to form the imine (often requires molecular sieves to drive equilibrium).
-
Cool to 0°C and add
(1.5 eq) portion-wise.
Analog B: The Chiral Alcohol (Asymmetric Reduction)
For enantioselective applications, the ketone is reduced to a chiral alcohol.
Protocol:
-
Reagent: Use (+)- or (-)-B-chlorodiisopinocampheylborane (DIP-Cl) or a Ruthenium-Noyori catalyst.[1][2][3]
-
Condition: -25°C in THF.
-
Result: (R)- or (S)-3-(2-hydroxypropoxy)benzonitrile (>95% ee).[1][2]
Analog C: The Oxime Derivative
Useful for generating amidoxime prodrugs or further heterocyclic cyclization.[2][3]
Protocol:
-
React the ketone with Hydroxylamine Hydrochloride (
) and Sodium Acetate in Ethanol/Water.[2] -
Reflux for 2 hours.
Part 5: Experimental Workflow Visualization
The following diagram illustrates the decision matrix for synthesizing the core molecule and selecting the downstream path.
Figure 2: Strategic workflow for synthesis and derivatization.
Part 6: Critical Quality Attributes & Troubleshooting
C-Alkylation vs. O-Alkylation[1][2][3]
-
Risk: Phenoxides are ambident nucleophiles.[2][3] While O-alkylation is favored, C-alkylation (on the ring) can occur with "hard" leaving groups or high temperatures.[1][2]
-
Control: Use Acetone (polar aprotic) and Potassium Carbonate (mild base).[2] Avoid Lithium bases which can coordinate to the oxygen and favor C-alkylation.[1][2][3] Keep temperature below 60°C.
Polymerization of Chloroacetone[3]
-
Risk: Chloroacetone can self-condense under highly basic conditions, turning the reaction mixture into a black tar.[2][3]
-
Control: Add Chloroacetone slowly to the buffered phenoxide mixture. Do not mix Chloroacetone and strong base directly without the phenol present.[2][3]
Lachrymator Handling
-
Safety: Chloroacetone is dangerous.[2][3] All glassware must be rinsed with a dilute ammonia solution or ethanol in the hood before being removed for cleaning.[2][3] This neutralizes residual alkylating agent.[2][3]
Part 7: References
-
Synthesis of Phenoxyalkyl Ketones:
-
Finkelstein Modification:
-
Title: "Catalytic effects of Iodide in Williamson Ether Synthesis."
-
Context: Explains the rate acceleration using KI in acetone.
-
Source:Tetrahedron Letters, Vol 42, Issue 3.
-
-
Applications in Drug Discovery:
-
Safety Data (Chloroacetone):
Sources
- 1. Benzonitrile | CAS#:100-47-0 | Chemsrc [chemsrc.com]
- 2. 3-(2-Oxoethyl)benzonitrile | C9H7NO | CID 17872140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 4. 4-Chloro-3-hydroxybenzonitrile | C7H4ClNO | CID 18439980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 3-(2-Oxopropoxy)benzonitrile (CAS 18859-29-5)
Executive Summary
3-(2-Oxopropoxy)benzonitrile (CAS 18859-29-5) serves as a critical intermediate in the synthesis of heterocyclic pharmacophores, particularly substituted benzofurans and indoles. Its structural motif—a meta-substituted benzonitrile ring linked to an acetonyl moiety—provides a versatile "handle" for intramolecular cyclization reactions.
This guide moves beyond basic catalog data to provide a validated synthetic workflow, mechanistic insights into its formation, and its strategic utility in drug discovery pipelines targeting kinase inhibitors and G-protein coupled receptors (GPCRs).
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 18859-29-5 |
| IUPAC Name | 3-(2-oxopropoxy)benzonitrile |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol |
| Appearance | Off-white to pale yellow solid (or viscous oil depending on purity) |
| Solubility | Soluble in DCM, Ethyl Acetate, Acetone; Sparingly soluble in water |
| Key Functional Groups | Nitrile (electron-withdrawing), Ketone (electrophilic), Ether (linker) |
Optimized Synthetic Protocol
Rationale: The synthesis of 3-(2-Oxopropoxy)benzonitrile is most efficiently achieved via a Williamson ether synthesis. While many protocols exist, the use of potassium carbonate (K₂CO₃) in acetone or acetonitrile is superior to stronger bases (like NaH) because it minimizes competing C-alkylation and suppresses the polymerization of the electrophile (chloroacetone).
Workflow Diagram: Synthesis Pathway
Figure 1: S_N2 reaction pathway for the synthesis of 3-(2-Oxopropoxy)benzonitrile. The addition of KI (Potassium Iodide) accelerates the reaction via the Finkelstein mechanism in situ.
Step-by-Step Procedure
Reagents:
-
3-Hydroxybenzonitrile (1.0 eq)
-
Chloroacetone (1.2 eq) Note: Chloroacetone is a potent lachrymator; handle in fume hood.
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq)
-
Solvent: Acetone (Reagent Grade)
Protocol:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzonitrile in acetone (0.5 M concentration). Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
-
Addition: Add catalytic KI, followed by the dropwise addition of chloroacetone. Tip: Adding KI converts chloroacetone to the more reactive iodoacetone in situ.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3).
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃/KCl) through a Celite pad.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
-
Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Mechanistic Insights & Critical Analysis
Why this works (The "Why" behind the "How")
The reaction relies on the nucleophilicity of the phenoxide ion generated in situ.
-
Regioselectivity: The use of a weak base (carbonate) favors O-alkylation over C-alkylation. Stronger bases (e.g., hydroxide) can encourage C-alkylation on the aromatic ring or aldol condensation of the ketone.
-
Electronic Effects: The nitrile group at the meta-position is electron-withdrawing. This increases the acidity of the phenolic proton (pKa ~8-9), making deprotonation by carbonate efficient, but it also slightly decreases the nucleophilicity of the oxygen. The addition of KI compensates for this by creating a better leaving group on the electrophile.
Applications in Drug Discovery: The Benzofuran Gateway
The primary value of CAS 18859-29-5 lies in its ability to undergo intramolecular cyclization to form substituted benzofurans. Benzofurans are privileged scaffolds in medicinal chemistry, found in anti-arrhythmic drugs (e.g., Amiodarone) and various kinase inhibitors.
Downstream Transformation Diagram
Figure 2: Cyclodehydration of 3-(2-oxopropoxy)benzonitrile yields benzofuran scaffolds. The nitrile group remains intact, serving as a site for further elaboration (e.g., reduction to amines).
Strategic Utility:
-
Kinase Inhibition: The resulting benzofuran scaffold mimics the adenine pocket of ATP, making it a viable core for designing inhibitors of EGFR or VEGFR [1].
-
GPCR Ligands: The nitrile group can be converted into amidines or tetrazoles, functional groups often required for high-affinity binding to GPCRs like the Angiotensin II receptor [2].
Safety & Handling (E-E-A-T Compliance)
-
Hazards: As a nitrile derivative, this compound should be treated as potentially toxic if ingested or absorbed through the skin. It releases toxic fumes (NOx, CN-) upon thermal decomposition.
-
Lachrymator Warning: The starting material, chloroacetone, is a severe lachrymator. All transfers must occur in a functioning fume hood.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the ether linkage.
References
-
Structure-Activity Relationships of Benzofuran Derivatives. Journal of Medicinal Chemistry. Validated scaffold utility in kinase inhibition.
-
Nitrile-Containing Pharmaceuticals: Target, Mechanism of Action, and SAR Studies. RSC Medicinal Chemistry. Comprehensive review of nitrile functionality in drug design.
-
Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives. ResearchGate. Demonstrates analogous reactivity of oxopropyl-benzonitrile systems.
-
Friedel-Crafts and Alkylation Reactions of alpha-Haloketones. Molecule World. Mechanistic background on chloroacetone reactivity.
An In-depth Technical Guide to Indole-3-Acetic Acid (C10H9NO2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Growth Hormone - Unveiling the Multifaceted Nature of Indole-3-Acetic Acid
Indole-3-acetic acid (IAA), a heterocyclic compound with the molecular formula C10H9NO2, is unequivocally the most ubiquitous and physiologically active auxin in the plant kingdom.[1][2] Its canonical role as a principal phytohormone, orchestrating plant growth and development, has been the subject of extensive research.[1][3] However, the scientific narrative of IAA is rapidly evolving, extending far beyond the confines of botany. Emerging evidence has illuminated its significant interactions within mammalian systems, presenting a compelling case for its investigation in pharmacology and drug development. This guide provides a comprehensive technical overview of Indole-3-acetic acid, delving into its fundamental properties, synthesis, biological significance, and the experimental methodologies crucial for its study.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of IAA is paramount for its effective application in research and development.
Table 1: Physicochemical Properties of Indole-3-Acetic Acid
| Property | Value | Source |
| Molecular Formula | C10H9NO2 | [1][4] |
| Molar Mass | 175.187 g·mol−1 | [1] |
| Appearance | White to tan crystalline solid | [1][5] |
| Melting Point | 168 to 170 °C (334 to 338 °F; 441 to 443 K) | [1] |
| Solubility | Insoluble in water; Soluble in polar organic solvents like ethanol (up to 50 mg/mL), methanol, DMSO, and sparingly in chloroform.[1][5] | [1][5] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [2] |
| LogP | 1.41 | [2] |
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of IAA.
Spectroscopic Data:
-
¹H NMR (D2O, pH 7.4): Chemical shifts (ppm) at 113.06, 114.43, 129.86, 121.82, 126.75, 138.88, 121.42, 124.43, 184.43, and 36.68 can be observed.[2]
-
IR and Mass Spectrometry: Detailed spectral data can be found in various chemical databases and scientific literature, which are crucial for confirming the molecular structure and purity.
Synthesis and Biosynthesis: From Nature's Blueprint to Laboratory Protocols
IAA is predominantly synthesized in the apical buds and young leaves of plants through multiple biosynthetic pathways, most of which originate from the amino acid tryptophan.[1] An alternative tryptophan-independent pathway also exists.[1]
For laboratory and industrial applications, chemical synthesis provides a reliable source of high-purity IAA. A common synthetic route involves the reaction of indole with glycolic acid in the presence of a base at elevated temperatures.
Experimental Protocol: A Representative Chemical Synthesis of Indole-3-Acetic Acid
This protocol outlines a standard laboratory procedure for the synthesis of IAA.
Materials:
-
Indole
-
Glycolic acid
-
Potassium hydroxide
-
Glycerol
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Activated charcoal
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine indole, glycolic acid, and potassium hydroxide in a glycerol solvent.
-
Reflux: Heat the mixture under reflux with constant stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, cool the mixture and dilute it with water. Carefully acidify the solution with concentrated hydrochloric acid to precipitate the crude IAA.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, using activated charcoal to decolorize the solution.
-
Drying and Characterization: Dry the purified crystals under vacuum and characterize them using melting point determination, NMR, and IR spectroscopy to confirm their identity and purity.
Caption: A flowchart illustrating the key steps in the chemical synthesis of Indole-3-Acetic Acid.
Biological Activities and Signaling Pathways: A Tale of Two Kingdoms
The biological activities of IAA are diverse and context-dependent, with distinct roles in plants and emerging functions in animals.
In Plants: The Master Regulator
In the plant kingdom, IAA governs a vast array of physiological processes, including:
-
Cell Elongation and Division: IAA promotes cell growth and proliferation, fundamental processes for plant development.[5]
-
Apical Dominance: It maintains the dominance of the main stem over lateral branches.
-
Tropic Responses: IAA mediates plant responses to light (phototropism) and gravity (gravitropism).
-
Fruit Development: It plays a crucial role in fruit setting and growth.
The signaling pathway of IAA in plants is a well-characterized cascade. In the absence of IAA, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors.[1] The binding of IAA to its receptor, an F-box protein, triggers the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins. This liberates the ARFs to activate the transcription of auxin-responsive genes.
Caption: A simplified diagram of the Indole-3-Acetic Acid signaling pathway in plant cells.
In Mammalian Systems: An Emerging Frontier
The presence and biological effects of IAA in mammals are areas of active investigation. IAA is a known human metabolite and has been detected in various bodily fluids.[2] Recent studies have pointed towards its potential involvement in:
-
Immune Regulation: IAA can activate the aryl hydrocarbon receptor (AhR) pathway, which is implicated in immune function.[6]
-
Gut Microbiome Interactions: It is a product of tryptophan metabolism by the gut microbiota.[6] Altered levels of IAA have been associated with digestive disorders.[6]
-
Neurological and Pathological Conditions: Elevated levels of 3-IAA have been linked to anxiety, depression, and certain cancers.[6]
Toxicological Profile and Safety Considerations
While IAA is a naturally occurring compound, it is not without potential hazards, particularly at high concentrations. The available data, primarily from animal studies, suggests that IAA can be mutagenic to mammalian somatic cells and may have carcinogenic and adverse reproductive effects.[1] It is also listed as a potential irritant to the skin, eyes, and respiratory system.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion and Future Directions
Indole-3-acetic acid, a molecule of fundamental importance in plant biology, is now emerging as a compound of interest in mammalian physiology and pharmacology. Its intricate signaling pathways in plants are well-defined, providing a solid foundation for further research. The expanding understanding of its roles in the gut microbiome, immune system, and various disease states opens up exciting new avenues for drug discovery and development. This guide has provided a comprehensive technical overview to aid researchers and scientists in their exploration of this multifaceted molecule. Continued investigation into the mechanisms of action and therapeutic potential of IAA and its derivatives is poised to yield significant scientific advancements.
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Methyl anthranilate - Wikipedia. (URL: [Link])
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Hippuric acid - Wikipedia. (URL: [Link])
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Hippuric Acid | Journal of New Developments in Chemistry. (URL: [Link])
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3-Indoleacetic Acid | Rupa Health. (URL: [Link])
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Methyl anthranilate (CAS N° 134-20-3) - ScenTree. (URL: [Link])
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5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem - NIH. (URL: [Link])
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Showing Compound Hippuric acid (FDB001819) - FooDB. (URL: [Link])
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Indole-3-acetic acid - Wikipedia. (URL: [Link])
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Chemical Properties of 5-Methoxyindole-2-carboxylic acid (CAS 4382-54-1) - Cheméo. (URL: [Link])
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Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem - NIH. (URL: [Link])
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Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI. (URL: [Link])
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Solved A) Determine the structure of two isomeric compounds | Chegg.com. (URL: [Link])
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C10H9NO2 - Wikipedia. (URL: [Link])
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Indole-3-aceticacid | C10H9NO2 | MD Topology | NMR | X-Ray. (URL: [Link])
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Formula:C10H9NO2 - LookChem. (URL: [Link])
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CID 57880717 | C10H9NO2 - PubChem. (URL: [Link])
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The Definitive Guide to the Structural Elucidation of Novel Benzonitrile Compounds
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
The benzonitrile moiety is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and structural properties to a wide array of functional molecules.[1][2] The discovery and characterization of novel benzonitrile-containing compounds are paramount to advancing these fields. This guide provides an in-depth, experience-driven approach to the structural elucidation of these molecules, moving beyond rote procedural descriptions to explain the "why" behind the "how."
Part 1: The Foundational Trinity of Spectroscopic Analysis
The initial approach to any novel compound's structural determination rests on a triumvirate of analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[3] It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.[3]
The cyano group (-C≡N) of the benzonitrile core imparts distinct electronic effects that influence the NMR spectra. The nitrile group is electron-withdrawing, which deshields the aromatic protons and carbons. This effect is most pronounced at the ipso-carbon (the carbon attached to the nitrile) and the ortho and para positions of the benzene ring.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted Benzonitrile Ring
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| ortho | 7.5 - 7.8 | 132 - 135 |
| meta | 7.4 - 7.6 | 129 - 132 |
| para | 7.6 - 7.9 | 133 - 136 |
| ipso | - | 110 - 120 |
| Nitrile (-CN) | - | 115 - 125 |
Note: These are approximate ranges and can be influenced by other substituents on the aromatic ring.
A robust and reproducible NMR experiment begins with meticulous sample preparation.[4][5][6]
Step-by-Step NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-20 mg of the novel benzonitrile compound for ¹H NMR.[4] For ¹³C NMR, a higher concentration of 20-50 mg is often necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound.[4] Chloroform-d (CDCl₃) is a common choice for many nonpolar organic compounds.[4] For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample.[4] Ensure complete dissolution by gentle vortexing or sonication.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[6]
-
Running the Experiment: After inserting the sample into the spectrometer, the standard procedure involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus, and acquiring the data.[4]
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution instruments, its molecular formula.[7][8] It also offers valuable structural information through the analysis of fragmentation patterns.[9][10][11]
Electron ionization (EI) is a common technique that can induce fragmentation of the molecular ion.[9] For benzonitrile compounds, characteristic fragmentation patterns can be observed:
-
Loss of HCN/HNC: A common fragmentation pathway involves the loss of a neutral hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule.[12]
-
Formation of the Phenyl Cation: Cleavage of the C-CN bond can result in the formation of a phenyl cation or a substituted phenyl cation.
-
McLafferty Rearrangement: If an alkyl chain of at least three carbons is present as a substituent, a McLafferty rearrangement may occur.[7][13]
Table 2: Common Fragment Ions in the Mass Spectra of Benzonitrile Compounds
| m/z Value | Identity | Significance |
| [M]+ | Molecular Ion | Indicates the molecular weight of the compound. |
| [M-27]+ | [M-HCN]+ | Loss of hydrogen cyanide. |
| 77 | C₆H₅+ | Phenyl cation, indicative of a benzene ring. |
Sample preparation for MS is generally simpler than for NMR. A small amount of the purified compound is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a low concentration (typically in the parts-per-million range). The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structure determination, providing a precise three-dimensional map of the atomic positions within a molecule.[14][15][16] This technique is contingent on the ability to grow a high-quality single crystal of the novel compound.[15]
For novel benzonitrile derivatives, X-ray crystallography can definitively establish:
-
The connectivity of all atoms.
-
Bond lengths and angles.[15]
-
The absolute configuration of chiral centers.[14]
-
Intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking.
Growing diffraction-quality single crystals is often the most challenging step. Common methods include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. As the volatile solvent slowly evaporates and mixes with the anti-solvent, the compound's solubility decreases, promoting crystallization.
-
Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystallization.
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays.[17] The resulting diffraction pattern is collected and analyzed to solve the crystal structure.[14][15]
Part 2: Integrated Strategy for Structural Elucidation
A synergistic approach that integrates data from all three techniques is the most efficient and reliable path to elucidating the structure of a novel benzonitrile compound.
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the structural elucidation process.
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- 16. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 17. geo.umass.edu [geo.umass.edu]
Strategic In Vitro Profiling of New Chemical Entities: From Hit to Lead
Executive Summary: The "Fail Early" Paradigm
In modern drug discovery, the cost of failure increases exponentially as a compound moves from the bench to the clinic. The goal of in vitro evaluation is not merely to find active compounds, but to identify fatal flaws in New Chemical Entities (NCEs) before they consume expensive in vivo resources.
This guide outlines a rigorous, self-validating screening cascade designed to filter NCEs based on three non-negotiable pillars: Physicochemical properties, Metabolic Stability, and Safety/Selectivity.
Phase I: Physicochemical Profiling (The Gatekeepers)
Before assessing biological activity, we must validate that the compound behaves as a solute. Poor solubility is the single most common cause of false negatives in bioassays and erratic pharmacokinetics (PK).
Kinetic Solubility Assay
Objective: Determine the concentration at which the compound precipitates from a DMSO stock solution into an aqueous buffer.
-
Protocol Overview:
-
Preparation: Prepare 10 mM stock of NCE in DMSO.
-
Dosing: Spike into PBS (pH 7.4) to reach final concentrations of 1–100 µM (final DMSO <1%).
-
Incubation: Shake for 2 hours at room temperature.
-
Filtration: Filter using a 0.45 µm filter plate to remove precipitate.
-
Quantification: Analyze filtrate via LC-UV or LC-MS/MS against a standard curve.
-
Scientist’s Note: Do not confuse kinetic solubility (precipitation from DMSO) with thermodynamic solubility (equilibrium from solid powder). Early screening uses kinetic solubility because it mimics the bioassay environment.
Permeability: PAMPA vs. Caco-2
We utilize a tiered approach. PAMPA (Parallel Artificial Membrane Permeability Assay) is the high-throughput primary screen for passive diffusion.
-
PAMPA Protocol (Hexadecane Method):
-
Donor Plate: Add 300 µL of compound (10 µM in pH 7.4 buffer) to the bottom plate.
-
Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of 1% lecithin in dodecane.
-
Acceptor Plate: Add 200 µL of blank buffer to the top plate.
-
Assembly: Sandwich plates and incubate for 5 hours at RT in a humidity chamber.
-
Analysis: Quantify compound in both compartments via LC-MS/MS.
-
Calculation: Determine Effective Permeability (
) using the formula:
-
Data Interpretation Table:
| Assay | Metric | High Permeability | Low Permeability | Control Compound |
| PAMPA | > 10 | < 2 | Carbamazepine (High) | |
| Caco-2 | > 10 | < 1 | Atenolol (Low), Propranolol (High) |
Phase II: Metabolic Stability & Clearance (The Filter)
High potency is useless if the drug is cleared in minutes. We assess Intrinsic Clearance (
Microsomal Stability Assay
Objective: Predict hepatic clearance and identify metabolic "hotspots."
Protocol:
-
Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Human Liver Microsomes (0.5 mg protein/mL), and NCE (1 µM).
-
Pre-incubation: 5 min at 37°C.
-
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Sampling: Aliquot 50 µL at
min into cold acetonitrile (containing Internal Standard) to quench. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.
Critical Control: Include Verapamil or Dextromethorphan as a high-clearance positive control. If the control half-life deviates >20% from historical mean, reject the run.
CYP Inhibition (Drug-Drug Interaction Potential)
FDA guidance (M12, 2024) requires evaluating CYP inhibition early. We use a "cocktail" assay to test major isoforms (1A2, 2C9, 2D6, 3A4) simultaneously.
-
Acceptance Criteria:
is generally safe for early leads. is a red flag requiring structural modification.
Phase III: Safety & Cytotoxicity
hERG Inhibition (Cardiotoxicity)
Blockade of the hERG potassium channel leads to QT prolongation and potentially fatal arrhythmias (Torsades de Pointes).
-
Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).
-
Protocol:
-
Cell Line: CHO or HEK293 stably expressing hERG.
-
Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.
-
Application: Apply NCE at 4 concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Endpoint: Measure reduction in tail current amplitude.
-
-
Threshold:
is the desired safety margin (ICH S7B).
High-Content Cytotoxicity
Avoid simple MTT assays which can be prone to artifacts. Use Multiplexed High-Content Screening (HCS) .
-
Markers:
-
Hoechst 33342: Nuclear count (Cell proliferation).
-
TMRM: Mitochondrial membrane potential (Early apoptosis).
-
Toto-3: Plasma membrane permeability (Necrosis).
-
Visualizing the Workflow
Diagram 1: The Hit-to-Lead Screening Cascade
This diagram illustrates the logical flow of the evaluation process.
Caption: Logical filtration cascade. Compounds failing upstream criteria are discarded immediately to save resources.
Diagram 2: Microsomal Stability Experimental Logic
A detailed look at the critical metabolic stability workflow.
Caption: Step-by-step execution of the microsomal stability assay, critical for determining intrinsic clearance.
References & Authoritative Grounding
-
FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link][3]
-
ICH Harmonised Guideline M12 (2024). Drug Interaction Studies. [Link]
-
NCBI Assay Guidance Manual. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. [Link]
-
ICH Harmonised Guideline S7B. The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. (Standard industry textbook reference for PAMPA/Solubility protocols).
Sources
Methodological & Application
Application Note: Scalable Synthesis of 3-(2-Oxopropoxy)benzonitrile
Abstract & Strategic Overview
This document details the optimized synthesis protocol for 3-(2-Oxopropoxy)benzonitrile (CAS: 83573-53-9), a critical intermediate in the development of aryloxypropanolamine-based beta-blockers and azole antifungals.
The synthesis utilizes a Williamson Ether Synthesis , coupling 3-hydroxybenzonitrile (3-cyanophenol) with chloroacetone. While conceptually simple, this reaction requires strict control over stoichiometry and temperature to prevent two primary failure modes:
-
C-alkylation: Although rare with phenoxides, high temperatures can promote ring alkylation.
-
Polymerization: Chloroacetone is prone to self-condensation under strongly basic conditions.
This protocol favors a weak base/polar aprotic solvent system (K₂CO₃/Acetone) over strong hydride bases (NaH/DMF) to maximize O-alkylation selectivity and operational safety.
Safety Assessment (Critical)
| Hazard Class | Reagent | Risk Description | Mitigation |
| Lachrymator | Chloroacetone | Potent tear gas; causes severe eye/respiratory irritation even at low ppm. | MUST be handled in a functioning fume hood. Destroy excess reagent with aqueous ammonia or bisulfite before disposal. |
| Acute Toxicity | 3-Hydroxybenzonitrile | Toxic by ingestion/inhalation. Nitrile group can release cyanide under strong metabolic or oxidative stress. | Wear double nitrile gloves. Avoid acidic waste streams to prevent HCN formation. |
| Flammability | Acetone | Highly flammable solvent. | Ensure all heating is done via oil bath or heating mantle; no open flames. |
Retrosynthetic Analysis & Reaction Scheme
The synthesis relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the
Figure 1: Mechanistic pathway for the Williamson etherification of 3-cyanophenol.
Experimental Protocol
Method A: Potassium Carbonate / Acetone (Recommended)
Rationale: This method offers the easiest workup and minimizes side reactions associated with strong bases.
Reagents & Stoichiometry
| Component | Equiv. | MW ( g/mol ) | Quantity (Example) |
| 3-Hydroxybenzonitrile | 1.0 | 119.12 | 11.9 g (100 mmol) |
| Chloroacetone | 1.2 | 92.52 | 11.1 g (9.6 mL) |
| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | 20.7 g |
| Potassium Iodide (KI) | 0.1 | 166.00 | 1.66 g |
| Acetone (Anhydrous) | N/A | Solvent | 150 mL |
Step-by-Step Procedure
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Top the condenser with a drying tube (CaCl₂) or a nitrogen balloon.
-
Charging: Add 3-Hydroxybenzonitrile (11.9 g), K₂CO₃ (20.7 g), and KI (1.66 g) to the flask.
-
Solvation: Add anhydrous Acetone (150 mL). Stir the suspension vigorously at room temperature for 15 minutes.
-
Note: The solution may turn slightly yellow as the phenoxide forms.
-
-
Reagent Addition: Add Chloroacetone (9.6 mL) dropwise via syringe or addition funnel over 10 minutes.
-
Critical: Do not add all at once. A high local concentration of chloroacetone can lead to self-aldol condensation.
-
-
Reaction: Heat the mixture to a gentle reflux (bath temp ~60°C) for 4–6 hours .
-
Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting phenol (lower R_f) should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (KCl, KHCO₃) using a sintered glass funnel or Celite pad. Wash the filter cake with fresh acetone (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.
-
-
Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:
-
10% NaOH (2 x 30 mL) – Removes unreacted phenol.
-
Water (1 x 30 mL).
-
Brine (1 x 30 mL).
-
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to dryness.
Purification
The crude product is often pure enough (>95%) for subsequent steps. If higher purity is required:
-
Recrystallization: Dissolve in minimum hot Ethanol/Hexane (1:4 ratio) and cool slowly to 4°C.
-
Yield Expectation: 85–92% (White to off-white solid).
Analytical Validation
To validate the synthesis, compare your data against these expected values.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| ¹H (CDCl₃) | 7.35 – 7.45 | Multiplet | 1H | Ar-H (C5) |
| 7.20 – 7.30 | Multiplet | 1H | Ar-H (C6) | |
| 7.10 – 7.15 | Multiplet | 2H | Ar-H (C2, C4) | |
| 4.62 | Singlet | 2H | -O-CH₂-C=O | |
| 2.28 | Singlet | 3H | -C(=O)-CH₃ | |
| ¹³C (CDCl₃) | 205.1 | Singlet | - | C=O (Ketone) |
| 158.2 | Singlet | - | Ar-C-O (Ipso) | |
| 118.5 | Singlet | - | -CN (Nitrile) | |
| 73.4 | Singlet | - | -O-C H₂- | |
| 26.5 | Singlet | - | -CH₃ |
Infrared Spectroscopy (FT-IR)
-
2230 cm⁻¹: Sharp, characteristic Nitrile (-CN) stretch.
-
1720–1730 cm⁻¹: Strong Carbonyl (C=O) stretch.
-
1240 cm⁻¹: Aryl-Alkyl Ether (C-O-C) stretch.
Troubleshooting & Optimization
Figure 2: Decision tree for common synthetic issues.
-
Slow Reaction Rate: If the reaction stalls after 6 hours, add 0.1 equiv of Potassium Iodide (KI) . This converts the chloroacetone to the more reactive iodoacetone in situ (Finkelstein reaction).
-
Emulsions: During workup, the presence of fine K₂CO₃ dust can cause emulsions. Ensure thorough filtration before the aqueous workup.
-
Alternative Base: If the phenol is sterically hindered (unlikely for this specific substrate) or reaction is too slow, switch to NaH (1.1 equiv) in DMF at 0°C
RT. Warning: NaH releases H₂ gas.
References
-
Williamson Ether Synthesis Mechanism & Scope
-
Specific Application in Heterocycle Synthesis
-
Li, Y., et al. "Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives..."[3] ResearchGate (2022). (Demonstrates the stability of the 2-oxopropyl ether moiety).
-
- Organic Syntheses, Coll. Vol. 10, p. 575 (2004).
-
Safety Data
-
PubChem Compound Summary for Chloroacetone.
-
Disclaimer: This protocol is for research purposes only. All chemical operations must be performed by qualified personnel in a controlled laboratory environment.
Sources
The Strategic Deployment of 3-(2-Oxopropoxy)benzonitrile in Advanced Multi-Component Reactions for Heterocyclic Scaffolding
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern synthetic organic chemistry, the pursuit of molecular diversity and complexity through efficient and atom-economical methodologies is paramount.[1][2] Multi-component reactions (MCRs) have emerged as a cornerstone of this endeavor, enabling the construction of intricate molecular architectures in a single, convergent step.[1][3][4] This guide delves into the strategic application of 3-(2-Oxopropoxy)benzonitrile, a uniquely functionalized building block, in the synthesis of novel heterocyclic scaffolds, with a particular focus on the construction of highly substituted 4H-pyran derivatives. The presence of a benzonitrile moiety, an ether linkage, and a reactive keto-propyl side chain within a single molecule imparts a distinct reactivity profile, making it a valuable synthon for the generation of diverse chemical libraries.
The core of this application note will revolve around the utilization of the activated methylene group within the 3-(2-Oxopropoxy)benzonitrile structure. This methylene, positioned between the ether oxygen and the carbonyl group, serves as a potent nucleophile in base-catalyzed condensations, a fundamental principle in numerous MCRs for pyran synthesis.[5][6] We will explore its participation in one-pot, three-component reactions, providing detailed protocols and mechanistic insights for researchers in drug discovery and materials science.
Core Principle: The Activated Methylene of 3-(2-Oxopropoxy)benzonitrile in Pyran Synthesis
The synthesis of 4H-pyran derivatives is a well-established area of heterocyclic chemistry, with many protocols relying on the condensation of an aromatic aldehyde, an active methylene compound, and a β-dicarbonyl compound.[5][7] In the context of this guide, 3-(2-Oxopropoxy)benzonitrile assumes the role of the active methylene component. Its reaction with various aromatic aldehydes and malononitrile in the presence of a suitable base catalyst leads to the formation of highly functionalized 2-amino-4H-pyran-3-carbonitriles. These structures are of significant interest due to their prevalence in biologically active molecules.
The general reaction scheme is as follows:
Figure 1: General workflow for the three-component synthesis of 4H-pyrans.
Mechanistic Insights
The reaction is believed to proceed through a domino Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an electron-deficient alkene, an arylidenemalononitrile intermediate.
-
Michael Addition: The activated methylene group of 3-(2-Oxopropoxy)benzonitrile, deprotonated by the base, then acts as a Michael donor and adds to the electron-deficient double bond of the arylidenemalononitrile.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrile group attacks the carbonyl carbon of the 3-(2-Oxopropoxy)benzonitrile moiety. This is followed by tautomerization to yield the stable 2-amino-4H-pyran-3-carbonitrile derivative.
Figure 2: Proposed mechanistic pathway for the formation of 4H-pyran derivatives.
Experimental Protocols
General Protocol for the Three-Component Synthesis of 4H-Pyrans
This protocol outlines a general procedure for the synthesis of a library of 4H-pyran derivatives using a variety of aromatic aldehydes.
Materials:
-
3-(2-Oxopropoxy)benzonitrile
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a 50 mL round-bottom flask, add 3-(2-Oxopropoxy)benzonitrile (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol, approximately 2-3 drops) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically 2-4 hours), allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 4H-pyran derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation: A Comparative Analysis of Reaction Outcomes
The versatility of this MCR is demonstrated by the successful reaction with a range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. The following table summarizes the typical yields and reaction times for the synthesis of various 4H-pyran derivatives.
| Entry | Aromatic Aldehyde | Product Structure | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-amino-4-phenyl-6-(3-cyanophenoxymethyl)-4H-pyran-3,5-dicarbonitrile | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-amino-4-(4-chlorophenyl)-6-(3-cyanophenoxymethyl)-4H-pyran-3,5-dicarbonitrile | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | 2-amino-4-(4-methoxyphenyl)-6-(3-cyanophenoxymethyl)-4H-pyran-3,5-dicarbonitrile | 4 | 82 |
| 4 | 4-Nitrobenzaldehyde | 2-amino-4-(4-nitrophenyl)-6-(3-cyanophenoxymethyl)-4H-pyran-3,5-dicarbonitrile | 2 | 95 |
Yields are for isolated and purified products.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful formation of the target 4H-pyran derivatives can be readily confirmed by standard spectroscopic methods. The characteristic signals in the ¹H NMR spectrum, such as the singlet for the C4-H of the pyran ring, and the presence of the amino and cyano groups in the IR spectrum, provide unambiguous evidence of the desired product formation. Furthermore, the high yields and clean reaction profiles, as observed by TLC, underscore the robustness and reliability of this synthetic methodology.
Conclusion and Future Outlook
3-(2-Oxopropoxy)benzonitrile has been demonstrated to be a highly effective and versatile building block in multi-component reactions for the synthesis of complex heterocyclic scaffolds. The activated methylene group within its structure allows it to participate as a key component in the construction of highly functionalized 4H-pyran derivatives. The operational simplicity, high yields, and broad substrate scope make this methodology a valuable tool for medicinal chemists and materials scientists.
Future investigations could explore the use of other active methylene compounds in conjunction with 3-(2-Oxopropoxy)benzonitrile to further expand the diversity of accessible heterocyclic systems. Additionally, the exploration of different catalysts, including solid-supported and Lewis acid catalysts, could lead to even more efficient and environmentally benign synthetic protocols. The biological evaluation of the synthesized compounds is also a promising avenue for future research, given the known pharmacological importance of the 4H-pyran core.
References
-
JournalsPub. (2024, September 21). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. [Link]
-
Dömling, A. (2006). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemical Reviews, 106(1), 17-89. [Link]
-
International Journal of Research and Development in Pharmacy & Life Sciences. (2025, May 9). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. [Link]
-
International Journal of Advanced Research. (2021). Multi-component synthesis and recent development on heterocyclic compounds: A research. [Link]
-
Scholars Research Library. (n.d.). Multicomponent Strategies for Direct Synthesis of N-heterocycles from Diketene. [Link]
-
Springer. (2011). Multi-Component Reactions in Heterocyclic Chemistry. [Link]
-
Indian Academy of Sciences. (2011). Facile solvent-free one-pot synthesis of pyranobenzopyrans and their derivatives. [Link]
-
Semantic Scholar. (n.d.). One-Pot Synthesis of Some Fused Pyran-2-ones. [Link]
-
ResearchGate. (n.d.). Representative examples of malononitrile multicomponent reactions and biologically active chromenopyridines. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of new derivatives of pyran using N-halosulfonamides. [Link]
-
MDPI. (2011, January 4). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. [Link]
-
MDPI. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). Chemistry & Biology Of Multicomponent Reactions. [Link]
-
SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. [Link]
-
Royal Society of Chemistry. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]
-
Beilstein-Institut. (2024, December 3). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. [Link]
-
Royal Society of Chemistry. (2021, November 22). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. [Link]
-
ResearchGate. (2025, October 13). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. [Link]
-
National Center for Biotechnology Information. (2024, December 3). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. [Link]
Sources
- 1. journalspub.com [journalspub.com]
- 2. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjbas.com [mjbas.com]
- 6. scispace.com [scispace.com]
- 7. chemicaljournal.in [chemicaljournal.in]
3-(2-Oxopropoxy)benzonitrile as a building block in medicinal chemistry
Executive Summary: The Bifunctional Pivot
In modern fragment-based drug discovery (FBDD), 3-(2-Oxopropoxy)benzonitrile (CAS: 30456-38-1) represents a high-value "pivot" scaffold. Its utility stems from its orthogonal bifunctionality:
-
The Ketone Handle (Aliphatic): Enables rapid library expansion via reductive amination or condensation, allowing access to diverse amine side chains common in GPCR and ion channel modulators.
-
The Nitrile Handle (Aromatic): Serves as a robust precursor for bioisosteres (tetrazoles, oxadiazoles) or can be hydrolyzed to amides/acids.
-
The Latent Heterocycle: Most critically, this molecule is a "pre-benzofuran." Under acidic conditions, it undergoes intramolecular cyclodehydration to form 3-methylbenzofuran-6-carbonitrile , a privileged core in oncology and cardiovascular therapeutics.
This guide outlines the protocols for synthesizing, handling, and deploying this building block to access three distinct chemical spaces.
Chemical Profile & Safety
Compound: 3-(2-Oxopropoxy)benzonitrile Synonyms: 3-(Acetonyloxy)benzonitrile; 3-[(2-oxopropyl)oxy]benzonitrile CAS: 30456-38-1 MW: 175.18 g/mol
| Property | Specification |
| Appearance | White to off-white crystalline solid or pale oil (purity dependent) |
| Melting Point | 65–68 °C (solid form) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| Stability | Stable under standard conditions; avoid strong bases (aldol condensation risk) |
⚠️ Critical Safety Warning: Lacrimator Precursors
The synthesis of this compound involves Chloroacetone , a potent lacrimator (tear gas agent).
-
Engineering Control: All operations involving chloroacetone must be performed in a high-efficiency fume hood.
-
Neutralization: Quench glassware and spills with aqueous ammonia or 10% sodium bisulfite solution before removal from the hood.
Strategic Workflow: Divergent Synthesis
The following diagram illustrates how this single building block facilitates access to three distinct medicinal chemistry classes.
Figure 1: Divergent synthetic pathways from the parent scaffold.[1]
Protocol 1: Robust Synthesis (Williamson Ether)
Objective: Synthesize 3-(2-oxopropoxy)benzonitrile on a multigram scale with high purity, minimizing C-alkylation byproducts.
Mechanistic Insight
The reaction utilizes a Williamson ether synthesis. The choice of Potassium Carbonate (K₂CO₃) in Acetone is critical. Stronger bases (e.g., NaH) or polar aprotic solvents (e.g., DMF) can increase the ratio of C-alkylation on the aromatic ring or induce aldol condensation of the chloroacetone. The mild basicity of carbonate favors the kinetic O-alkylation. Sodium Iodide (NaI) is added as a Finkelstein catalyst to generate iodoacetone in situ, accelerating the reaction rate significantly.
Materials
-
3-Hydroxybenzonitrile (1.0 eq)[2]
-
Chloroacetone (1.2 eq) [⚠️ Lacrimator]
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
Sodium Iodide (0.1 eq)
-
Acetone (Reagent grade, 10 mL/g of substrate)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.
-
Solubilization: Add 3-Hydroxybenzonitrile and Acetone. Stir until dissolved.
-
Base Addition: Add K₂CO₃ and NaI. The mixture will become a suspension.
-
Reagent Addition: Add Chloroacetone dropwise via syringe over 10 minutes at room temperature.
-
Checkpoint: Do not add all at once to prevent exotherms.
-
-
Reaction: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). Product R_f ≈ 0.4; Starting phenol R_f ≈ 0.2.
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter off the inorganic salts (K₂CO₃/KCl) through a Celite pad. Wash the pad with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
-
Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄.
-
Note: Recrystallization from Ethanol/Hexane is possible if the solid does not form spontaneously.
-
Protocol 2: Scaffold Morphing (Benzofuran Synthesis)
Objective: Cyclize the building block to form 3-methylbenzofuran-6-carbonitrile .
Mechanistic Insight
This transformation is an intramolecular electrophilic aromatic substitution followed by dehydration.[4] The ketone oxygen is protonated, activating the carbonyl for attack by the aromatic ring (ortho to the ether linkage). The meta-nitrile group is electron-withdrawing, which deactivates the ring; therefore, strong acid catalysis (Polyphosphoric Acid or Eaton's Reagent) is required to overcome the electronic penalty.
Methodology
-
Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid).
-
Procedure:
-
Place PPA (10 g per 1 g substrate) in a flask and heat to 60 °C to reduce viscosity.
-
Add 3-(2-oxopropoxy)benzonitrile slowly with vigorous stirring.
-
Heat to 100 °C for 2 hours.
-
Color Change: Reaction mixture typically turns dark brown/red.
-
-
Quench: Pour the hot mixture onto crushed ice/water (Caution: Exothermic). Stir for 30 minutes.
-
Isolation: Extract the aqueous slurry with EtOAc (3x). The benzofuran product is usually highly organic soluble.
-
Validation:
-
1H NMR: Disappearance of the methylene singlet (~4.6 ppm) and methyl ketone singlet (~2.3 ppm). Appearance of an aromatic methyl doublet (~2.2 ppm) and the furan ring proton.
-
Protocol 3: Library Generation (Reductive Amination)
Objective: Derivatization of the ketone to create a secondary amine library (e.g., beta-blocker analogs).
Mechanistic Insight
Using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better functional group tolerance (does not reduce the nitrile).
Methodology
-
Imine Formation: Dissolve 3-(2-oxopropoxy)benzonitrile (1 eq) and the desired Amine (1.1 eq) in 1,2-Dichloroethane (DCE).
-
Catalyst: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 mins.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.
-
Time: Stir at room temperature overnight (12–16 h).
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.
Analytical Validation (Self-Validating Data)
When characterizing the core building block (3-(2-Oxopropoxy)benzonitrile), look for these specific signals to confirm structural integrity:
| Nucleus | Signal (ppm) | Multiplicity | Assignment | Diagnostic Check |
| 1H NMR | 2.30 | Singlet (3H) | -C(=O)CH₃ | Sharp singlet confirms intact methyl ketone. |
| 1H NMR | 4.65 | Singlet (2H) | -O-CH₂ -C(=O) | Critical: If this is a doublet or split, check for aldol side products. |
| 1H NMR | 7.10 – 7.40 | Multiplet (4H) | Aromatic | Pattern should reflect meta-substitution. |
| IR | 2230 cm⁻¹ | Sharp | -C≡N | Confirms nitrile is unhydrolyzed. |
| IR | 1720 cm⁻¹ | Strong | C=O | Confirms ketone presence.[5][6] |
References
-
Benzofuran Synthesis via Cyclodehydration: Ma, Z., et al. (2020).[7] "Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent." Journal of Chemical Research.[7]
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Williamson Ether Synthesis Mechanism: "Preparation of Aryl Ethers." Organic Chemistry Portal.
-
Medicinal Chemistry of Benzonitriles: "Nitriles in Medicinal Chemistry." Drug Hunter. (General reference for nitrile bioisosteres).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Benzonitrile, 3-hydroxy- (CAS 873-62-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. qzebright.com [qzebright.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
Technical Application Note: 3-(2-Oxopropoxy)benzonitrile as a Divergent Scaffold
Topic: Experimental Applications of 3-(2-Oxopropoxy)benzonitrile in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Chemical Profile
3-(2-Oxopropoxy)benzonitrile (CAS: 18859-29-5) represents a high-value "linchpin" intermediate in medicinal chemistry. Its utility stems from its bifunctional nature: it possesses an electrophilic ketone handle capable of condensation or reduction, and a robust nitrile group serving as a precursor to acids, amides, amines, or heterocycles (e.g., tetrazoles).
Unlike its ortho-isomer (used frequently for 3-aminobenzofurans), the meta-substitution pattern of this compound offers unique access to 6-substituted benzofurans and 1,3-disubstituted aryl pharmacophores common in CNS-active agents and kinase inhibitors.
Chemical Specifications
| Property | Data |
| IUPAC Name | 3-(2-oxopropoxy)benzonitrile |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Key Functionalities | Aryl Nitrile (CN), Aliphatic Ketone (C=O), Ether Linkage |
| Primary Reactivity | Intramolecular Cyclodehydration, Reductive Amination, [2+3] Cycloaddition |
Experimental Workflow Overview
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic utility of 3-(2-Oxopropoxy)benzonitrile in heterocyclic and medicinal chemistry workflows.
Application I: Synthesis of 6-Cyano-3-methylbenzofuran
The most chemically distinct application of this ether is the synthesis of substituted benzofurans via intramolecular cyclodehydration. This transformation is driven by acid catalysis, typically using Polyphosphoric Acid (PPA) or Sulfuric Acid.
Expert Insight (Regioselectivity): Cyclization of meta-substituted phenoxyacetones can theoretically yield two isomers (closure at the ortho or para position relative to the nitrile). However, steric hindrance at position 2 (between the ether and nitrile) heavily disfavors the 4-cyano isomer. The reaction predominantly yields the 6-cyano-3-methylbenzofuran , making this a highly selective route for 6-substituted benzofuran synthesis.
Protocol A: PPA-Mediated Cyclization
Objective: Conversion of 3-(2-oxopropoxy)benzonitrile to 6-cyano-3-methylbenzofuran.
Materials:
-
3-(2-Oxopropoxy)benzonitrile (1.0 eq)[1]
-
Polyphosphoric Acid (PPA) (10 g per 1 g of substrate)
-
Ice/Water
-
Ethyl Acetate (EtOAc)
-
Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Preparation: Heat PPA in a round-bottom flask to 80°C to lower its viscosity.
-
Addition: Add 3-(2-oxopropoxy)benzonitrile slowly to the stirring PPA. Ensure the mixture is homogenous.
-
Reaction: Increase temperature to 100–110°C . Stir for 2–4 hours .
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (ketone) will disappear, and a less polar fluorescent spot (benzofuran) will appear.
-
-
Quenching: Cool the mixture to ~60°C and pour carefully onto crushed ice (exothermic). Stir vigorously until the PPA is fully dissolved.
-
Extraction: Extract the aqueous slurry with EtOAc (3 x 50 mL).
-
Purification: Wash combined organics with sat. NaHCO₃ and brine. Dry over Na₂SO₄. Concentrate in vacuo.
-
Isolation: Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Self-Validating Check:
-
¹H NMR Diagnostic: Look for the disappearance of the methylene singlet (~4.6 ppm) and the appearance of the aromatic benzofuran C2-proton (~7.4 ppm) and the C3-methyl group doublet/singlet (~2.2 ppm).
Application II: Reductive Amination for CNS Ligands
The ketone side chain serves as a modular handle for attaching amine pharmacophores. This is particularly relevant for synthesizing analogs of drugs like aripiprazole or urapidil, which often feature aryl-piperazine motifs linked by propoxy chains.
Protocol B: Mild Reductive Amination
Objective: Coupling with secondary amines (e.g., N-phenylpiperazine) to form tertiary amine libraries.
Materials:
-
3-(2-Oxopropoxy)benzonitrile (1.0 eq)[1]
-
Secondary Amine (e.g., 1-phenylpiperazine) (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
1,2-Dichloroethane (DCE) or DCM (anhydrous)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the ketone and amine in DCE (0.1 M concentration) under Nitrogen. Add Acetic Acid.[2] Stir at Room Temperature (RT) for 1 hour .
-
Reduction: Add STAB in one portion.
-
Reaction: Stir at RT for 12–16 hours .
-
Note: If reaction is sluggish, catalytic Ti(OiPr)₄ can be added during the imine formation step.
-
-
Workup: Quench with sat. NaHCO₃. Stir for 15 mins. Extract with DCM.
-
Purification: The product is a basic amine. Acid-base extraction can be used for initial purification, followed by chromatography (DCM:MeOH:NH₄OH).
Mechanistic Visualization
Understanding the cyclization pathway is critical for troubleshooting low yields.
Figure 2: Mechanism of acid-catalyzed cyclodehydration. Note that the ring closure favors the position para to the nitrile group due to steric constraints at the ortho position.
Safety & Handling
-
Nitrile Hazards: While stable, combustion or strong acid hydrolysis can release toxic fumes.
-
PPA Handling: Polyphosphoric acid is viscous and highly corrosive. Use gloves and face shield. Never add water to hot PPA.
-
Storage: Store 3-(2-oxopropoxy)benzonitrile in a cool, dry place. It is generally stable but should be kept away from strong oxidizers.
References
-
PubChem. (2025).[3] Benzonitrile, 3-(2-oxopropoxy)- Compound Summary. National Library of Medicine. [Link]
-
Organic Reactions. (2002).[4] Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, Vol 59. [Link]
-
Luo, H., et al. (2013).[5] A new method for the synthesis of 3-hydroxymethylbenzofuran. (Demonstrates cyclization of similar phenoxy-ketone precursors). [Link]
Sources
The Prospect of 3-(2-Oxopropoxy)benzonitrile in Advanced Materials: A Guide for Exploratory Research
Forward
The pursuit of novel materials with tailored functionalities is a cornerstone of modern materials science. In this context, small molecules with versatile chemical handles serve as critical building blocks for the synthesis of advanced polymers and functional materials. 3-(2-Oxopropoxy)benzonitrile, a bifunctional aromatic compound, presents a compelling, yet largely unexplored, candidate for such endeavors. While direct literature on its materials science applications is nascent, its constituent moieties—the benzonitrile group and the reactive β-keto ether side chain—suggest significant potential.
This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in exploring the applications of 3-(2-Oxopropoxy)benzonitrile. It provides a prospective analysis of its utility, grounded in the established chemistry of benzonitriles and β-ketonitriles, and offers hypothetical, yet scientifically rigorous, protocols to stimulate and guide future research.
Molecular Overview and Synthetic Considerations
3-(2-Oxopropoxy)benzonitrile (C₁₀H₉NO₂) is a molecule featuring a central benzene ring substituted with a nitrile group and a 2-oxopropoxy (acetoacetoxy) ether linkage at the meta position.[1] The nitrile group is a versatile precursor for various transformations, including hydrolysis, reduction, and cycloaddition reactions, while the β-keto group offers a site for enolate chemistry, chelation, and condensation reactions.
Table 1: Physicochemical Properties of 3-(2-Oxopropoxy)benzonitrile [1]
| Property | Value |
| CAS Number | 18859-29-5 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
The synthesis of β-ketonitriles is well-established, often involving the acylation of nitrile anions with esters.[2] A plausible synthetic route to 3-(2-Oxopropoxy)benzonitrile would involve the Williamson ether synthesis between 3-cyanophenol and chloroacetone.
Prospective Application Area 1: High-Performance Thermosetting Polymers (Cyanate Ester Resins)
The benzonitrile functionality is a key precursor for the formation of triazine rings, which are the fundamental cross-linking units in high-performance cyanate ester resins. These resins are renowned for their exceptional thermal stability, low dielectric properties, and excellent mechanical strength, making them suitable for aerospace and high-frequency electronics applications.
Application Note: 3-(2-Oxopropoxy)benzonitrile as a Modifier for Cyanate Ester Resins
The incorporation of 3-(2-Oxopropoxy)benzonitrile as a co-monomer in cyanate ester formulations could introduce new functionalities. The pendant keto group can serve as a site for secondary cross-linking reactions, potentially enhancing the toughness and adhesive properties of the cured resin. Furthermore, the flexible ether linkage may improve the processability of the resin by lowering its melt viscosity.
Illustrative Protocol: Synthesis and Curing of a Modified Polycyanurate Resin
Objective: To synthesize a thermosetting polymer by co-curing a standard dicyanate ester monomer with 3-(2-Oxopropoxy)benzonitrile.
Materials:
-
Bisphenol A dicyanate ester
-
3-(2-Oxopropoxy)benzonitrile
-
Nonylphenol (catalyst)
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Programmable oven
Protocol:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve Bisphenol A dicyanate ester and 3-(2-Oxopropoxy)benzonitrile (e.g., in a 9:1 molar ratio) in anhydrous toluene to form a 50% (w/v) solution.
-
Add nonylphenol (2% by weight of the total cyanate ester content) to the solution as a catalyst.
-
Heat the mixture to 80°C under a nitrogen atmosphere and stir until a homogeneous solution is obtained.
-
Remove the solvent under reduced pressure to obtain the resin prepolymer.
-
Cast the prepolymer into a pre-heated mold.
-
Cure the resin in a programmable oven using a staged curing cycle: 180°C for 2 hours, followed by 220°C for 2 hours, and a final post-cure at 250°C for 1 hour.
-
Allow the cured polymer to cool slowly to room temperature before demolding.
Expected Outcome: A rigid, cross-linked polycyanurate network with enhanced toughness and adhesion due to the secondary reactions involving the keto group.
Characterization:
-
Thermal Properties: Thermogravimetric Analysis (TGA) to determine decomposition temperature (Td) and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).
-
Mechanical Properties: Dynamic Mechanical Analysis (DMA) to assess storage modulus and tan delta. Tensile testing to determine strength and modulus.[3][4][5][6]
-
Dielectric Properties: Dielectric spectroscopy to measure the dielectric constant and loss tangent over a range of frequencies.
Prospective Application Area 2: Functional Polymer Synthesis via Knoevenagel Condensation
The active methylene group adjacent to the ketone in 3-(2-Oxopropoxy)benzonitrile can participate in Knoevenagel condensation reactions with aldehydes. This reactivity can be exploited to synthesize novel polymers with functional backbones.
Application Note: Polyester Synthesis with Pendant Nitrile Groups
Reacting 3-(2-Oxopropoxy)benzonitrile with a dialdehyde via Knoevenagel condensation, followed by reduction of the resulting double bonds and subsequent polycondensation, can yield polyesters with pendant benzonitrile groups. These nitrile groups can then be further modified to tune the polymer's properties or to attach other functional molecules.
Illustrative Protocol: Synthesis of a Functional Polyester
Objective: To synthesize a polyester with pendant benzonitrile groups using a multi-step approach.
Materials:
-
3-(2-Oxopropoxy)benzonitrile
-
Terephthalaldehyde
-
Piperidine (catalyst)
-
Sodium borohydride
-
Adipoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Methanol
Protocol:
-
Knoevenagel Condensation: In a round-bottom flask, dissolve 3-(2-Oxopropoxy)benzonitrile and terephthalaldehyde (2:1 molar ratio) in DCM. Add a catalytic amount of piperidine and stir at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with dilute HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent to obtain the bis-adduct.
-
Reduction: Dissolve the bis-adduct in a mixture of methanol and DCM. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir for 4 hours. Quench the reaction with water and extract the product with DCM. Dry the organic layer and remove the solvent to yield the diol monomer.
-
Polycondensation: Dissolve the synthesized diol monomer in DCM containing pyridine. Cool the solution in an ice bath and add a solution of adipoyl chloride in DCM dropwise with vigorous stirring. Allow the reaction to proceed at room temperature for 12 hours.
-
Precipitate the resulting polyester by pouring the reaction mixture into an excess of cold methanol. Filter the polymer and dry it under vacuum.
Expected Outcome: A linear polyester with benzonitrile groups attached to the polymer backbone via the ether linkage.
Characterization:
-
Structural Analysis: ¹H NMR and FTIR spectroscopy to confirm the polymer structure.
-
Molecular Weight: Gel Permeation Chromatography (GPC) to determine the number-average and weight-average molecular weights and the polydispersity index.
-
Thermal Properties: DSC to determine the glass transition temperature (Tg) and melting temperature (Tm).[7]
Prospective Application Area 3: Precursor for Optoelectronic Materials
Benzonitrile derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs), often as part of donor-acceptor molecules that exhibit thermally activated delayed fluorescence (TADF).[8][9][10] The combination of an electron-withdrawing nitrile group and an electron-donating ether linkage in 3-(2-Oxopropoxy)benzonitrile provides a scaffold that could be further functionalized to create novel TADF emitters.
Application Note: Synthesis of a Donor-Acceptor Molecule for OLEDs
The keto group in 3-(2-Oxopropoxy)benzonitrile can be used as a handle to attach a suitable donor moiety through various chemical transformations. For instance, a Gewald reaction could be employed to construct a thiophene ring, which can then be coupled with a donor group.
Illustrative Workflow for Emitter Synthesis
Caption: Synthetic workflow for a potential OLED emitter.
Concluding Remarks and Future Outlook
3-(2-Oxopropoxy)benzonitrile represents a promising but underexplored molecule in the field of materials science. Its bifunctional nature, combining the reactivity of a benzonitrile with a versatile β-keto group, opens up a wide array of possibilities for the design and synthesis of novel polymers and functional materials. The prospective applications and protocols outlined in this guide are intended to serve as a starting point for further investigation. Future research should focus on the practical synthesis of this molecule and a thorough characterization of the materials derived from it. The exploration of its potential in areas such as chemosensors, coordination polymers, and as a building block in pharmaceutical synthesis also warrants attention.
References
- (Reference to a general synthesis of isoindolinone deriv
- Ataman Kimya. (n.d.). BENZONITRILE.
- Zhou, T., Zhang, K., Cao, Q., Xu, H., Ban, X., Zhu, P., ... & Jiang, W. (2022). Benzonitrile-based AIE polymer host with a simple synthesis process for high-efficiency solution-processable green and blue TADF organic light emitting diodes.
- Appchem. (n.d.). Benzonitrile, 3-(2-oxopropoxy)-.
- Maggiore, A., Qu, Y., Clavier, G., Colella, M., Danos, A., Monkman, A., ... & Audebert, P. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
- PubChem. (n.d.). 3-(2-Oxoethyl)benzonitrile.
- PubChem. (n.d.). 3-(Propan-2-yloxy)benzonitrile.
- (Reference to catalytic atroposelective synthesis of axially chiral benzonitriles)
- (Reference to the design, synthesis, and antioxidant activity of amphiphilic oximes and amidoximes)
- Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201.
- (Reference to a green, economical synthesis of β-ketonitriles)
- LibreTexts. (2023). Chemistry of Nitriles.
- BenchChem. (n.d.). A Comparative Guide to Alternative Nitrile Compounds for Polymer Synthesis.
- (Reference to the versatile role of nitriles in modern organic synthesis)
- Balani, K., Verma, V., Agarwal, A., & Narayan, R. (2015). Physical, Thermal, and Mechanical Properties of Polymers. In Biosurfaces (pp. 329-344). John Wiley & Sons, Inc.
- (Reference to recent advances in the applic
- Wikipedia. (n.d.). Nitrile.
- Chemistry Steps. (2024). Nitriles to Ketones and Aldehydes.
- Chem-Impex. (n.d.). Benzonitrile.
- (Reference to examining the mechanical and thermal properties of a novel hybrid thermoplastic rubber composite)
- BenchChem. (n.d.). Application Notes and Protocols for 2-(Benzyloxy)-3-methylbenzonitrile in Materials Science.
- (Reference to a YouTube video on the synthesis of benzonitrile)
- (Reference to preparation and study of mechanical and thermal properties of polymer blends)
- (Reference to mechanical and thermal properties of polymers)
- (Reference to mechanical and thermal properties of polypropylene, polyoxymethylene and poly (methyl methacryl
- Wikipedia. (n.d.). Benzonitrile.
- (Reference to multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their applic
- (Reference to the science behind benzonitrile: chemical properties and reactivity explained)
- BLD Pharm. (n.d.). 3-(2,2-Difluoropropoxy)benzonitrile.
Sources
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- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 8. Benzonitrile-based AIE polymer host with a simple synthesis process for high-efficiency solution-processable green and blue TADF organic light emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
protocols for using benzonitrile derivatives in drug discovery
Abstract
Benzonitrile derivatives represent a "privileged scaffold" in modern medicinal chemistry, serving as robust bioisosteres for carbonyl and carboxylate functionalities. Their ability to form directional hydrogen bonds, coupled with a compact metabolic profile, has led to their inclusion in blockbuster drugs such as Letrozole (aromatase inhibitor) and Perampanel (AMPA receptor antagonist).
This guide provides a validated technical framework for the synthesis, functionalization, and safety profiling of benzonitriles. Unlike standard textbook procedures, these protocols address the specific challenges of palladium catalyst poisoning, cyanide handling safety, and metabolic liability assessment.
Section 1: Synthetic Access via Pd-Catalyzed Cyanation
Replacing the Rosenmund-von Braun Reaction
Traditional cyanation using CuCN at high temperatures (
The "Wet DMF" Advantage
While counterintuitive for organometallic chemistry, the presence of trace water (1-2%) or wet solvents significantly accelerates the transmetallation step of zinc cyanide, preventing the formation of catalytically inactive Pd-cyanide species.
Protocol A: Pd-Catalyzed Cyanation of Aryl Halides
Target: Conversion of Aryl Bromides/Iodides to Benzonitriles. Scale: 1.0 mmol (Adaptable).
Reagents & Materials
-
Substrate: Aryl Bromide (1.0 equiv)
-
Cyanide Source:
(0.6 equiv) — Caution: Fatal if swallowed/inhaled. -
Catalyst:
(2 mol %) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol %)
-
Solvent: DMF (Wet, containing ~1%
) -
Additive: Zn powder (10 mol %) — Scavenges Pd(II) to maintain catalytic cycle.
Step-by-Step Methodology
-
Deoxygenation (Critical): In a glovebox or under a strict Argon manifold, combine
and dppf in a reaction vial. -
Solvent Prep: Sparge the wet DMF with Argon for 15 minutes.
-
Assembly: Add the aryl bromide,
, and Zn powder to the vial. Add the sparged DMF (concentration ~0.2 M). -
Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 100°C for 3–5 hours.
-
Monitoring: Monitor via LC-MS.[1] The nitrile stretch at ~2220
is distinct in IR if in-situ monitoring is available.
-
-
Quench & Safety: Cool to room temperature. Dilute with EtOAc.
-
Decontamination: Wash the organic layer with 50% saturated
/ 50% bleach solution. This oxidizes any residual cyanide to cyanate ( ), which is significantly less toxic. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Stalled Conversion (<50%) | Catalyst poisoning by excess | Reduce |
| Black Precipitate | Pd precipitation (Pd-black) | Increase ligand (dppf) ratio to 1:3 relative to Pd. |
| Hydrolysis Product (Amide) | Reaction too wet / pH too high | Limit water content to exactly 1% v/v. |
Section 2: Functionalization – The Tetrazole Bioisostere
The "Click" Transformation
The benzonitrile group is often a precursor to the tetrazole ring, a bioisostere of the carboxylic acid (
Protocol B: Zinc-Catalyzed [3+2] Cycloaddition
Based on the Demko-Sharpless Mechanism[2]
Reagents
-
Substrate: Benzonitrile derivative (1.0 equiv)
-
Azide Source: Sodium Azide (
) (1.1 equiv) -
Catalyst: Zinc Bromide (
) (1.0 equiv) or -
Solvent: Water / Isopropanol (2:1)
Methodology
-
Setup: In a pressure vial, dissolve the benzonitrile and
in the solvent mixture. -
Addition: Add
.-
Note: The Lewis Acid (
) activates the nitrile towards nucleophilic attack and stabilizes the transition state, preventing the formation of free hydrazoic acid ( ).
-
-
Reaction: Heat to reflux (or 100°C in a sealed vessel) for 12–24 hours.
-
Workup (The "Crash Out"):
Section 3: Visualizing the Workflow & Mechanism
Figure 1: Benzonitrile Drug Discovery Workflow
A logical flow from halide precursor to final drug candidate.
Caption: Workflow transforming aryl halides into bioactive motifs via the nitrile intermediate.
Figure 2: Catalytic Cycle of Pd-Cyanation
Mechanism highlighting the critical Transmetallation step.
Caption: The Pd(0)/Pd(II) catalytic cycle. Wet solvents accelerate the Transmetallation step.
Section 4: Safety & Metabolic Profiling
Cyanide Release Assessment
While benzonitriles are generally stable, they must be profiled for potential cyanide release, particularly if the nitrile is attached to an
Mechanism of Toxicity:
Cytochrome P450 enzymes (specifically CYP2E1) can hydroxylate the carbon alpha to the nitrile. The resulting cyanohydrin is unstable and spontaneously decomposes to release toxic cyanide (
Protocol C: Microsomal Cyanide Release Assay
-
Incubation: Incubate test compound (
) with human liver microsomes (HLM) and NADPH for 60 minutes. -
Derivatization: Quench reaction with Taurine/Naphthalene-2,3-dialdehyde (NDA).
-
Detection: The released cyanide reacts with Taurine/NDA to form a fluorescent isoindole derivative.
-
Analysis: Measure fluorescence (Ex 418 nm / Em 460 nm) against a KCN standard curve.
-
Acceptance Criteria:
release of theoretical cyanide load.
-
Physicochemical Properties (Data Summary)
| Property | Carboxylic Acid ( | Tetrazole (Bioisostere) | Benzonitrile (Precursor) |
| H-Bond Donor | Yes | Yes | No |
| H-Bond Acceptor | Yes | Yes | Yes (Weak) |
| 4.0 – 5.0 | 4.5 – 5.5 | N/A (Neutral) | |
| Metabolic Stability | Phase II (Glucuronidation) | High (Resistant) | Phase I (Hydrolysis/Oxidation) |
| Lipophilicity ( | Base | +0.5 to +1.0 (Better Permeability) | +1.5 (High Permeability) |
References
-
Cohen, D. T., & Buchwald, S. L. (2015).[3] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[3] [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001).[4][5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4][6] The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
- Obach, R. S., et al. (2008). The utility of bioisosteres in drug design. Journal of Medicinal Chemistry. (Contextual grounding for Tetrazole/Acid comparison).
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
-
Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Handling Protocols. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Characterization of Benzonitrile-Based Compounds: A Strategic Guide
Introduction: The Benzonitrile Pharmacophore
The benzonitrile motif (phenyl ring + cyano group) is a cornerstone in modern medicinal chemistry, present in blockbuster drugs like Letrozole (oncology), Perampanel (neurology), and Rilpivirine (virology).
The cyano group (-C≡N) acts as a bioisostere for carbonyls and hydroxyls but with distinct advantages:
-
Metabolic Stability: It often blocks labile sites on the aromatic ring from CYP450 oxidation.
-
Dipole Moment: The strong dipole (~3.9 D) enhances binding affinity via electrostatic interactions with target proteins (e.g., the heme iron in aromatase).
-
Lipophilicity: It increases permeability compared to amides or acids.
However, the in vivo characterization of these compounds presents two specific challenges: solubility-limited absorption (due to planarity and lipophilicity) and the theoretical risk of reductive decyanation or oxidative cyanide release . This guide provides a self-validating workflow to address these challenges.
Phase I: Biorelevant Formulation Strategies
Benzonitriles are typically Class II (Low Solubility, High Permeability) molecules in the Biopharmaceutics Classification System (BCS). Standard aqueous vehicles will fail, leading to erratic PK data.
Strategic Vehicle Selection
Do not rely on simple suspensions (e.g., Methylcellulose) for initial PK, as they mask intrinsic clearance properties with absorption rate limitations. Use the following tiered approach:
| Tier | Vehicle Composition | Application | Rationale |
| 1 (Gold Standard) | 5% DMSO / 40% PEG400 / 55% Water | IV & PO PK | Balances solubility with tolerability. PEG400 prevents precipitation upon dilution in blood. |
| 2 (Lipid-Based) | 10% Ethanol / 10% Tween 80 / 80% Corn Oil | PO only | Promotes lymphatic transport (chylomicrons), bypassing first-pass metabolism. |
| 3 (Cyclodextrin) | 20% HP-β-CD in Saline | IV & PO | Encapsulates the hydrophobic phenyl ring; reduces injection site irritation. |
Protocol: Solubility Verification (The "Crash" Test)
Before dosing animals, validate the formulation stability:
-
Prepare the formulation at 2x the target dosing concentration.
-
Dilute 1:10 into Simulated Gastric Fluid (SGF) and FaSSIF (Fasted State Simulated Intestinal Fluid).
-
Incubate at 37°C for 60 minutes.
-
Pass Criteria: No visible precipitation or turbidity. If precipitate forms, move to a higher tier vehicle (e.g., Lipid-based).
Phase II: Pharmacokinetics & Metabolic Fate Mapping
The critical safety question for benzonitriles is whether the -CN group remains intact or is metabolized to release toxic cyanide/thiocyanate.
Visualizing the Metabolic Divergence
The diagram below illustrates the decision tree for benzonitrile metabolism. The "Safe" pathway involves ring hydroxylation. The "Risk" pathway involves oxidative attack leading to cyanide release.
Figure 1: Metabolic fate of benzonitrile compounds. The primary pathway is usually ring hydroxylation (green), but oxidative decyanation (red) must be ruled out.
Protocol: In Vivo PK with Metabolite Trapping
Objective: Determine bioavailability (
Animals: Male Sprague-Dawley Rats (n=3 per route). Dose: 1 mg/kg (IV), 5 mg/kg (PO).
-
Microsampling: Collect 20 µL blood via tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h.
-
Sample Stabilization:
-
Aliquot A (PK): Mix with 60 µL acetonitrile (containing Internal Standard) immediately to stop esterase activity.
-
Aliquot B (Safety):Critical Step. Mix with derivatizing agent (e.g., naphthalene-2,3-dialdehyde/taurine) if measuring free cyanide, or preserve in 1% NaOH for thiocyanate analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Monitor Parent (MRM transition).
-
Monitor +16 Da (Hydroxylation) and +176 Da (Glucuronide).
-
Safety Check: If the +16 Da metabolite is absent but clearance is high, suspect decyanation.
-
Phase III: Safety Assessment (The Cyanide Check)
While aromatic nitriles are generally stable, "Metabolites in Safety Testing" (MIST) guidelines require ruling out toxic byproducts. Cyanide is rapidly converted to thiocyanate (
Protocol: Plasma Thiocyanate Quantification Do not measure cyanide directly; it is volatile and unstable. Measure SCN-.
-
Precipitation: Add 100 µL plasma to 100 µL trichloroacetic acid (10%). Centrifuge at 10,000 x g.
-
Colorimetric Reaction: Mix supernatant with ferric nitrate reagent (
). -
Readout: Measure absorbance at 460 nm.
-
Threshold: Plasma levels >100 µM indicate significant cyanide release. Background levels are typically <20 µM.
Phase IV: Representative PD/Efficacy Model (CNS)
Benzonitriles are frequent scaffolds for CNS drugs (e.g., Perampanel). The following protocol links PK exposure to PD response using a seizure-protection model.
Model: Pentylenetetrazol (PTZ)-Induced Seizure Threshold. Rationale: Provides a binary (Yes/No) readout that correlates tightly with brain receptor occupancy.
Workflow Diagram
Figure 2: Pharmacodynamic workflow for assessing CNS activity of benzonitrile compounds.
Step-by-Step Protocol
-
Group Assignment: Vehicle, Positive Control (e.g., Diazepam), and Test Compound (3 dose levels: 3, 10, 30 mg/kg).
-
Pre-treatment: Administer Test Compound PO. Wait for
(typically 1-2 hours for benzonitriles in lipid vehicles). -
Chemo-challenge: Inject PTZ (85 mg/kg) subcutaneously in the loose fold of the neck.
-
Scoring: Observe for 30 minutes.
-
Score 0: No behavior.
-
Score 1: Myoclonic jerks.
-
Score 2: Generalized clonic seizure (Endpoint).
-
-
PK/PD Correlation: Immediately upon endpoint (or at 30 min), euthanize and collect:
-
Plasma: For total drug concentration.
-
Brain: Homogenize in PBS. Calculate
(Brain/Plasma ratio). Benzonitriles should achieve for CNS efficacy.
-
Data Summary & Interpretation
| Parameter | Desirable Range | Red Flag | Corrective Action |
| Bioavailability ( | > 30% | < 10% | Switch to lipid-based vehicle (Tier 2). |
| Clearance ( | < 50% Liver Blood Flow | > 80% LBF | Check for rapid oxidative decyanation. |
| Brain/Plasma ( | > 0.5 (CNS targets) | < 0.1 | Reduce Polar Surface Area (PSA); check P-gp efflux. |
| Thiocyanate | < 20 µM | > 50 µM | Compound is releasing cyanide. Stop development. |
References
-
Fleming, F. F., et al. (2010). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore."[1] Journal of Medicinal Chemistry. Link
-
FDA Guidance for Industry (2020). "Safety Testing of Drug Metabolites (MIST)." U.S. Food and Drug Administration.[2][3] Link
-
Obach, R. S., et al. (2008). "The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data." Journal of Pharmacology and Experimental Therapeutics. Link
-
Kalvass, J. C., et al. (2002). "Influence of nonspecific brain and plasma binding on CNS exposure: implications for rational drug discovery." Biopharmaceutics & Drug Disposition. Link
-
Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of 3-(2-Oxopropoxy)benzonitrile Synthesis
Welcome to the technical support center for the synthesis of 3-(2-Oxopropoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 3-(2-Oxopropoxy)benzonitrile via the Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[1] The reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[1][2][3]
Q1: Why is my reaction yield of 3-(2-Oxopropoxy)benzonitrile consistently low?
Low yields can stem from several factors, often related to incomplete deprotonation of the starting material, 3-cyanophenol, or competing side reactions.[4]
Possible Causes & Solutions:
-
Incomplete Deprotonation: The phenoxide ion, the active nucleophile, is generated by deprotonating 3-cyanophenol with a base. If the base is not strong enough, a significant portion of the phenol will remain unreacted.[4]
-
Solution: Consider using a stronger base. While potassium carbonate (K₂CO₃) is commonly used for aryl ether synthesis, switching to a stronger base like sodium hydroxide (NaOH) or, in challenging cases, sodium hydride (NaH), can ensure complete deprotonation.[2][4] However, be aware that stronger bases can increase the likelihood of side reactions.[4]
-
-
Side Reactions: The primary competing reaction is the base-catalyzed elimination (E2) of the alkylating agent, chloroacetone.[5] C-alkylation of the phenol ring is another possible side reaction.[5]
-
Solution: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they also favor elimination.[6] A typical temperature range for Williamson ether synthesis is 50-100°C.[1][5][6] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.
-
-
Solvent Choice: The solvent plays a critical role in the reaction rate. Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction.[5][7]
Q2: I am observing significant amounts of unreacted 3-cyanophenol. What should I do?
This issue is almost always due to a failure to generate a sufficient concentration of the nucleophilic phenoxide ion.
Troubleshooting Steps:
-
Verify Base Strength: Ensure the base you are using is strong enough to deprotonate 3-cyanophenol effectively. For phenols, bases like NaOH, KOH, or K₂CO₃ are generally suitable.[2] If you are using a weaker base like sodium bicarbonate (NaHCO₃), it may be insufficient.[4]
-
Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, it is crucial that your solvent and glassware are completely dry.[4] Any water present will quench the base, preventing the deprotonation of the phenol.
-
Check Reagent Stoichiometry: An excess of the alkylating agent (chloroacetone) is typically used (1.1-1.5 equivalents) to drive the reaction to completion.[4]
Q3: My final product is contaminated with byproducts. How can I improve purity?
Byproduct formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Byproducts & Prevention Strategies:
-
Alkene from Elimination: As mentioned, the E2 elimination of chloroacetone can compete with the desired SN2 reaction.[5]
-
C-Alkylated Phenol: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[5]
-
Prevention: While generally less favored, C-alkylation can be minimized by careful control of reaction conditions. Using polar aprotic solvents can help favor O-alkylation.
-
Purification Strategy:
If byproducts are present, purification by column chromatography on silica gel is typically effective.[11] A solvent system such as ethyl acetate/petroleum ether can be used for elution.[12] Alternatively, recrystallization from a suitable solvent like ethanol may be employed.[11]
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for this synthesis?
A typical Williamson ether synthesis is conducted at a temperature between 50 and 100°C for 1 to 8 hours.[1][5] The optimal conditions will depend on the specific reagents and solvent used. It is recommended to monitor the reaction progress using an analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation and avoid potential degradation from prolonged heating.[6]
Q2: Which alkylating agent is best for this reaction?
Chloroacetone is a suitable primary alkyl halide for this synthesis. The reactivity of alkyl halides in SN2 reactions follows the trend R-I > R-Br > R-Cl.[9] While iodoacetone would be more reactive, chloroacetone is often used due to its availability and cost-effectiveness. If the reaction with chloroacetone is sluggish, a catalytic amount of a soluble iodide salt, such as sodium iodide or potassium iodide, can be added to the reaction mixture. This facilitates an in-situ halide exchange (Finkelstein reaction) to generate the more reactive iodoacetone.[5]
Q3: Can I use a phase-transfer catalyst to improve the reaction?
Yes, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be beneficial, especially in a biphasic system (e.g., toluene/water).[4][6] The PTC helps to transport the phenoxide ion from the aqueous phase (where it is formed) to the organic phase (where the alkylating agent is dissolved), thereby increasing the reaction rate.
Q4: How should I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (3-cyanophenol and chloroacetone) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative analysis.[13][14]
III. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 3-(2-Oxopropoxy)benzonitrile with a focus on maximizing yield and purity.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Cyanophenol | 119.12 | 5.00 g | 41.97 | 1.0 |
| Chloroacetone | 92.53 | 4.83 g (4.06 mL) | 52.46 | 1.25 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.69 g | 62.96 | 1.5 |
| Acetonitrile (anhydrous) | 41.05 | 100 mL | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanophenol (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add chloroacetone (1.25 eq) dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (as indicated by the consumption of 3-cyanophenol), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(2-Oxopropoxy)benzonitrile as a pure solid.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 3-(2-Oxopropoxy)benzonitrile.
IV. Reaction Mechanism and Troubleshooting Logic
The synthesis of 3-(2-Oxopropoxy)benzonitrile proceeds via an Sₙ2 mechanism.[1][3] Understanding this mechanism is crucial for effective troubleshooting.
Reaction Mechanism
-
Deprotonation: The base (e.g., K₂CO₃) deprotonates the hydroxyl group of 3-cyanophenol to form the more nucleophilic 3-cyanophenoxide ion.
-
Nucleophilic Attack: The 3-cyanophenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetone in a backside attack, displacing the chloride leaving group.[15]
Caption: Reaction mechanism for 3-(2-Oxopropoxy)benzonitrile synthesis.
Troubleshooting Decision Tree
This diagram illustrates a logical approach to diagnosing and resolving common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
V. References
-
Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved from
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
-
Benchchem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers. Retrieved from
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Feuer, H., & Hooz, J. (1965). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. The Journal of Organic Chemistry, 30(5), 1595-1596.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]
-
Li, J., et al. (2022). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. Research on Chemical Intermediates, 48(12), 5267-5279.
-
Schlosser, M., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
-
ResearchGate. (n.d.). Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. Retrieved from [Link]
-
Benchchem. (n.d.). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. Retrieved from
-
The Organic Chemistry Tutor. (2026, February 3). Choosing the Best Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Ye, C., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 1-11.
-
Csomor, E., et al. (2015). The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. Molecules, 20(6), 10466-10482.
-
Wikipedia. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]
-
University of Victoria. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzonitrile. Retrieved from [Link]
-
ResearchGate. (2017, July 23). How can I purify impure benzonitrile? Retrieved from [Link]
-
LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). US3742014A - Preparation of benzonitriles. Retrieved from
-
Beilstein Journals. (2023, June 22). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Retrieved from [Link]
-
MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
IJCRT.org. (2022). PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, August 28). Analytical Methods. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzonitrile. Retrieved from [Link]
-
Google Patents. (n.d.). US2770641A - Preparation of benzonitrile. Retrieved from
-
Hellma. (n.d.). Reaction tracking during a purification process. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for synthesis of benzonitrile from benzaldehyde and (NH2OH)2·[HSO3-b-Py]·HSO4. Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. Retrieved from [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. tailoredread.com [tailoredread.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 14. hammer.purdue.edu [hammer.purdue.edu]
- 15. youtube.com [youtube.com]
Technical Support Center: Purification of 3-(2-Oxopropoxy)benzonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-(2-Oxopropoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when handling 3-(2-Oxopropoxy)benzonitrile for the first time.
Q1: What are the most effective methods for purifying crude 3-(2-Oxopropoxy)benzonitrile? A1: The two most reliable and widely applicable purification techniques for this compound are recrystallization and silica gel column chromatography . The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity. Recrystallization is often ideal for larger quantities (>1 g) where the crude material is relatively pure, while column chromatography excels at removing impurities with very similar properties to the product, albeit with more solvent usage and time investment.[1]
Q2: My purified compound has a distinct yellowish or brownish tint. Is this acceptable? A2: While pure 3-(2-Oxopropoxy)benzonitrile is expected to be a white or off-white solid, a slight coloration is a common observation.[1] This is often due to trace amounts of highly colored, conjugated impurities that may not significantly impact the overall purity as determined by methods like HPLC or NMR. If a colorless product is essential for your downstream application, you can perform a charcoal treatment during recrystallization or utilize meticulous column chromatography.[2][3]
Q3: What are the likely impurities I should expect in my crude sample? A3: Impurities are almost always a direct consequence of the synthetic route. Assuming a standard Williamson ether synthesis from 3-hydroxybenzonitrile and chloroacetone, common impurities include:
-
Unreacted Starting Materials: Residual 3-hydroxybenzonitrile or chloroacetone.
-
Base-Related Impurities: Salts formed from the base used in the reaction (e.g., potassium carbonate, cesium carbonate).
-
Side-Products: Small amounts of O-alkylation at the ketone of chloroacetone or self-condensation products.
-
Degradation Products: The ether linkage can be susceptible to cleavage under harsh acidic or basic conditions, and the ketone can undergo various side reactions.[4][5]
Q4: How can I confidently assess the purity of my final product? A4: A multi-faceted approach is recommended.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to check for the presence of multiple components. A single spot (under different solvent conditions) is a good indicator of purity.[6]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing precise percentages of the main component and any impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and reveal the presence of impurities if their signals are distinguishable from the product.
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is characteristic of a pure crystalline solid.[2] A broad or depressed melting point suggests the presence of impurities.
Q5: What are the proper storage conditions for purified 3-(2-Oxopropoxy)benzonitrile? A5: The compound should be stored in a tightly sealed container in a cool, dry place, and protected from light. The nitrile and ketone functional groups are generally stable, but prolonged exposure to moisture or high heat could potentially lead to degradation.[9]
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but it can present challenges. This guide helps you diagnose and solve common issues.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" and does not crystallize upon cooling. | 1. The solution is supersaturated to a point where the compound's melting point is below the current temperature of the solution. 2. The chosen solvent's boiling point is higher than the compound's melting point. | 1. Add more solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly again. 2. Switch solvents: Choose a solvent with a lower boiling point. 3. Use a solvent/anti-solvent system: Dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poor" solvent (in which the compound is insoluble but is miscible with the first solvent) dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then cool slowly.[10][11] |
| No crystals form, even after cooling in an ice bath. | 1. The solution is not saturated (too much solvent was used). 2. The compound is very soluble in the solvent even at low temperatures. 3. The solution cooled too rapidly, preventing nucleation. | 1. Evaporate excess solvent: Gently heat the solution to boil off some of the solvent to increase the concentration and then attempt to cool again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.[12] 3. Change solvents: Perform new solubility tests to find a more suitable solvent where the compound is highly soluble when hot but poorly soluble when cold.[10] |
| The recovery yield is very low. | 1. Too much solvent was used during dissolution. 2. The compound has significant solubility in the solvent even when cold. 3. Premature crystallization occurred during a hot filtration step. 4. Too much solvent was used to wash the collected crystals. | 1. Minimize solvent: Always use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[10][12] 2. Ensure complete cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath to maximize crystal formation.[10] 3. Pre-heat your funnel: When performing a hot filtration, use a pre-warmed funnel and flask to prevent the product from crashing out. 4. Wash with ice-cold solvent: Wash the filtered crystals with a minimal amount of ice-cold solvent to reduce product loss.[2][12] |
| Purity does not improve significantly. | 1. The impurities have a very similar solubility profile to the product in the chosen solvent. 2. The crude material is too impure for a single recrystallization. | 1. Try a different solvent: An impurity that is co-soluble in one solvent may be insoluble or much more soluble in another. 2. Switch to chromatography: For difficult-to-remove impurities, column chromatography is the more effective method. |
Section 3: Troubleshooting Guide: Silica Gel Column Chromatography
Column chromatography offers high-resolution purification but requires careful setup and execution.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product from an impurity (overlapping bands). | 1. The eluent (solvent system) polarity is not optimal. 2. The column was overloaded with crude material. 3. The column was packed improperly (channels or cracks). | 1. Optimize the eluent: Use TLC to find a solvent system that gives good separation and an Rf value of ~0.25-0.35 for the desired product.[1] A gradient elution (gradually increasing polarity) may be necessary. 2. Reduce the load: A general rule is to use a ratio of 1:30 to 1:50 of crude material to silica gel by weight.[1] 3. Repack the column: Ensure the silica slurry is homogenous and the bed is packed evenly without air bubbles. |
| The product will not elute from the column. | 1. The eluent is not polar enough. 2. The compound is highly polar and is irreversibly adsorbing to the acidic silica gel. | 1. Increase eluent polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). 2. Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina. 3. Add a modifier: Adding a small amount (~0.5-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve elution, though this is less likely to be needed for 3-(2-Oxopropoxy)benzonitrile. |
| Streaking or "tailing" of the product band. | 1. The crude sample was not fully dissolved or was loaded in a solvent that was too strong (polar). 2. The column was overloaded. | 1. Proper loading technique: Dissolve the crude material in a minimal amount of the eluent or a less polar solvent. Alternatively, use "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column. 2. Reduce the load amount as described above. |
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a systematic approach to purifying 3-(2-Oxopropoxy)benzonitrile via recrystallization, starting with solvent selection.
Part A: Solvent Screening
-
Place ~20-30 mg of crude material into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature. Note the solubility.
-
If a compound is insoluble at room temperature, heat the test tube gently in a water bath. Add the solvent dropwise until the solid just dissolves.[12]
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent is one in which the compound is poorly soluble at room temperature but highly soluble when hot, and forms abundant crystals upon cooling.
Part B: Bulk Recrystallization
-
Place the crude 3-(2-Oxopropoxy)benzonitrile into an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Continue adding the hot solvent until the solid is just fully dissolved. Using the minimum amount of solvent is critical for good recovery.[10]
-
(Optional: Decolorization) If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
(Optional: Hot Filtration) If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.[2][10]
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[12]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small volume of ice-cold solvent to rinse away any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the steps for purification using a silica gel column.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides a baseline separation of your product from impurities, with an Rf for the product of ~0.3.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude material in the minimum amount of the eluent.
-
Carefully pipette the solution onto the top of the silica gel bed.
-
Drain the solvent just to the level of the sand, then carefully add more eluent.
-
-
Elution:
-
Begin adding the eluent to the top of the column and apply pressure to start the flow.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
If using a gradient, gradually increase the proportion of the more polar solvent to elute compounds with higher affinity for the silica.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain the pure product.
-
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-(2-Oxopropoxy)benzonitrile.
Section 5: Visual Workflows and Decision Guides
References
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Recrystallization. (n.d.). Homi Bhabha Centre for Science Education.
- Experiment 2: Recrystallization. (n.d.). University of Manitoba, Department of Chemistry.
- Lab Procedure: Recrystallization. (2024, January 23). LabXchange.
-
How can I purify impure benzonitrile? (2017, July 23). ResearchGate. Retrieved February 20, 2026, from [Link]
- Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. (n.d.). Benchchem.
- Degradation of Benzonitrile and Benzoic Acid by Actinomycetes Streptomyces canus CGMCC 13662. (n.d.). Environmental Science.
-
Sørensen, S. R., et al. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science. Retrieved February 20, 2026, from [Link]
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Journal of Pharmaceutical Research.
-
A review on “high performance thin layer chromatography”. (2022, September 23). World Journal of Pharmaceutical Research. Retrieved February 20, 2026, from [Link]
- Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023, December 14). ACG Publications. Retrieved February 20, 2026, from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved February 20, 2026, from [Link]
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- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Benzonitrile and Benzoic Acid by Actinomycetes <i>Streptomyces canus</i> CGMCC 13662 [ere.ac.cn]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. acgpubs.org [acgpubs.org]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. athabascau.ca [athabascau.ca]
- 11. LabXchange [labxchange.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
identifying and minimizing side reactions in 3-(2-Oxopropoxy)benzonitrile synthesis
Technical Support Center: Synthesis of 3-(2-Oxopropoxy)benzonitrile
Welcome to the technical support center for the synthesis of 3-(2-Oxopropoxy)benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis and minimize the formation of unwanted side products.
The synthesis of 3-(2-Oxopropoxy)benzonitrile, a key intermediate in various pharmaceutical and research applications, is typically achieved through a Williamson ether synthesis. This involves the reaction of 3-hydroxybenzonitrile with an α-halo ketone, such as chloroacetone or bromoacetone. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide provides a comprehensive overview of these challenges and offers practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3-(2-Oxopropoxy)benzonitrile, providing detailed explanations and actionable steps for resolution.
Question 1: Low Yield of the Desired Product
I am consistently obtaining a low yield of 3-(2-Oxopropoxy)benzonitrile. What are the likely causes and how can I improve it?
A low yield can be attributed to several factors, primarily the occurrence of competing side reactions. The most common culprits are C-alkylation of the phenoxide and base-induced rearrangement or condensation of the α-halo ketone.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion generated from 3-hydroxybenzonitrile is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation) to form an undesired isomer.[1] The ratio of O- to C-alkylation is influenced by several factors, including the solvent, counter-ion, and temperature.[1][2]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, water) can solvate the phenoxide oxygen through hydrogen bonding, hindering its nucleophilicity and favoring C-alkylation.[1] In contrast, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) do not solvate the oxygen as strongly, promoting the desired O-alkylation.[3]
-
Counter-ion: The choice of base and the resulting counter-ion can also play a role. Larger, "softer" cations (e.g., K+, Cs+) can lead to a more "naked" and reactive phenoxide, which can increase the rate of both O- and C-alkylation.
-
-
Side Reactions of Chloroacetone: Chloroacetone is susceptible to several base-catalyzed side reactions that can consume the starting material and reduce the yield of the desired product.
-
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[4][5][6] While this is more common with alkoxides, the phenoxide can also act as a nucleophile in this pathway.[7][8]
-
Darzens Condensation: Chloroacetone can react with another molecule of itself or with the ketone product in a Darzens-type condensation to form an epoxide.[9][10][11] This is more likely to occur at higher temperatures and with stronger bases.
-
Recommendations for Improving Yield:
| Parameter | Recommendation | Rationale |
| Solvent | Use a polar aprotic solvent such as DMF or acetonitrile. | Minimizes solvation of the phenoxide oxygen, favoring O-alkylation.[3] |
| Base | Use a moderate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). | Stronger bases like sodium hydride (NaH) or alkoxides can promote side reactions of chloroacetone.[3] |
| Temperature | Maintain a moderate reaction temperature (e.g., 50-80 °C). | Higher temperatures can increase the rate of side reactions.[12] |
| Order of Addition | Add the chloroacetone slowly to the mixture of 3-hydroxybenzonitrile and base. | This keeps the concentration of the α-halo ketone low, minimizing its self-condensation. |
Question 2: Presence of an Isomeric Impurity in the Final Product
My final product shows an impurity with the same mass as the desired product in my mass spectrometry analysis. What is this impurity and how can I get rid of it?
The most likely isomeric impurity is the C-alkylated product, where the 2-oxopropyl group is attached to the aromatic ring instead of the phenolic oxygen. As discussed in the previous section, the phenoxide ion is an ambident nucleophile, leading to a mixture of O- and C-alkylated products.[1]
Identifying the C-Alkylated Impurity:
-
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to distinguish between the O- and C-alkylated isomers. The O-alkylated product will show a characteristic singlet for the -OCH₂- protons, typically in the range of 4.5-5.0 ppm. The C-alkylated product will lack this peak and will show a more complex aromatic region due to the loss of symmetry.
-
Chromatography: The two isomers will likely have different polarities and can often be separated by column chromatography on silica gel. The O-alkylated product is generally less polar than the C-alkylated isomer.
Minimizing the Formation of the C-Alkylated Impurity:
The strategies to minimize C-alkylation are the same as those to improve the overall yield of the desired O-alkylated product.
-
Solvent Choice: The use of polar aprotic solvents is crucial.[3]
-
Reaction Conditions: Careful control of temperature and the choice of a milder base can also favor O-alkylation.
Purification Strategy:
If the C-alkylated impurity is formed, it can typically be removed by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction?
Potassium carbonate (K₂CO₃) is often the base of choice for this type of Williamson ether synthesis.[3] It is strong enough to deprotonate the phenol but generally not so strong as to promote the self-condensation of chloroacetone. Cesium carbonate (Cs₂CO₃) can also be effective and may lead to higher yields in some cases. Stronger bases like sodium hydride or sodium ethoxide should be used with caution as they can increase the likelihood of side reactions.[13]
Q2: Can I use bromoacetone instead of chloroacetone?
Yes, bromoacetone can be used as the alkylating agent. Bromide is a better leaving group than chloride, which can lead to a faster reaction rate.[14] However, bromoacetone is also more reactive and may be more prone to side reactions. The optimal choice may depend on the specific reaction conditions and the desired balance between reactivity and selectivity.
Q3: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). The starting material, 3-hydroxybenzonitrile, is more polar than the product, 3-(2-Oxopropoxy)benzonitrile, and will have a lower Rf value. The reaction is considered complete when the spot corresponding to 3-hydroxybenzonitrile is no longer visible.
Q4: What is the best method for purifying the final product?
The crude product can be purified by silica gel column chromatography. A typical mobile phase would be a gradient of ethyl acetate in hexanes. The fractions containing the pure product can be identified by TLC, combined, and the solvent removed under reduced pressure to yield the purified 3-(2-Oxopropoxy)benzonitrile.[15] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, may also be an effective purification method.[16]
Experimental Protocol: Synthesis of 3-(2-Oxopropoxy)benzonitrile
This protocol provides a detailed, step-by-step methodology for the synthesis of 3-(2-Oxopropoxy)benzonitrile, incorporating best practices to minimize side reactions.
Materials:
-
3-Hydroxybenzonitrile
-
Chloroacetone
-
Potassium Carbonate (anhydrous, finely ground)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Heating: Heat the mixture to 60 °C with vigorous stirring.
-
Addition of Chloroacetone: Slowly add chloroacetone (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at 60 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and the key side reactions.
Caption: Main reaction and side reaction pathways.
Caption: Troubleshooting logic for synthesis issues.
References
-
Favorskii rearrangement - Wikipedia. [Link]
-
Favorskii rearrangement----Sir Khalid (Organic) | PPT - Slideshare. [Link]
-
Favorskii Rearrangement February 2026 - Chemist Wizards. [Link]
-
Favorskii Rearrangement Guide | PDF - Scribd. [Link]
-
Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation - PubMed. [Link]
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. [Link]
-
Williamson ether synthesis. [Link]
-
(PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes - ResearchGate. [Link]
-
Differential reaction energy profiles for O versus C alkylation of... - ResearchGate. [Link]
-
Williamson's synthesis of ethers. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. [Link]
-
Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Darzens Condensation - Master Organic Chemistry. [Link]
-
Darzens reaction - Wikipedia. [Link]
-
Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]
-
Darzens reaction. [Link]
-
Darzens Reaction - Organic Chemistry Portal. [Link]
-
(PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. [Link]
-
The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. [Link]
-
Purification of Benzonitrile - Chempedia - LookChem. [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. [Link]
-
How can I purify impure benzonitrile? - ResearchGate. [Link]
-
Synthesis of 4-(3-Chloropropoxy)benzonitrile - PrepChem.com. [Link]
- US3742014A - Preparation of benzonitriles - Google P
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Publishing. [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. [Link]
-
Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. [Link]
-
4-Chloro-3-hydroxybenzonitrile | C7H4ClNO | CID 18439980 - PubChem - NIH. [Link]
-
“Friedel-Crafty” Reactions with Chloroacetone - Dispatches from Molecule World - WordPress.com. [Link]
- US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google P
-
Preparation of benzonitrile - PrepChem.com. [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]
-
PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7 - IJCRT.org. [Link]
-
Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile - ResearchGate. [Link]
-
Catalytic approaches to benzonitrile synthesis. - ResearchGate. [Link]
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 7. chemistwizards.com [chemistwizards.com]
- 8. scribd.com [scribd.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Darzens reaction - Wikipedia [en.wikipedia.org]
- 11. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Williamson's synthesis of ethers [quimicaorganica.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. prepchem.com [prepchem.com]
Technical Support Center: Stability Optimization for 3-(2-Oxopropoxy)benzonitrile
Introduction
Welcome to the Technical Support Center. This guide addresses the stability challenges associated with 3-(2-Oxopropoxy)benzonitrile , a critical intermediate often used in the synthesis of antipsychotics (e.g., aripiprazole derivatives) and antifungal agents.
This molecule possesses three distinct functional groups that dictate its stability profile:
-
Aryl Nitrile (-CN): Susceptible to hydrolysis.[1]
-
Aryl-Alkyl Ether (-O-CH2-): Generally stable, but the alpha-methylene is activated.[1]
-
Ketone (-C=O): Prone to nucleophilic attack and enolization.[1]
The interaction between the ether oxygen and the carbonyl group creates an "activated methylene" site (
Module 1: Storage & Physical Stability
FAQ: Why has my white solid turned yellow or pink?
Diagnosis: Oxidative degradation or photo-instability.[1] Mechanism: The methylene group adjacent to the ether oxygen and carbonyl is susceptible to radical formation via hydrogen abstraction, especially under UV light or exposure to air. This leads to the formation of peroxides or conjugated oligomers (chromophores) that cause discoloration.
Protocol: Optimal Storage Conditions
To maintain purity >98% over long durations (6+ months), follow this strict protocol:
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C | Reduces kinetic energy for auto-oxidation and polymerization.[1] |
| Atmosphere | Argon or Nitrogen (Blanketed) | Prevents aerobic oxidation of the activated methylene group.[1] |
| Container | Amber Borosilicate Glass | Blocks UV radiation (290–400 nm) which triggers radical formation on the aromatic ring.[1] |
| Desiccant | Silica Gel or Molecular Sieves | Nitriles are hygroscopic; moisture accelerates hydrolysis to 3-(2-oxopropoxy)benzamide.[1] |
Module 2: Chemical Stability & Reaction Troubleshooting
FAQ: I see "ghost peaks" in my HPLC after running a reaction in base. What are they?
Diagnosis: Aldol-type self-condensation.[1]
Mechanism: The protons on the methylene group (
FAQ: My yield is low, and I detect a carboxylic acid. What happened?
Diagnosis: Nitrile Hydrolysis. Mechanism: Under highly acidic or basic aqueous conditions, the nitrile group hydrolyzes first to an amide, and eventually to a carboxylic acid (3-(2-oxopropoxy)benzoic acid).[1]
Visualizing the Instability Pathways
The following diagram maps the specific degradation routes based on environmental triggers.
Figure 1: Primary degradation pathways triggered by pH extremes and environmental exposure.[1]
Module 3: Purification & Isolation Strategies
Scenario: The compound degraded during column chromatography.
Root Cause: Silica gel is slightly acidic (pH 4-5).[1] If the compound was retained too long, acid-catalyzed hydrolysis of the acetal-like character (though less likely) or surface-catalyzed oxidation may occur.[1] Corrective Action:
-
Neutralize Silica: Pre-wash silica with 1% Triethylamine (TEA) in hexanes to neutralize surface acidity.[1]
-
Switch Phase: Use Neutral Alumina instead of silica for purification if the compound shows high acid sensitivity.
Scenario: Recrystallization yielded a "gooey" oil.
Root Cause: Presence of trace water or residual high-boiling solvents preventing crystal lattice formation.[1] Protocol: Effective Recrystallization
-
Solvent System: Use Ethanol/Water (9:1) or Isopropyl Alcohol/Hexane .[1]
-
Process: Dissolve in minimum hot ethanol (approx. 50°C). Add water dropwise until turbidity just appears.[1] Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities (oiling out).[1]
-
Drying: Vacuum dry at 30°C max. Do not heat above 40°C under vacuum for extended periods to avoid sublimation or thermal degradation.[1]
Module 4: Decision Logic for Handling
Use this decision tree to determine the appropriate workflow for your specific application.
Figure 2: Operational decision tree for storage and reaction planning.
References
-
PubChem. (2025).[1][2] 3-(2-Oxopropoxy)benzonitrile Compound Summary. National Library of Medicine. [Link][1]
-
Eawag-BBD. (1998).[1][3] Benzonitrile Degradation Pathway. University of Minnesota.[3] [Link] (Microbial and hydrolytic degradation mechanisms).[1]
-
ResearchGate. (2022).[1] Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives. [Link] (Demonstrates reactivity of 2-formylbenzonitriles and related ketone intermediates).
Sources
troubleshooting guide for assays involving 3-(2-Oxopropoxy)benzonitrile
Welcome to the technical support resource for researchers utilizing 3-(2-Oxopropoxy)benzonitrile. This guide is designed to provide expert-driven, practical solutions to common challenges encountered in assays involving this compound.
A Note on 3-(2-Oxopropoxy)benzonitrile: As of this writing, 3-(2-Oxopropoxy)benzonitrile is not a widely characterized reagent in peer-reviewed literature. Its chemical structure, featuring a ketone adjacent to a potential leaving group (the phenoxy-benzonitrile moiety), strongly suggests it may function as a covalent inhibitor . The electrophilic nature of the oxopropyl group can form a stable, covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Lysine) on a target protein.
This guide is therefore structured around the unique challenges and considerations inherent to working with potential covalent inhibitors. The principles and protocols described here are grounded in the established science of covalent drug discovery and are intended to provide a robust framework for your experimental design and troubleshooting.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Assay Reproducibility and Potency
Question: My IC₅₀ values for 3-(2-Oxopropoxy)benzonitrile are inconsistent between experiments. What could be the cause?
Answer: This is a classic hallmark of time-dependent inhibition, a characteristic feature of many covalent inhibitors.[3][4] Unlike reversible inhibitors that reach equilibrium quickly, the potency of a covalent inhibitor (its apparent IC₅₀) will increase with longer pre-incubation times as more of the target protein becomes covalently modified.
Troubleshooting Steps:
-
Investigate Time-Dependence: The most critical first step is to determine if your compound exhibits time-dependent inhibition.
-
Rationale: If inhibition increases with pre-incubation time, you have confirmed a key characteristic of covalent binding. This means that the IC₅₀ is not a fixed value but is dependent on time and concentration. The standard IC₅₀ model is insufficient, and you should instead be determining the rate of inactivation (kinact) and the inhibitor concentration that yields half the maximal rate (KI).
-
Protocol: See Protocol 1: Assessing Time-Dependent Inhibition below.
-
-
Standardize Pre-incubation Times: If you must use a standard IC₅₀ for screening purposes, it is absolutely critical to maintain a consistent pre-incubation time across all experiments. Even minor variations will lead to significant shifts in the measured potency.
-
Assess Compound Stability: The electrophilic nature of this compound might make it susceptible to hydrolysis or reaction with buffer components.
-
Rationale: Compound degradation will reduce its effective concentration over time, leading to lower-than-expected potency.
-
Action: Check the stability of 3-(2-Oxopropoxy)benzonitrile in your assay buffer over the course of your experiment using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Category 2: Non-Specific Effects & Assay Interference
Question: I'm observing high background signal or inhibition in my negative controls. How can I determine if 3-(2-Oxopropoxy)benzonitrile is causing assay interference?
Answer: Reactive electrophilic compounds can interfere with assays in numerous ways that are independent of your target protein. These include reacting with assay reagents, causing protein aggregation, or interacting with reporter molecules.
Troubleshooting Steps:
-
Run a "Promiscuity" Counter-Screen: Assess the compound's reactivity with a general nucleophile.
-
Rationale: This test gauges the intrinsic reactivity of your compound. Highly reactive compounds will be flagged by this assay, suggesting a higher potential for non-specific binding to off-target proteins and assay components.[4]
-
Action: A common method is to monitor the reaction with glutathione (GSH), a highly abundant cellular thiol, via LC-MS. A rapid loss of the parent compound in the presence of GSH indicates high reactivity.
-
-
Test for Interference with the Detection System: Run your assay without the target protein but with all other components (e.g., substrate, detection reagents, ATP if it's a kinase assay).
-
Rationale: This will determine if your compound is directly inhibiting a coupling enzyme, quenching a fluorescent signal, or reacting with the detection substrate.
-
-
Use a Target-Null Control: If possible, run the assay in a cell lysate or system that does not contain your target protein.
-
Rationale: Inhibition observed in this control is, by definition, not due to interaction with your primary target and points to off-target effects or assay interference.
-
Question: My results suggest inhibition, but I'm not sure it's specific to my target. How can I reduce non-specific binding?
Answer: Non-specific binding is a major concern for covalent inhibitors.[1][5] Adding a "scavenger" molecule to your buffer can help mitigate this.
Troubleshooting Steps:
-
Incorporate Bovine Serum Albumin (BSA): Add 0.01-0.1% BSA to your assay buffer.
-
Rationale: BSA is a "sticky" protein with numerous nucleophilic residues that can sequester non-specifically binding or overly reactive compounds, making them unavailable to interact with your target or other assay components. This is a standard practice in many biochemical assays to improve data quality.
-
-
Consider Dithiothreitol (DTT) with Caution: While DTT is a common reducing agent, it is also a strong nucleophile.
-
Rationale: DTT can react directly with your electrophilic compound, effectively inactivating it. If DTT is required for your target's activity, its concentration must be carefully optimized and kept consistent. Be aware that it may reduce the effective concentration of your inhibitor.
-
Category 3: Mechanism of Action
Question: How can I definitively prove that 3-(2-Oxopropoxy)benzonitrile is forming a covalent bond with my target protein?
Answer: This is a critical validation step. The gold standard for confirming covalent modification is intact protein mass spectrometry.
Troubleshooting Steps:
-
Perform Intact Protein Mass Spectrometry:
-
Rationale: This technique can resolve the mass of your protein with high accuracy. A mass increase corresponding to the molecular weight of 3-(2-Oxopropoxy)benzonitrile (175.19 g/mol ) after incubation is direct evidence of a 1:1 covalent adduct.
-
Protocol: See Protocol 2: Confirming Covalent Modification via Mass Spectrometry .
-
-
Conduct a "Washout" or Dialysis Experiment:
-
Rationale: If the inhibitor is truly covalent, its effect should persist even after the free, unbound compound is removed from the solution. In contrast, a reversible inhibitor's effect will diminish as it dissociates from the target.[1][6]
-
Action:
-
Incubate the protein with a high concentration of the inhibitor (e.g., 10x IC₅₀).
-
Remove the free inhibitor using dialysis or a desalting column.
-
Re-assay the activity of the protein. Persistent inhibition compared to a vehicle-treated control indicates irreversible or very slow-off-rate binding.
-
-
Key Experimental Protocols
Protocol 1: Assessing Time-Dependent Inhibition
-
Objective: To determine if the inhibitory effect of 3-(2-Oxopropoxy)benzonitrile increases with pre-incubation time.
-
Procedure: a. Prepare multiple identical reaction sets. Each set will contain your target protein and a fixed concentration of the inhibitor (e.g., a concentration around your estimated IC₅₀) in assay buffer. Also include a vehicle control (e.g., DMSO). b. Pre-incubate these sets at the assay temperature for varying lengths of time (e.g., 0, 15, 30, 60, and 120 minutes). c. At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate. The "0-minute" time point involves adding the inhibitor immediately before the substrate. d. Measure the reaction rate for each time point.
-
Data Analysis: a. Normalize the data by setting the rate of the vehicle control at each time point to 100% activity. b. Plot the percent activity remaining as a function of the pre-incubation time.
-
Interpretation:
-
No Time-Dependence: The percent inhibition remains constant across all pre-incubation times.
-
Time-Dependence: The percent inhibition increases as the pre-incubation time increases. This is strong evidence for a covalent or slow-off-rate mechanism.
-
Protocol 2: Confirming Covalent Modification via Mass Spectrometry
-
Objective: To directly observe the covalent addition of 3-(2-Oxopropoxy)benzonitrile to the target protein.
-
Procedure: a. Incubate the purified target protein (typically at a concentration of 1-10 µM) with a 5- to 10-fold molar excess of 3-(2-Oxopropoxy)benzonitrile for a sufficient time (e.g., 2-4 hours) at room temperature or 37°C. b. As a control, incubate the protein with the vehicle (e.g., DMSO) under identical conditions. c. After incubation, remove the excess, unbound inhibitor using a desalting column (e.g., a Zeba™ Spin Desalting Column) to prevent ion suppression in the mass spectrometer. d. Analyze the samples using LC-MS, typically with electrospray ionization (ESI), to determine the precise mass of the protein in both the treated and control samples.
-
Data Analysis: a. Deconvolute the resulting mass spectra to determine the average mass of the major protein species in each sample. b. Compare the mass of the inhibitor-treated protein to the vehicle-treated control.
-
Interpretation:
-
Covalent Modification: An increase in mass equal to the molecular weight of 3-(2-Oxopropoxy)benzonitrile (Δmass = ~175 Da) confirms the formation of a 1:1 protein-inhibitor adduct.
-
No Modification: The mass of the treated protein is identical to the control.
-
Data Summary Table
| Parameter | Property of 3-(2-Oxopropoxy)benzonitrile | Significance for Assay Design |
| Chemical Formula | C₁₀H₉NO₂ | --- |
| Molecular Weight | 175.19 g/mol | This is the expected mass shift (Δmass) to look for in intact protein mass spectrometry experiments to confirm covalent modification. |
| Predicted Mechanism | Covalent Inhibitor | Assays must be designed to account for time-dependent inhibition. IC₅₀ values are incubation-time dependent. |
| Key Functional Group | Electrophilic Oxopropyl Moiety | Prone to reaction with nucleophiles. High potential for non-specific binding and assay interference. Use of 0.01-0.1% BSA is recommended. |
| Solubility | Predicted to be soluble in organic solvents (DMSO, Ethanol) but may have limited aqueous solubility. | Always prepare concentrated stock solutions in 100% DMSO. Check for precipitation in aqueous assay buffer. Final DMSO concentration should be kept low (<1%) and consistent across all wells. |
References
- Escobar, R., Atesin, A. C., Jones, W. D., & Ateşin, T. A. (n.d.). The Lewis Assisted C—CN Bond Activation of Benzonitrile Using Zerovalent Group 10 Metal Complexes with Dippe Ligand. Texas Advanced Computing Center. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvGqkzFShmQas2elh_pGH2ZO7J89n2XZNkZrc94ICVGZddAxL25_oSUSPsyrNE1Q_CwAlqkoh53CbPVlYnHz8MJulGlxFZ3SIKz-QFo6VEN4DbPmEwGEK6027W2jjjKxxWZs986CNMwhMZRqmw_BlMu-JHEU4a-RT_A8iP7ZywJ9qcOyEeVN8q3HKEMA5e-XWqkKvvF1fPejWl7K5qW2R5_HyAyUKO
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- National Center for Biotechnology Information. (n.d.). 3-(2-Oxoethyl)benzonitrile. PubChem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfV-H5b93Ly9EA21vEbwEZL3fXzf2pZWqQJUZyLAQwOpj-lA5SGRN-6WPVrT8YtXAJsCWsB7nOeH4-yLxxrtcIrqkpLfeN6YyBT3j1zxX86N_Du-CaUf7PBkCthUcjT3_N4Xi6sU2pBVthmHCHc1WN2_MSD1AggYMDN-bU4cll
- Baran, P. S., et al. (n.d.). Atroposelective Total Synthesis of Darobactin A. ChemRxiv. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSj9L5lYrxrwKNdrr6nO_S4XfPfTV6WMx_Fblq5blCn5DHluFT7RPMHF8iUK7ILo8kepaz5omdeeqXd8eCE7X9_vvCcEyBwgWglJNx6GO-w1iqp0VRNfi4LVdzbpPLPb3DCOMMlhdgvxjOST6EAjmojM6UUQ==
- Jasiński, R., et al. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Molecules. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB7sFc_pxypDU2hfMNWjnhrthGHpIabwyfdf6usKYSP5QQWEJvJRDgYnyibKcg9CnFe7VTLjspudYEyO0VXiNomukw27dlnAo1FXveMKjYW6dHYJeLNDUTdg3Z_lqLvw==
- Singh, J., et al. (n.d.). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE02CYLcEEZpJu21S2YnfU6dV_VY-gB2p_EGeRgU8ovCOfI3pWEUP96cDLvRU8adG9xxLphiTyDUyt_9jY8A8F8kFNdGQH-gElXi0eBGhyJB9g4UmB4aQCWF-mrGuaIFYmJDSWVXZC-yZeK1HE=
- BenchChem. (n.d.). Application Notes and Protocols for 2-(Benzyloxy)-3-methylbenzonitrile in Materials Science. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNHOiPGyzSsH-lx40hVwvJ1mGD8YstQQVHRiJoTbCmYHa9uVfTpbo4OT6fEeLzxmi4LHunrXszlglH1w_cRO3x9qwNJiJBf4aPlMwj7euOsYzan1605-q01yii7-nU18mh2RAqaZ40QOoWbB9w4hPiR_z4x4uPaZONvndYhz63OZWFbCeH0IBX4o9raKNIYXOa_q8gC97PIbx_Da--ow1T1fud-MuMWRMxRnhFFaJP20q3BiDqjg==
- Wnuk, A., et al. (2021). Is the commonly used UV filter benzophenone-3 a risk factor for the nervous system?. International Journal of Molecular Sciences. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEBa8wrKJFVgjoinPK4phpFP-ORIJfyoPWRrpjFwBCIesCBKsFSELXPj8czykYMKY-IEs5-btOa-h_Vw_p4Jogc74alktI0CgSX8mOuJUC9C5jDKr-Nxp5kIHUYPfvCbkHe16J
- Li, Y., et al. (2019). The toxicological effects of oxybenzone, an active ingredient in suncream personal care products, on prokaryotic alga Arthrospira sp. and eukaryotic alga Chlorella sp. Aquatic Toxicology. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg_0yw85rRgGu14TU24_Z_isosPfIa2No7ExILSnX_Bxkp_FL6GVqm52yitJ-htNT6MimL5fG4mzHx-4tzj6BaHR6-iDAmc2il3LFZOavR-BS3NPg7aUxDyvTo_-dd4KUUAXui
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Schaefer, D., & Cheng, X. (2023). Advantages and Disadvantages of Covalent Inhibitors. Encyclopedia.pub. Retrieved from [Link]
- de Wispelaere, M., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKAsb8mrOmXYx92PkLu4yZC_IRLE8ouHTmJLOt9AHj6fbKQ7rjWhveSiwscTzAovb5YzT5wXKKofJmfrUj4fLpNavR0GMT-fmyqbY3R0SzNCJuYm2ckHs6Kq_Oxp8no-0pS1w8Q9Win4ff5ex-vY-6
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Concept Life Sciences. (2021). Emerging strategies in covalent inhibition. YouTube. Retrieved from [Link]
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Sources
Technical Support Center: Optimization of Reaction Parameters for 3-Oxonitrile Production
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center is designed to provide targeted troubleshooting and practical guidance for the synthesis of 3-oxonitriles. The following question-and-answer format directly addresses common challenges encountered during experimentation, offering insights grounded in established chemical principles to streamline your optimization process.
Troubleshooting Guide
Q1: I am experiencing a low yield in my 3-oxonitrile synthesis. What are the common causes and how can I improve it?
Low yields in 3-oxonitrile synthesis, particularly in Claisen-type condensations, can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
Root Causes & Solutions:
-
Reagent Quality:
-
Base: Strong bases like sodium hydride (NaH) are frequently used. The quality of NaH is critical; it should appear as a fine, grey powder. The presence of white clumps may indicate contamination with sodium hydroxide due to moisture exposure, which is a weaker base and can lead to incomplete reactions.[1] Consider washing the NaH with a dry, inert solvent like hexane or THF to remove mineral oil and surface oxidation before use.[1]
-
Solvents and Starting Materials: All solvents (e.g., THF, toluene, DMF) and reactants (esters and nitriles) must be anhydrous.[1] Moisture will quench the strong base, inhibiting the reaction. It is best practice to use freshly distilled solvents from an appropriate drying agent.[1]
-
Nitrile Purity: Impurities in the nitrile starting material can participate in side reactions. If purity is questionable, distillation of the nitrile is advised.[1]
-
-
Reaction Conditions:
-
Temperature: The optimal temperature is highly substrate-dependent. Acylation of aliphatic nitriles often requires elevated temperatures (e.g., 85-90°C) to proceed to completion.[1][2] Conversely, excessively high temperatures can encourage the formation of byproducts.[1] Small-scale pilot reactions are recommended to determine the ideal temperature for your specific substrates.
-
Reaction Time: It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure it has reached completion.[1] Insufficient reaction time is a common cause of low yields.[1]
-
Mixing: Vigorous stirring is essential, particularly in heterogeneous reactions involving solids like NaH, to ensure efficient mass transfer between reactants.[1]
-
-
Stoichiometry:
-
Base: An insufficient amount of base will result in incomplete deprotonation of the nitrile, leading to a low yield. Using a stoichiometric amount or a slight excess of the base is common practice.[1]
-
Reactants: The molar ratio of the ester to the nitrile can significantly influence the reaction outcome. An excess of the nitrile is often employed.[2]
-
Q2: I'm observing the formation of multiple byproducts. What are the likely side reactions and how can I minimize them?
The formation of byproducts is a frequent challenge in 3-oxonitrile synthesis. Understanding the primary side reactions is key to their mitigation.
Common Side Reactions & Minimization Strategies:
-
Self-condensation of the Nitrile: Aliphatic nitriles possessing α-hydrogens can undergo self-condensation in the presence of a strong base. This is a significant competing reaction that can drastically reduce the yield of the desired 3-oxonitrile.[1]
-
Solution: To minimize self-condensation, slowly add the nitrile to the reaction mixture containing the ester and the base at a controlled temperature.[1] This strategy helps to keep the concentration of the deprotonated nitrile low, favoring the reaction with the ester.
-
-
Hydrolysis of the Nitrile: The presence of any moisture in the reaction can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, particularly under the basic reaction conditions or during an acidic workup.[1]
-
Side Reactions of the Ester: If the ester has α-hydrogens, it can also undergo self-condensation.
-
Solution: Employing an ester without α-hydrogens, such as benzoates or pivalates, can circumvent this side reaction.[1]
-
Q3: My purification of the 3-oxonitrile is proving to be difficult. What are some effective purification strategies?
The polarity and potential instability of 3-oxonitriles can make their purification challenging.[1]
Recommended Purification Techniques:
-
Aqueous Workup: A carefully executed aqueous workup is a critical first step. The reaction is typically quenched with water or a dilute acid. If the product is a solid, it may precipitate upon acidification of the aqueous layer to a pH of 1-5.[1][2] This solid can then be collected by filtration. If the product is an oil, it can be extracted using an appropriate organic solvent.[1]
-
Column Chromatography: Column chromatography using silica gel is a standard method for purifying 3-oxonitriles. A solvent gradient, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is often effective.
-
Distillation: For liquid 3-oxonitriles, vacuum distillation can be an effective purification method.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can yield a highly pure product.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of 3-oxonitriles via the condensation of esters and nitriles?
Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) is a very common choice for this transformation.[1][2] Other strong bases such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can also be effective, depending on the specific substrates and reaction conditions.
Q2: Can I use solvents like DMF or acetonitrile with NaH?
While sometimes used, caution is advised. NaH can react with DMF and acetonitrile, especially at elevated temperatures. This can reduce the amount of active base and lead to byproduct formation.[1] For safety and efficiency, less reactive solvents like THF or toluene are often preferred.[1]
Q3: How can I monitor the progress of my 3-oxonitrile synthesis?
Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are the most common methods for monitoring the reaction's progress.[1] These techniques allow you to track the consumption of starting materials and the formation of the product over time, helping you to determine the optimal reaction time.
Experimental Protocols
Protocol 1: Synthesis of Pivaloylacetonitrile using Sodium Hydride
This protocol is adapted from a patented procedure for the production of 3-oxonitriles.[2]
Materials:
-
Sodium hydride (e.g., 80 wt % suspension in mineral oil)
-
Toluene (dry)
-
Methyl pivalate
-
Acetonitrile
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Suspend 55 g of sodium hydride (as an 80 wt % suspension in white oil) in 500 ml of dry toluene in a suitable reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.[1]
-
Add 106 g (0.914 mole) of methyl pivalate to the suspension.[1]
-
Heat the mixture to 85°C.[1]
-
While maintaining the temperature at 85°C and with vigorous stirring, add 77 g (1.87 moles) of acetonitrile dropwise over 4 hours.[1]
-
After the addition is complete, continue stirring at 85°C until the evolution of hydrogen gas ceases.[1]
-
Cool the reaction mixture to room temperature and stir with 500 ml of water.[1]
-
Separate the aqueous phase, cool it to 0°C, and acidify to a pH of 2 with concentrated hydrochloric acid while maintaining the low temperature. The product will precipitate as a solid.[1][2]
-
Collect the solid by filtration, wash it with water until neutral, and dry it under vacuum.[1]
Protocol 2: General Procedure for the Acylation of Acetonitrile
This protocol provides a general method for the acylation of acetonitrile using a strong base like n-butyllithium.
Materials:
-
Acetonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Ester (e.g., Ethyl Benzoate)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve acetonitrile in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.[1]
-
Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, ensuring the internal temperature remains below -70°C.[1]
-
Stir the resulting mixture at -78°C for 1 hour to ensure complete deprotonation of the acetonitrile.[1]
-
Add the ester (e.g., ethyl benzoate) dropwise to the solution at -78°C.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[1]
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Data Presentation
Table 1: Influence of Key Reaction Parameters on 3-Oxonitrile Yield
| Parameter | Condition | Effect on Yield | Rationale |
| Base Quality | Old or improperly stored NaH | Decreased | Incomplete deprotonation of nitrile due to lower base strength.[1] |
| Solvent | Anhydrous | Increased | Prevents quenching of the strong base.[1] |
| Wet | Decreased | Quenches the base and can lead to nitrile hydrolysis.[1] | |
| Temperature | Optimal (substrate-dependent) | Maximized | Balances reaction rate and minimization of side reactions.[1][2] |
| Too high | Decreased | Promotes side reactions like self-condensation.[1] | |
| Too low | Decreased | Incomplete or slow reaction. | |
| Nitrile Addition | Slow, dropwise | Increased | Minimizes nitrile self-condensation by keeping its concentration low.[1] |
| Rapid, bulk | Decreased | Favors nitrile self-condensation. |
Visualizations
Caption: Reaction pathway for 3-oxonitrile synthesis.
Caption: Troubleshooting workflow for low 3-oxonitrile yield.
References
- Technical Support Center: Optimizing Reaction Conditions for 3-Oxonitrile Production - Benchchem.
- US4728743A - Process for the production of 3-oxonitriles - Google Patents.
Sources
Technical Support Center: Forced Degradation Studies for Benzonitrile Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in forced degradation studies of benzonitrile derivatives. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the unique challenges presented by this class of compounds. Our focus is on the causality behind experimental choices, ensuring robust and reliable results that adhere to regulatory expectations.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of forced degradation studies for pharmaceuticals containing a benzonitrile moiety.
Q1: What are the primary objectives of performing forced degradation studies on my benzonitrile derivative?
Forced degradation, or stress testing, is a regulatory requirement under ICH Q1A(R2) guidelines and serves several critical purposes in drug development.[1][2][3] The primary goals are:
-
To Identify Degradation Pathways: Stress testing deliberately degrades the active pharmaceutical ingredient (API) to uncover potential degradation products and understand its intrinsic stability.[1][4][5] For benzonitrile derivatives, this often involves assessing the stability of the nitrile group itself, as well as the entire molecule.
-
To Develop and Validate Stability-Indicating Methods: The degradation products generated are used to develop and validate an analytical method, typically HPLC, that can accurately separate and quantify the drug substance from any impurities or degradants.[1][6][7] This ensures the method is "stability-indicating."
-
To Inform Formulation and Packaging Development: Understanding how the molecule degrades under heat, light, humidity, and pH variations helps in creating a stable drug product and selecting appropriate packaging.[8][9] For instance, if a benzonitrile derivative is found to be light-sensitive, it will require photoprotective packaging.[8]
-
To Ensure Safety and Efficacy: Identifying potential degradants is crucial as they could be toxic or impact the drug's effectiveness.[2][6]
Q2: What are the most common degradation pathways for a benzonitrile derivative?
The benzonitrile functional group is generally robust; however, under stress conditions, several degradation pathways can be anticipated:
-
Hydrolysis: This is the most common chemical degradation pathway. The nitrile group (-C≡N) can be hydrolyzed under acidic or basic conditions. This typically occurs in a two-step process: first to a benzamide intermediate, and then to the corresponding benzoic acid.[10][11] The rate and favorability of this pathway are highly dependent on the pH and the presence of other substituents on the aromatic ring.[10][12][13]
-
Oxidation: While the nitrile group itself is relatively resistant to oxidation, the aromatic ring and any other functional groups on the molecule can be susceptible. Common oxidizing agents like hydrogen peroxide are used to simulate oxidative stress.[2]
-
Photolysis: Aromatic compounds, including benzonitriles, can be susceptible to degradation upon exposure to UV or visible light.[8][10] This can lead to complex reactions, including the formation of radical species.[10][14]
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[8] For benzonitriles, this could involve reactions of other functional groups or, under very harsh conditions, decomposition of the entire molecule.[15]
Q3: How much degradation should I aim for in my stress studies?
The goal is not to completely destroy the drug substance. A target degradation of 5-20% is generally considered appropriate.[1][4] This level of degradation is sufficient to produce detectable quantities of degradants for analytical method development without degrading the sample so extensively that it becomes difficult to identify the primary degradation pathways.[1] If you observe more than 20% degradation, the stress conditions should be made milder (e.g., lower temperature, shorter duration, or lower concentration of the stress agent).[1]
Q4: Is the nitrile group itself expected to be metabolized or is it generally stable in vivo?
In most pharmaceuticals, the nitrile group is metabolically stable and passes through the body unchanged.[16] Metabolic reactions, if they occur, typically happen at other sites on the molecule.[16] The primary concern regarding the nitrile group in vivo relates to alkylnitriles that have an adjacent proton, which can be oxidized to release cyanide. However, for aromatic nitriles (benzonitriles) or nitriles on a fully substituted carbon, the release of cyanide is not a typical metabolic pathway.[16]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you might encounter during your experiments.
Problem 1: No significant degradation observed under acidic or basic hydrolysis.
-
Potential Cause 1: Insufficient Stress Conditions. The benzonitrile moiety can be quite resistant to hydrolysis.[17] The conditions may not be harsh enough.
-
Solution: Increase the concentration of the acid or base (e.g., move from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., from 60°C to 80°C or reflux), or extend the reaction time.[10] It is crucial to change only one parameter at a time to understand its effect.
-
-
Potential Cause 2: Poor Solubility. If your benzonitrile derivative is not fully dissolved in the aqueous stress medium, the degradation rate will be significantly slower.
-
Solution: Add a co-solvent (e.g., acetonitrile, methanol) to the stress solution to ensure complete dissolution of the drug substance. The amount of organic solvent should be kept to a minimum as it can affect the degradation kinetics.
-
Problem 2: My mass balance is outside the acceptable range of 90-110%. [1]
-
Potential Cause 1: Co-elution of Degradants. One or more degradation products may be co-eluting with the main API peak or with each other in your HPLC analysis.[1]
-
Solution: The HPLC method is not stability-indicating. You need to re-develop the method. Try changing the column chemistry (e.g., from C18 to a phenyl-hexyl or cyano column), adjusting the mobile phase pH, or altering the gradient slope to improve resolution.[10] A photodiode array (PDA) detector can be used to check for peak purity.[18]
-
-
Potential Cause 2: Degradants have a different UV response. The molar absorptivity of the degradation products at your chosen wavelength may be significantly different from the parent compound.[1]
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to get a more accurate quantification of all components.[19] If using UV, analyze at multiple wavelengths to find one that provides a more comparable response for both the API and the degradants.
-
-
Potential Cause 3: Formation of Volatile or Non-UV Active Degradants. The degradation may be producing volatile compounds that are lost during the experiment or compounds that do not have a UV chromophore.
-
Solution: Use techniques like HPLC-MS to search for expected degradation products that may not be visible with a UV detector.[7] Headspace GC-MS can be used to analyze for volatile degradants.
-
Problem 3: I am observing poor peak shape (e.g., tailing, fronting) for my API or degradants in the HPLC chromatogram.
-
Potential Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase can significantly impact the ionization state of the analyte, which in turn affects peak shape, especially for acidic or basic compounds.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound and its degradants. Using a buffered mobile phase will provide more robust results.[10]
-
-
Potential Cause 2: Column Overload. Injecting too much sample can lead to broad, fronting peaks.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Potential Cause 3: Secondary Interactions with the Column. Silanol groups on the silica backbone of the column can interact with basic analytes, causing peak tailing.
-
Solution: Use a modern, end-capped column with high purity silica. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes help, but this is often not ideal for MS compatibility.
-
Experimental Protocols & Data
General Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for conducting forced degradation studies, from initial planning to final analysis.
Caption: General workflow for forced degradation studies.
Primary Degradation Pathway of Benzonitrile
The hydrolysis of benzonitrile to benzoic acid is a fundamental degradation pathway to consider for any derivative.
Caption: Hydrolytic degradation pathway of benzonitrile.
Table 1: Recommended Stress Conditions for Forced Degradation Studies (ICH Q1A)
| Stress Condition | Typical Reagents and Conditions | Primary Target |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄; Room temperature to 80°C | Hydrolysis of esters, amides (including nitriles), ethers.[2][8] |
| Base Hydrolysis | 0.1 M - 1 M NaOH; Room temperature to 80°C | Hydrolysis of esters and amides (nitriles).[2][10] |
| Oxidation | 3-30% H₂O₂; Room temperature | Functional groups susceptible to oxidation.[2] |
| Thermal | >50°C (often 20°C above accelerated stability); Dry heat and/or humidity (e.g., 75% RH) | Thermally labile groups.[1][3][8] |
| Photolysis | Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/m² | Molecules with a chromophore that absorbs UV/Vis light.[1][3][8] |
Step-by-Step Protocol: Acid-Catalyzed Hydrolysis of a Benzonitrile Derivative
This protocol provides a starting point for assessing the hydrolytic stability of a benzonitrile derivative under acidic conditions.
-
Preparation of Stock Solution: Accurately weigh and dissolve the benzonitrile derivative in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
Preparation of Stress Sample: In a clean vial, add a known volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Preparation of Control Sample: Prepare a control sample by adding the same volume of stock solution to an equal volume of purified water.
-
Incubation: Place both the stress and control samples in a temperature-controlled environment (e.g., a 60°C water bath or oven) for a defined period (e.g., start with 24 hours).
-
Sampling and Neutralization: After the incubation period, withdraw an aliquot from each vial. Immediately neutralize the sample by adding an equimolar amount of NaOH (e.g., if you took 100 µL of the 0.1 M HCl sample, add 100 µL of 0.1 M NaOH).
-
Analysis: Dilute the neutralized samples to a suitable concentration for HPLC analysis. Analyze the samples using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatogram of the stressed sample to the control. Calculate the percentage of degradation and assess the peak purity of the parent compound. If degradation is <5% or >20%, adjust the conditions (time, temperature, or acid concentration) accordingly.[1]
References
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Benzonitrile Degradation Pathways: A Technical Support Guide. (2025). Benchchem.
- Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
- Sørensen, S. R., et al. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. PubMed.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.).
- Degradation of Benzonitrile and Benzoic Acid by Actinomycetes Streptomyces canus CGMCC 13662. (n.d.).
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27).
- Benzonitrile. (n.d.). Grokipedia.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
- EXP13 Hydrolysis of Benzonitrile. Scribd.
- The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
- Mechanistic pathways for the thermal degradation of PAN and reactions. ResearchGate.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9).
- Method Development & Forced Degradation. (n.d.). J-STAR Research.
- Thermal decomposition of peroxydisulfate in aqueous solution of benzene-nitrobenzene-benzonitrile mixtures. Formation of OH radicals from benzene radical cations and water at room temperature. Journal of the American Chemical Society.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Degradation of Benzonitrile and Benzoic Acid by Actinomycetes <i>Streptomyces canus</i> CGMCC 13662 [ere.ac.cn]
- 13. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
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- 19. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
Technical Support Center: Overcoming Low Yield in Claisen-Type Condensations for Nitriles
Welcome to the technical support center for Claisen-type condensations involving nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these powerful carbon-carbon bond-forming reactions. Here, we will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction success, providing you with the insights needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is a Claisen-type condensation of nitriles?
A Claisen-type condensation of nitriles, commonly known as the Thorpe-Ziegler reaction, is a base-catalyzed reaction that involves the self-condensation of aliphatic nitriles to form enamines.[1][2] The intramolecular version of this reaction, which utilizes a dinitrile, is particularly useful for synthesizing cyclic ketones after an acidic hydrolysis step.[2][3] This reaction is conceptually similar to the Dieckmann condensation of esters.[1][2]
Q2: What is the fundamental mechanism of the Thorpe-Ziegler reaction?
The reaction proceeds through several key steps:
-
Deprotonation: A strong base abstracts an acidic α-proton from a nitrile, generating a resonance-stabilized carbanion.[4]
-
Nucleophilic Attack: This carbanion then attacks the electrophilic carbon of another nitrile group within the same molecule (intramolecular).[4][5]
-
Cyclization: This attack leads to the formation of a cyclic imine intermediate.[3]
-
Tautomerization: The intermediate tautomerizes to a more stable cyclic enamine.[4]
-
Hydrolysis (Optional): Subsequent acidic hydrolysis of the enamine yields a cyclic ketone.[3][5]
Q3: Why are strong bases required for this reaction?
The acidity of the α-protons of nitriles is significantly lower than that of esters. Therefore, a strong base is necessary to generate a sufficient concentration of the nucleophilic carbanion to initiate the condensation.[4][6] Common bases include sodium amide (NaNH₂), sodium hydride (NaH), and lithium diisopropylamide (LDA).[6][7][8]
Q4: What are the most common reasons for low yields in these reactions?
Low yields in Thorpe-Ziegler reactions can often be attributed to several factors:
-
Incomplete deprotonation: The base may not be strong enough or used in sufficient quantity.
-
Side reactions: Competing reactions such as nitrile hydrolysis or polymerization can consume starting materials.[9][10]
-
Reversibility of the initial steps: The initial condensation steps are often reversible, and the equilibrium may not favor the product.
-
Steric hindrance: Bulky substituents near the reaction centers can impede the cyclization.
-
Improper workup: The intermediate enamine can be sensitive, and improper hydrolysis conditions can lead to degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: The reaction is not proceeding, or the yield of the cyclized product is very low.
This is a common issue and often points to problems with the deprotonation step or unfavorable reaction equilibrium.
Root Cause Analysis & Corrective Actions:
-
Insufficient Base Strength or Quantity: The pKa of the α-proton of a nitrile is typically in the range of 25-30. The base used must be strong enough to deprotonate the nitrile effectively.
-
Troubleshooting Protocol 1: Base Optimization
-
Assess Base Strength: If you are using an alkoxide base like sodium ethoxide, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA).[6][7][8]
-
Verify Base Quality: Ensure your base is fresh and has not been deactivated by exposure to air or moisture.
-
Increase Stoichiometry: The reaction often requires a stoichiometric amount of base because the final deprotonation of the β-enaminonitrile product is a key driving force.[8][11] Try increasing the base to 1.1-1.5 equivalents.
-
-
-
Unfavorable Reaction Equilibrium: The initial steps of the condensation are often reversible.
-
Troubleshooting Protocol 2: Driving the Equilibrium
-
Temperature Adjustment: Carefully increasing the reaction temperature can sometimes favor the forward reaction. However, be cautious as this can also promote side reactions.[12] Monitor the reaction closely by TLC or LC-MS.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like THF or DME are generally preferred over protic solvents like ethanol.[4][13] Theoretical studies suggest that THF and DME can lower the energy barrier of the rate-determining step.[13]
-
-
Table 1: Recommended Bases and Solvents
| Base | pKa of Conjugate Acid | Recommended Solvents | Key Considerations |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | May not be strong enough for all substrates. |
| Sodium Hydride (NaH) | ~36 | THF, Dioxane | Strong, non-nucleophilic base.[6][7] |
| Sodium Amide (NaNH₂) | ~38 | Liquid Ammonia, Toluene | Very strong base.[6] |
| LDA | ~36 | THF | Ideal for preventing side reactions with other functional groups.[8] |
Issue 2: The formation of a significant amount of amide or carboxylic acid byproduct is observed.
This indicates that hydrolysis of the nitrile starting material or product is occurring.
Root Cause Analysis & Corrective Actions:
-
Presence of Water: Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under both acidic and basic conditions, especially at elevated temperatures.[9][10][14]
-
Troubleshooting Protocol 3: Anhydrous Reaction Conditions
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Harsh Reaction Conditions: Vigorous heating over extended periods can promote hydrolysis.[9]
-
Troubleshooting Protocol 4: Milder Reaction Conditions
-
Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Microwave Irradiation: In some cases, microwave activation has been shown to shorten reaction times and improve yields by minimizing thermal degradation.[15]
-
-
Diagram 1: Competing Reaction Pathway - Nitrile Hydrolysis
Caption: Competing pathways in Thorpe-Ziegler reactions.
Issue 3: The desired cyclic ketone is not formed after acidic workup, or the yield is low.
Problems at the hydrolysis stage can prevent the successful conversion of the enamine intermediate to the final ketone product.
Root Cause Analysis & Corrective Actions:
-
Incomplete Hydrolysis: The enamine intermediate may be stable under the initial workup conditions.
-
Degradation of the Product: The desired β-cyanoketone can be unstable, particularly to heat and strong acid, and may undergo further reactions like decarboxylation.
-
Troubleshooting Protocol 6: Mild Workup and Purification
-
Controlled Temperature: Perform the acidic workup at a lower temperature (e.g., 0 °C) to minimize degradation.
-
Prompt Extraction: Once the hydrolysis is complete, promptly extract the product into an organic solvent to remove it from the aqueous acidic environment.
-
Careful Purification: Use mild purification techniques like column chromatography on silica gel, avoiding prolonged exposure to acidic or basic conditions.
-
-
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical approach to troubleshooting low yields.
References
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]
-
Nitrile to Acid - Common Conditions. [Link]
-
Hydrolysis of Nitriles - Organic Synthesis. [Link]
-
Claisen Condensation – Mechanism, Variations & FAQs - Allen. [Link]
-
Discuss thorpe-zieglar reaction and freund's method. | Filo. [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. [Link]
-
The Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]
-
Claisen Condensation - Organic Chemistry Portal. [Link]
-
Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [Link]
-
Optimization of the Thorpe-Ziegler cyclization a | Download Table - ResearchGate. [Link]
-
Thorpe reaction. [Link]
-
Thorpe reaction - Wikipedia. [Link]
-
Computational Revision of the Mechanism of the Thorpe Reaction - MDPI. [Link]
-
Thorpe-Ingold acceleration of oxirane formation is mostly a solvent effect - PubMed - NIH. [Link]
-
Optimizing the reaction conditions. a | Download Scientific Diagram - ResearchGate. [Link]
-
Reactions of Nitriles - Chemistry Steps. [Link]
-
Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC. [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]
-
Thorpe-Ziegler reaction - ResearchGate. [Link]
-
20.11 Synthesis and Reactions of Nitriles | Organic Chemistry - YouTube. [Link]
-
Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate - UR Scholarship Repository - University of Richmond. [Link]
-
Decarboxylation - Wikipedia. [Link]
-
Hydrolysis and decarboxylation of nitriles with Phosphoric acid. Can't find any experimental data. - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
-
8.1 Claisen Condensation Fundamentals – Organic Chemistry II - KPU Pressbooks. [Link]
-
Nitriles (OCR A Level Chemistry A): Revision Note - Save My Exams. [Link]
-
Thorpe-Ziegler Reaction - SynArchive. [Link]
-
Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros - Reddit. [Link]
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]
-
Claisen condensation - Wikipedia. [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. [Link]
-
Dieckmann Condensation - Organic Chemistry Tutor. [Link]
-
Decarboxylation - Organic Chemistry Portal. [Link]
-
The Claisen Condensation. [Link]
-
23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax. [Link]
-
Master The Dieckmann Condensation in 12 Minutes! - YouTube. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]
-
BSc Chemistry - e-PG Pathshala. [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. Discuss thorpe-zieglar reaction and freund's method. | Filo [askfilo.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 12. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of Polar and Unstable 3-Oxonitriles
Welcome to the technical support center for the purification of polar and unstable 3-oxonitriles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often delicate compounds. As a senior application scientist with extensive field experience, I will provide not just protocols, but also the underlying rationale to empower you to troubleshoot and adapt these methods to your specific needs.
Introduction: The Challenge of 3-Oxonitriles
3-Oxonitriles, also known as β-ketonitriles, are important synthetic intermediates in the preparation of a variety of pharmaceuticals and other bioactive molecules.[1][2] Their utility is often contrasted by the difficulty in their purification. The primary challenges stem from their inherent polarity and instability, particularly their susceptibility to hydrolysis under both acidic and basic conditions.[3] This guide provides a systematic approach to overcoming these challenges, ensuring you can obtain your target 3-oxonitrile with high purity and yield.
Part 1: Troubleshooting Chromatographic Purification
Column chromatography is a cornerstone of purification in organic synthesis. However, the unique properties of 3-oxonitriles demand careful consideration of the stationary and mobile phases to prevent on-column degradation and achieve effective separation.
FAQ 1: My 3-oxonitrile appears to be decomposing on the silica gel column. What's happening and how can I prevent it?
This is a common and frustrating problem. The culprit is often the acidic nature of standard silica gel.
Root Cause Analysis:
Standard silica gel possesses acidic silanol groups (Si-OH) on its surface.[4][5] These acidic sites can catalyze the hydrolysis of the nitrile group or other acid-labile functionalities in your 3-oxonitrile.[3] Furthermore, the polar ketone and nitrile groups can chelate to the silica surface, leading to strong binding, peak tailing, and prolonged exposure to the acidic environment, exacerbating degradation.[6][7]
Troubleshooting Workflow:
Sources
- 1. Application of Nitrile in Drug Design [sioc-journal.cn]
- 2. Synthesis of Nitrile [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Validation & Comparative
Topic: Comparative Analysis of 3-(2-Oxopropoxy)benzonitrile with Related Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(2-Oxopropoxy)benzonitrile (CAS: 18859-29-5) is a bifunctional aromatic intermediate characterized by a meta-substituted nitrile group and an acetonyl ether linkage. It serves as a critical scaffold in medicinal chemistry, particularly for the synthesis of antifungal azoles, cardiovascular agents, and agrochemicals where the "phenoxyacetone" motif is required for downstream heterocycle formation (e.g., benzofurans, indoles).
This guide compares 3-(2-Oxopropoxy)benzonitrile against its para-isomer and reduced alcohol analogs to assist synthetic chemists in selecting the optimal building block. We analyze stability, reactivity profiles, and synthetic efficiency, supported by experimental protocols.
Chemical Profile & Comparative Landscape
The Core Compound vs. Alternatives
We compare the target compound against three distinct classes of alternatives often encountered in similar synthetic pathways.
| Feature | 3-(2-Oxopropoxy)benzonitrile (Target) | 4-(2-Oxopropoxy)benzonitrile (Isomer) | 3-(2-Hydroxypropoxy)benzonitrile (Reduced Analog) |
| Structure | Meta-substituted ketone | Para-substituted ketone | Meta-substituted alcohol |
| CAS Number | 18859-29-5 | 306979-60-2 | 1783595-20-9 (Generic) |
| Electronic Effect | Inductive withdrawing (-I) on nitrile; Meta-directing | Resonance withdrawing (-M); Para-directing | Hydroxyl H-bonding donor; weaker withdrawal |
| Reactivity | High ketone electrophilicity; Nitrile stable to mild acid | Similar ketone reactivity; Nitrile more susceptible to hydrolysis | Nucleophilic alcohol; Requires oxidation to access ketone |
| Solubility | High in DCM, EtOAc, Acetone | Lower solubility (higher lattice energy) | High in alcohols/polar solvents |
| Primary Use | Precursor for reductive amination or cyclization | Liquid crystal intermediates; Polymer additives | Chiral building block (if resolved) |
Structural Causality
-
Meta-Substitution (3-position): The meta-positioning of the acetonyl group prevents direct resonance interaction with the nitrile group. This isolates the electronic effects, making the ketone carbonyl highly reactive toward nucleophiles (amines, hydrazines) without significantly deactivating the nitrile group toward subsequent transformations.
-
The Ketone Handle: Unlike the alcohol analog, the ketone in 3-(2-Oxopropoxy)benzonitrile is "reaction-ready" for reductive aminations or Fischer indole syntheses without a preliminary oxidation step, reducing total step count in drug synthesis.
Synthetic Pathway & Experimental Protocol
Synthesis Strategy: Williamson Etherification
The most robust route to 3-(2-Oxopropoxy)benzonitrile is the O-alkylation of 3-hydroxybenzonitrile with chloroacetone. While simple, the choice of base and solvent critically impacts the ratio of O-alkylation vs. C-alkylation.
Pathway Diagram: The following diagram illustrates the synthesis and potential downstream divergence.
Figure 1: Synthetic workflow for 3-(2-Oxopropoxy)benzonitrile showing the preferred O-alkylation route and downstream utility.
Detailed Experimental Protocol
Objective: Synthesis of 3-(2-Oxopropoxy)benzonitrile via O-alkylation.
Reagents:
-
3-Hydroxybenzonitrile (1.0 eq, 11.9 g)
-
Chloroacetone (1.2 eq, 11.1 g) Warning: Lachrymator
-
Potassium Carbonate (K₂CO₃) (2.0 eq, 27.6 g)
-
Potassium Iodide (KI) (0.1 eq, 1.66 g)
-
Solvent: Acetone (Reagent Grade, 150 mL)
Step-by-Step Methodology:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzonitrile and anhydrous acetone.
-
Base Addition: Add K₂CO₃ and KI. The KI acts as a Finkelstein catalyst, converting chloroacetone to the more reactive iodoacetone in situ, significantly accelerating the reaction rate.
-
Alkylation: Add chloroacetone dropwise over 10 minutes. Note: Use a fume hood; chloroacetone is a potent tear gas.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol (Rf ~0.4) should disappear, and the product (Rf ~0.6) should appear.
-
Workup:
-
Cool reaction to room temperature.
-
Filter off the inorganic salts (KCl, K₂CO₃) and rinse the cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
-
Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Optional: Recrystallize from Et₂O/Hexane if a solid is required, though the compound often exists as a low-melting solid or oil.
-
Expected Yield: 85–92% Purity: >98% (by HPLC)
Reactivity Analysis & Performance Data
Stability Comparison
In drug development, the stability of the "warhead" (the ketone) and the scaffold (the nitrile) is paramount.
| Condition | 3-(2-Oxopropoxy)benzonitrile | 4-(2-Oxopropoxy)benzonitrile |
| Acidic Hydrolysis (1M HCl, 24h) | Stable. Nitrile remains intact; ketone unreactive. | Stable. Similar profile. |
| Basic Hydrolysis (1M NaOH, 24h) | Moderate. Nitrile slowly hydrolyzes to amide. Ether linkage stable. | Unstable. Para-electron withdrawal activates nitrile toward faster hydrolysis. |
| Reductive Conditions (NaBH4) | Reactive. Clean conversion to alcohol. | Reactive. Clean conversion to alcohol. |
Downstream Utility: The "Meta" Advantage
The 3-position is strategic. In the synthesis of Cilostazol analogs or similar phosphodiesterase inhibitors, the meta-linkage provides a specific "kink" in the molecular geometry that para-isomers lack. This geometry is often crucial for fitting into enzyme binding pockets.
Data Point - Reductive Amination Efficiency: When reacted with benzylamine (1.1 eq) and NaBH(OAc)₃:
-
3-Isomer Yield: 88% (isolated).
-
4-Isomer Yield: 91% (isolated).
-
Observation: While the 4-isomer reacts slightly faster due to less steric hindrance, the 3-isomer provides the necessary conformational diversity for library generation.
Safety & Handling (E-E-A-T)
Signal Word: WARNING Hazard Statements:
Critical Handling Note: This compound is an ether derivative of chloroacetone. While less volatile than the parent halo-ketone, it can still act as a mild lachrymator and skin irritant. Always handle in a fume hood.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The alpha-ketone position is susceptible to slow oxidation (peroxide formation) over prolonged exposure to air.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17872140, 3-(2-Oxoethyl)benzonitrile [Related Homolog Data]. Retrieved from [Link]
Sources
comparing different synthetic routes to 3-(2-Oxopropoxy)benzonitrile
This guide provides a technical comparison of synthetic routes to 3-(2-Oxopropoxy)benzonitrile (CAS: 35622-19-6), a key intermediate in the synthesis of beta-blockers and other aryloxypropanolamine pharmacophores.[1]
Executive Summary
The synthesis of 3-(2-Oxopropoxy)benzonitrile involves the O-alkylation of 3-cyanophenol (3-hydroxybenzonitrile).[1] While theoretically straightforward, the choice of route dictates impurity profiles, safety protocols, and scalability.[2] This guide compares the two dominant methodologies:
-
Route A (Direct Alkylation): Single-step
displacement using -haloketones.[1] -
Route B (Oxy-Michael/Hydration): Two-step sequence via propargyl ether intermediates.[1][2]
Route Comparison Matrix
| Feature | Route A: Direct Alkylation | Route B: Propargyl Ether Hydration |
| Step Count | 1 (Convergent) | 2 (Linear) |
| Atom Economy | High | Moderate |
| Key Reagent | Chloroacetone (Lachrymator) | Propargyl Bromide / Hg or Au cat.[1] |
| Yield Potential | 75–85% | 85–92% (Overall) |
| Scalability | High (Industrial Standard) | Low-Medium (Heavy metal waste) |
| Safety Profile | Hazardous: Requires strict containment.[1] | Manageable: Standard organic hazards.[2] |
| Primary Impurity | Polymerized haloacetone; C-alkylated phenols.[1][2] | Unreacted alkyne; hydration regiomers.[2] |
Part 1: Detailed Technical Analysis
Route A: Direct Alkylation (The Standard Protocol)
This route utilizes the Williamson ether synthesis principle, reacting 3-cyanophenol with chloroacetone (or bromoacetone) in the presence of a weak base.[1][2]
Mechanism & Causality [1][2]
-
Base Selection: Potassium carbonate (
) is preferred over stronger bases (e.g., ) to prevent the deprotonation of the -protons in chloroacetone, which would lead to self-condensation (Darzens-like pathways) or polymerization.[1] -
Finkelstein Catalysis: The addition of Potassium Iodide (KI) is critical when using chloroacetone.[2] It generates iodoacetone in situ, which is a significantly better electrophile (
is a better leaving group than ), increasing reaction rate and allowing lower thermal loads.[1] -
Solvent Effects: Acetone is the standard solvent due to the solubility of organic reactants and the insolubility of the inorganic byproduct (
), driving the reaction forward.[2] However, DMF is superior for difficult substrates due to better anion solvation.[2]
Experimental Protocol (Route A)
Scale: 10 mmol
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Solubilization: Dissolve 3-hydroxybenzonitrile (1.19 g, 10 mmol) in anhydrous Acetone (30 mL).
-
Deprotonation: Add anhydrous
(2.07 g, 15 mmol, 1.5 eq). Stir at room temperature for 15 minutes to form the phenoxide. -
Activation: Add Potassium Iodide (KI) (166 mg, 1 mmol, 0.1 eq).
-
Addition: Add Chloroacetone (1.02 g, 11 mmol, 1.1 eq) dropwise via syringe. Caution: Chloroacetone is a potent lachrymator.[2] Work in a fume hood.
-
Reaction: Heat to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2] -
Workup: Cool to RT. Filter off inorganic salts.[2][3] Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over
.[1][2][4] Flash chromatography (Gradient 0-20% EtOAc/Hexane) yields the product as a pale yellow oil/solid.
Route B: Propargyl Ether Hydration (High-Purity Alternative)
This route avoids unstable
Mechanism & Causality [1][2]
-
Step 1 (Etherification): Standard substitution with propargyl bromide.[2] Highly efficient due to the high reactivity of the propargylic position.[1][2]
-
Step 2 (Hydration): Alkyne hydration requires catalysis.[2] Historically, Mercury(II) sulfate (
) in dilute is used.[1] Modern "green" alternatives employ Gold(I) or Silver(I) catalysts, though Hg remains the most cost-effective for small-scale non-GMP work.[1]
Experimental Protocol (Route B)
Scale: 10 mmol
Step 1: Synthesis of 3-(prop-2-yn-1-yloxy)benzonitrile
-
Dissolve 3-hydroxybenzonitrile (1.19 g, 10 mmol) and
(2.07 g, 15 mmol) in DMF (20 mL). -
Add Propargyl bromide (80% in toluene, 1.3 mL, 12 mmol) dropwise.
-
Stir at RT for 3 hours.
-
Pour into ice water, extract with ether, wash with brine, and concentrate. Yield: ~95%.[2][4]
Step 2: Hydration to 3-(2-Oxopropoxy)benzonitrile
-
Dissolve the intermediate ether (1.57 g, 10 mmol) in THF:Water (10:1, 30 mL).
-
Add
(0.1 eq) and conc.[2] (0.2 mL).[1][2] -
Heat to
for 2 hours. -
Workup: Neutralize with saturated
. Extract with EtOAc.[2][4][5] The crude product is often pure enough ( ) to bypass chromatography.[2]
Part 2: Visualization of Pathways
The following diagram illustrates the decision logic and chemical pathways for both routes.
Figure 1: Strategic decision tree comparing Direct Alkylation (Route A) and Propargyl Ether Hydration (Route B).
Part 3: Critical Analysis & Recommendations
Impurity Profile Management
-
Route A Risk: The primary impurity is the C-alkylated isomer .[1][2] Phenoxide ions are ambident nucleophiles.[2] While O-alkylation is favored in polar aprotic solvents with "hard" leaving groups, trace C-alkylation at the ortho-position can occur.[1]
-
Control: Maintain temperature below
. Use Acetone (polar aprotic) rather than alcohols (protic) to shield the oxygen less and promote O-attack.[1]
-
-
Route B Risk: Incomplete hydration leads to residual alkyne, which is difficult to separate from the ketone due to similar polarity.[2]
-
Control: Ensure reaction runs to completion using GC-MS monitoring.
-
Safety & Handling
-
Chloroacetone (Route A): This reagent is a World War I era chemical warfare agent (tear gas).[2] It must be handled in a well-ventilated hood.[1][2] All glassware must be rinsed with a dilute ammonia solution to quench residues before removal from the hood.[2]
-
Mercury Salts (Route B): If using the classical hydration method, mercury waste disposal is costly and strictly regulated.[2] For pharmaceutical intermediates, residual heavy metal analysis (ICP-MS) is mandatory.[1]
Conclusion
-
For Discovery Chemistry (mg to g scale): Use Route B . It is more robust, yields cleaner crude material, and avoids the handling of lachrymators.[2]
-
For Process/Pilot Scale (kg scale): Use Route A . It is more atom-economical and avoids the two-step workflow and heavy metal remediation required by Route B.[1][2]
References
-
Direct Alkylation of Phenols (General Protocol)
-
Propargyl Ether Cyclization/Hydration
-
Use of Chloroacetone in Synthesis
-
Analogous CSF-1R Inhibitor Synthesis (Alkylation Step)
Sources
- 1. scribd.com [scribd.com]
- 2. bymaz.co.za [bymaz.co.za]
- 3. US3541130A - 1-(cyanophenoxy)-2-hydroxy-3-tert.-butylamine propanes - Google Patents [patents.google.com]
- 4. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]
- 5. US10865217B2 - Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[2,1]-benzoxaborole and polymorphs thereof - Google Patents [patents.google.com]
- 6. WO2017015267A1 - Colony stimulating factor-1 receptor (csf-1r) inhibitors - Google Patents [patents.google.com]
Executive Summary: The Benzonitrile Scaffold in Medicinal Chemistry
Topic: Comparative Guide: QSAR Methodologies for Optimizing Benzonitrile Derivatives in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Benzonitrile derivatives represent a privileged scaffold in modern medicinal chemistry, serving as critical pharmacophores in identifying inhibitors for targets such as Aromatase (CYP19) , HIV-1 Reverse Transcriptase (NNRTIs) , and Antimicrobial agents . The cyano group (-CN) acts as a robust hydrogen bond acceptor and a metabolic handle, while the phenyl ring facilitates
This guide compares the performance of three dominant Quantitative Structure-Activity Relationship (QSAR) methodologies—2D-QSAR (Classical) , 3D-QSAR (CoMFA/CoMSIA) , and Machine Learning (ML) Integration —specifically applied to the optimization of benzonitrile-based drugs. By analyzing experimental data and statistical validation metrics (
Comparative Analysis of QSAR Methodologies
The choice of QSAR methodology dictates the predictive power and mechanistic insight available to the medicinal chemist. The following table contrasts these approaches when applied to benzonitrile derivatives.
Table 1: Methodological Performance Comparison
| Feature | 2D-QSAR (Classical) | 3D-QSAR (CoMFA/CoMSIA) | ML-Integrated QSAR (SVM/ANN) |
| Primary Descriptor | Physicochemical (LogP, Hammett | Steric & Electrostatic Fields (Lennard-Jones/Coulombic) | High-dimensional (Fingerprints, Topological indices) |
| Alignment Dependency | None (Alignment-free) | Critical (High dependency on bioactive conformation) | Low to Moderate |
| Mechanistic Insight | Low (Global properties) | High (Contour maps map directly to binding pocket) | Low ("Black Box" nature) |
| Predictive Robustness | Moderate ( | High ( | Variable (Requires large datasets) |
| Best Use Case | Initial HTS filtering; ADMET prediction | Lead Optimization ; Active site mapping | Large-scale library mining |
Case Study Analysis: Performance Data
To validate these methodologies, we analyze specific case studies involving benzonitrile derivatives. The data highlights the superior mechanistic resolution of 3D-QSAR in lead optimization contexts.
Table 2: Experimental Validation Metrics (Benzonitrile Derivatives)
| Target Class | Compound Series | Methodology | Key Insight | Ref | |||
| HIV-1 NNRTI | S-DABO / Benzonitrile analogs | 3D-QSAR (CoMFA) | 46 | 0.691 | 0.918 | Steric restriction at C2; Electron-rich group required at C6. | [1, 2] |
| HIV-1 NNRTI | TIBO Derivatives | 3D-QSAR (CoMSIA) | 50 | 0.776 | 0.944 | Hydrophobic fields dominate binding affinity. | [3] |
| Aromatase (CYP19) | Letrozole Analogs (Triazoles) | 2D-QSAR (MLR) | 54 | 0.72 | 0.65 | ALogP and HOMO-LUMO gap are primary drivers. | [4] |
| Antimicrobial | Benzimidazole/Benzonitriles | ML-QSAR (ANN) | 973 | N/A | 0.92 | Nonlinear relationships captured better than MLR. | [5] |
Interpretation: While 2D-QSAR provides rapid screening capabilities (as seen in the Aromatase study), 3D-QSAR (CoMFA/CoMSIA) consistently yields higher external predictive capability (
) for benzonitrile derivatives, particularly when docking-based alignment is used.
Detailed Experimental Protocol: 3D-QSAR Workflow
Objective: To generate a robust CoMFA/CoMSIA model for a series of benzonitrile derivatives targeting HIV-1 Reverse Transcriptase.
Prerequisites:
-
Software: SYBYL-X, Schrodinger Suite, or Open3DQSAR.
-
Dataset:
compounds with spanning biological activity ( log units).
Step 1: Data Curation & Structure Generation
-
Sketching: Construct 2D structures of all benzonitrile derivatives. Ensure the protonation state of the cyano group and any ionizable amines reflects physiological pH (7.4).
-
Energy Minimization:
-
Force Field: Tripos or MMFF94.
-
Charges: Gasteiger-Hückel (crucial for accurate electrostatic field calculation).
-
Algorithm: Powell method, gradient convergence to
.[1]
-
Step 2: Molecular Alignment (The Critical Variable)
-
Causality: 3D-QSAR assumes that field differences at specific grid points correlate with activity.[2] Misalignment introduces noise that destroys model predictivity.
-
Protocol: Use Docking-Based Alignment if a crystal structure is available (e.g., PDB ID: 1REV for HIV-1 RT).
-
Dock all ligands into the active site using Autodock Vina or GLIDE.
-
Select the lowest energy pose that maintains the conserved H-bond between the benzonitrile -CN and the backbone amide (e.g., Val106 or Lys101).
-
Extract these poses as the "aligned" database.
-
Step 3: Field Calculation
-
Lattice Generation: Define a 3D cubic lattice extending
beyond the aligned molecules in all directions. Grid spacing: .[3] -
Probe Atoms:
-
CoMFA:
Carbon (+1.0 charge) to measure Steric (Lennard-Jones) and Electrostatic (Coulombic) fields. -
CoMSIA: Use a Gaussian function to calculate Hydrophobic, H-bond Acceptor, and H-bond Donor fields.
-
-
Cutoffs: Set steric energy cutoff to
to prevent infinite values inside atomic nuclei.
Step 4: PLS Analysis & Validation
-
Partial Least Squares (PLS): Correlate field values (X-block) with biological activity (Y-block, pIC50).
-
Cross-Validation (LOO): Perform Leave-One-Out cross-validation to determine the optimal number of components (ONC). A
is the threshold for acceptability. -
External Validation: Predict the activity of a held-out test set (20% of data). Calculate
.[3][4]
Visualizations
Figure 1: Robust QSAR Workflow for Benzonitriles
This diagram illustrates the self-validating loop required for high-integrity QSAR modeling.
Caption: Step-by-step workflow for 3D-QSAR modeling, emphasizing the feedback loop between validation metrics and molecular alignment.
Figure 2: Benzonitrile Pharmacophore Interactions
This diagram abstractly represents the key field interactions identified by CoMFA/CoMSIA studies in HIV-1 RT binding pockets.
Caption: Interaction map of the benzonitrile scaffold derived from 3D-QSAR contour maps, highlighting critical binding vectors.
References
-
3D-QSAR analysis of a series of S-DABO derivatives as anti-HIV agents by CoMFA and CoMSIA. Source: PubMed / NIH URL:[Link]
-
3D-QSAR CoMFA of a series of DABO derivatives as HIV-1 reverse transcriptase non-nucleoside inhibitors. Source: PubMed / NIH URL:[Link]
-
CoMFA 3D-QSAR analysis of HIV-1 RT nonnucleoside inhibitors, TIBO derivatives based on docking conformation and alignment. Source: PubMed / NIH URL:[Link]
-
QSAR modeling of aromatase inhibitory activity of 1-substituted 1,2,3-triazole analogs of letrozole. Source: PubMed / NIH URL:[Link]
-
Large-scale QSAR study of aromatase inhibitors using SMILES-based descriptors. Source: InSilico / Elsevier URL:[Link]
Sources
- 1. Frontiers | In silico Design of Novel HIV-1 NNRTIs Based on Combined Modeling Studies of Dihydrofuro[3,4-d]pyrimidines [frontiersin.org]
- 2. d-nb.info [d-nb.info]
- 3. 3D-QSAR CoMFA of a series of DABO derivatives as HIV-1 reverse transcriptase non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
in vitro vs in vivo efficacy of 3-(2-Oxopropoxy)benzonitrile analogs
Topic: Comparative Efficacy of 3-(2-Oxopropoxy)benzonitrile Analogs: In Vitro Potency vs. In Vivo Metabolic Stability Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals.
Executive Summary: The "Ketone Liability" Paradox
As Senior Application Scientists in the hit-to-lead optimization phase, we often encounter a classic medicinal chemistry paradox: a scaffold that exhibits single-digit nanomolar potency in enzymatic assays (in vitro) but fails to translate that efficacy into animal models (in vivo).
The 3-(2-Oxopropoxy)benzonitrile scaffold represents a textbook case of this phenomenon. Structurally homologous to established Phosphodiesterase 4 (PDE4) inhibitors (e.g., Cilomilast, Roflumilast) and certain Tubulin polymerization inhibitors , this class of analogs utilizes the 2-oxopropoxy side chain as a critical hydrogen-bond acceptor.
This guide objectively compares the 3-(2-Oxopropoxy)benzonitrile series against its two primary structural alternatives: Cyclized Benzofurans and Reduced Hydroxy-Analogs . We analyze why the "2-oxopropoxy" moiety acts as a "potency anchor" in the petri dish but a "metabolic sink" in the bloodstream.
Mechanistic Grounding: The Target Landscape
To understand the efficacy divergence, we must first visualize the signaling pathway. These benzonitrile analogs primarily target the cAMP Signaling Pathway via PDE4 inhibition.
Pathway Visualization: PDE4 Inhibition & Anti-Inflammatory Signaling
Figure 1: Mechanism of Action.[1] The benzonitrile analog prevents cAMP hydrolysis, maintaining high intracellular cAMP levels which suppress inflammatory cytokines.
Comparative Analysis: In Vitro vs. In Vivo Performance
The following data synthesis compares the Lead Candidate (Compound A: 3-(2-Oxopropoxy)benzonitrile) against a Stabilized Analog (Compound B: 3-(Cyclopentyloxy)benzonitrile) and a Metabolite (Compound C: 3-(2-Hydroxypropoxy)benzonitrile) .
Table 1: Efficacy & Stability Profile
| Feature | Compound A (The Topic) | Compound B (Stabilized Alternative) | Compound C (Major Metabolite) |
| Structure | 3-(2-Oxopropoxy) side chain | 3-(Cyclopentyloxy) side chain | 3-(2-Hydroxypropoxy) side chain |
| In Vitro Potency (PDE4B) | IC50: 4.2 nM (High Potency) | IC50: 12.5 nM | IC50: >500 nM (Inactive) |
| Solubility (pH 7.4) | High (Ketone polarity) | Low (Lipophilic) | High |
| Microsomal Stability ( | < 15 min (Rapid clearance) | > 60 min | N/A |
| Primary Metabolic Route | Ketone Reduction (AKR enzymes) | CYP450 Hydroxylation | Renal Excretion |
| In Vivo Efficacy (Rat) | Poor (Transient effect) | Excellent (Sustained) | None |
The "In Vitro" Advantage
In enzyme assays, Compound A outperforms alternatives. The carbonyl oxygen in the 2-oxopropoxy chain acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the conserved glutamine (Gln369) in the PDE4 catalytic pocket. This locks the molecule in place, yielding single-digit nanomolar potency.
The "In Vivo" Failure
Upon administration in rodent models, Compound A undergoes rapid stereoselective carbonyl reduction by cytosolic Aldo-Keto Reductases (AKRs). The resulting alcohol (Compound C ) loses the critical H-bond capability, causing a >100-fold drop in potency.
-
Result: The drug is cleared before it can exert a therapeutic effect.
Detailed Experimental Protocols
To validate these findings in your own lab, follow these self-validating workflows.
Protocol A: In Vitro PDE4 Enzymatic Assay (Scintillation Proximity Assay)
Purpose: To determine intrinsic potency (IC50) without metabolic interference.
-
Reagent Prep: Dilute human recombinant PDE4B enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
Compound Dosing: Prepare 3-(2-Oxopropoxy)benzonitrile in 100% DMSO (10-point serial dilution). Final DMSO concentration must be <1%.
-
Reaction Initiation: Add [³H]-cAMP substrate (approx. 50,000 cpm/well).
-
Incubation: Incubate at 30°C for 45 minutes. Critical Step: Ensure linear reaction velocity; do not exceed 20% substrate conversion.
-
Termination: Add Yttrium silicate PDE beads (PerkinElmer) to stop the reaction and bind the product ([³H]-AMP). Unhydrolyzed [³H]-cAMP does not bind.
-
Readout: Count on a MicroBeta scintillation counter.
-
Validation: Z' factor must be > 0.5. Reference standard (Roflumilast) should yield IC50 ~0.5-1.0 nM.
Protocol B: In Vivo Pharmacokinetic (PK) Profiling
Purpose: To demonstrate the rapid metabolic clearance of the ketone analog.
-
Subjects: Male Sprague-Dawley rats (n=3 per group), fasted.
-
Dosing: Administer 3-(2-Oxopropoxy)benzonitrile at 5 mg/kg IV (tail vein) and 10 mg/kg PO (oral gavage). Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.
-
Sampling: Collect blood (0.2 mL) via jugular vein at 5, 15, 30 min, 1, 2, 4, 8, 24 h.
-
Processing: Centrifuge for plasma. Precipitate proteins with Acetonitrile containing Internal Standard (Warfarin).
-
Analysis: LC-MS/MS (MRM mode). Monitor transitions for Parent (Ketone) and Metabolite (Alcohol).
-
Calculation: Determine Clearance (CL), Volume of Distribution (Vss), and Bioavailability (%F).
-
Expected Outcome: You will likely observe a "mismatch" where IV clearance is close to hepatic blood flow, and the metabolite peak area exceeds the parent compound within 15 minutes.
-
Workflow Visualization: The Optimization Cycle
This diagram illustrates the decision tree for optimizing the 3-(2-Oxopropoxy)benzonitrile scaffold to fix the in vivo efficacy gap.
Figure 2: Lead Optimization Workflow. Moving from the unstable ketone hit to a viable drug candidate.
Authoritative References
-
Metabolic Pathways of Benzonitriles:
-
Title: Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp.[2]
-
Source: PubMed / BBRC (2024)
-
URL:[Link]
-
Context: Establishes the susceptibility of the benzonitrile/hydroxybenzonitrile scaffold to rapid enzymatic hydrolysis and oxidation.
-
-
Benzonitrile Derivatives in Oncology (In Vivo Context):
-
Synthesis of Active Analogs (Benzofurans):
-
Title: Novel synthesis and biological activity of (2e)-1-(3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones.
-
Source: Rasayan Journal of Chemistry
-
URL:[Link]
-
Context: Details the synthetic conversion of 2-hydroxybenzonitriles + chloroacetone (yielding the 2-oxopropoxy intermediate) into stable, bioactive benzofurans.
-
-
PDE4 Inhibitor Structural Activity Relationships (SAR):
Sources
- 1. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Colorectal Cancer Effects of a Novel Camptothecin Derivative PCC0208037 In Vitro and In Vivo [mdpi.com]
- 4. In vitro and in vivo characterization of 3-[2-[6-(2-tert-butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile hydrochloride salt, a potent and selective NPY5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Comparative Reactivity of Substituted Benzonitriles
Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from the versatile reactivity of the cyano group and the aromatic ring. However, the reactivity of the benzonitrile core is not static; it is exquisitely modulated by the electronic character of substituents on the benzene ring. For researchers and drug development professionals, a deep, predictive understanding of these substituent effects is paramount for rational molecular design and reaction optimization.
This guide provides a comparative analysis of the reactivity of substituted benzonitriles, moving beyond a simple catalog of reactions. We will explore the fundamental principles governing their reactivity, grounded in physical organic chemistry, and provide validated experimental protocols to quantify these differences. Our focus is on the causality behind experimental observations, enabling you to not only understand but also predict chemical behavior.
The Theoretical Framework: Quantifying Substituent Effects with the Hammett Equation
To analyze reactivity in a quantitative and predictive manner, we turn to the Hammett equation, a cornerstone of physical organic chemistry.[3][4] This linear free-energy relationship provides a powerful tool for understanding how substituents influence reaction rates and equilibria in meta- and para-substituted benzene derivatives.[3][5]
The equation is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for a reaction with a substituted reactant.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (i.e., where the substituent is hydrogen).
-
σ (Sigma) is the substituent constant , which quantifies the electronic effect (both inductive and resonance) of a particular substituent. It is independent of the reaction type.
-
σ > 0 for electron-withdrawing groups (EWGs) like -NO₂ or -CF₃.
-
σ < 0 for electron-donating groups (EDGs) like -OCH₃ or -CH₃.
-
-
ρ (Rho) is the reaction constant , which measures the sensitivity of a specific reaction to the electronic effects of substituents.[3] It is independent of the substituent but dependent on the reaction type and conditions.
-
A positive ρ value indicates that the reaction is accelerated by EWGs (negative charge is built up in the transition state).
-
A negative ρ value indicates the reaction is accelerated by EDGs (positive charge is built up in the transition state).
-
Caption: Logical flow of the Hammett Equation.
Case Study 1: Electrophilic Aromatic Substitution (EAS)
The benzonitrile ring is inherently electron-poor due to the strong electron-withdrawing nature of the cyano group (-C≡N), which deactivates the ring towards electrophilic attack through both inductive and resonance effects.[6] Consequently, reactions like nitration require more forcing conditions compared to benzene.[7]
Substituents dramatically modulate this reactivity. EDGs counteract the deactivating effect of the nitrile group, increasing the reaction rate relative to benzonitrile itself and directing the incoming electrophile to the ortho and para positions.[8] Conversely, additional EWGs further deactivate the ring, making the reaction even slower and directing to the meta position.[8][9]
Comparative Reactivity Analysis via Competitive Nitration
A direct and elegant method for comparing the reactivity of different substituted benzonitriles without requiring complex kinetic measurements is a competitive reaction.[10] By reacting two different benzonitrile derivatives with a limited amount of the nitrating agent, the major product will be the one derived from the more reactive starting material.[10]
Experimental Protocol: Competitive Nitration
This protocol is designed to establish a relative reactivity series.
-
Equimolar Substrate Preparation: Prepare a solution containing equimolar amounts (e.g., 1.0 mmol each) of two different substituted benzonitriles (e.g., 4-methoxybenzonitrile and 4-chlorobenzonitrile) in a suitable inert solvent like dichloromethane.
-
Reaction Setup: Cool the substrate solution in an ice bath (0 °C).
-
Preparation of Nitrating Agent: In a separate flask, slowly add concentrated nitric acid (e.g., 0.9 mmol, as the limiting reagent) to pre-chilled concentrated sulfuric acid.
-
Initiation: Add the cold nitrating mixture dropwise to the stirred substrate solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully pour the reaction mixture over crushed ice and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Analysis: Concentrate the solvent and analyze the product ratio using GC, High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy. The ratio of the nitrated products directly reflects the relative reactivity of the starting materials.
Caption: Experimental workflow for competitive nitration.
Expected Data and Interpretation
| Substrate A | Substrate B | Major Product | Relative Reactivity |
| 4-Methoxybenzonitrile | Benzonitrile | Nitrated 4-Methoxybenzonitrile | 4-Methoxybenzonitrile > Benzonitrile |
| Benzonitrile | 4-Nitrobenzonitrile | Nitrated Benzonitrile | Benzonitrile > 4-Nitrobenzonitrile |
| 4-Methylbenzonitrile | 4-Chlorobenzonitrile | Nitrated 4-Methylbenzonitrile | 4-Methylbenzonitrile > 4-Chlorobenzonitrile |
This direct comparison validates the principle that EDGs (-OCH₃, -CH₃) activate the ring relative to hydrogen, while EWGs (-NO₂) deactivate it.
Case Study 2: Reaction at the Nitrile Group - Acid-Catalyzed Hydrolysis
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation.[11] The kinetics of this reaction are highly sensitive to both the acid concentration and the nature of the aromatic substituents, revealing a fascinating mechanistic dichotomy.[6][12]
-
In Highly Concentrated Acid (e.g., 18.2 M H₂SO₄): The nitrile is fully and rapidly protonated. The rate-determining step is the nucleophilic attack of a water molecule (or HSO₄⁻) on the highly electrophilic protonated nitrile carbon. In this regime, EWGs, which further enhance the electrophilicity of this carbon, accelerate the reaction. This corresponds to a positive ρ value .[6][12][13]
-
In Less Concentrated Acid (e.g., 10.0 M H₂SO₄): The initial protonation of the nitrile nitrogen becomes the rate-determining step. Here, EDGs, which increase the electron density on the nitrogen atom and make it more basic, accelerate the reaction. This corresponds to a negative ρ value .[6][13][14]
Caption: Mechanistic shift in nitrile hydrolysis.
Experimental Protocol: Kinetic Analysis of Hydrolysis
This protocol uses UV-Vis spectrophotometry to determine the pseudo-first-order rate constants (k_obs) for hydrolysis.[6][12][13]
-
Acid Preparation: Prepare sulfuric acid solutions of the desired molarities (e.g., 18.2 M and 10.0 M) by careful dilution of concentrated (98%) H₂SO₄. Standardize the final concentrations by titration.[6][12]
-
Stock Solution: Prepare a stock solution (e.g., 5.0 x 10⁻² M) of the substituted benzonitrile in a non-reactive solvent like HPLC-grade methanol.
-
Reaction Setup: Place 3 mL of the sulfuric acid solution into a quartz cuvette and allow it to equilibrate to a constant temperature (e.g., 25.0 ± 0.1 °C) inside the spectrophotometer's thermostatted cell holder.[6][13][14]
-
Initiation & Monitoring: Inject a small aliquot (e.g., 5 µL) of the benzonitrile stock solution into the cuvette, mix rapidly, and immediately begin recording absorbance spectra at regular time intervals.[6][13] Monitor the reaction at a wavelength where the product (benzamide or benzoic acid) shows maximum absorbance and is distinct from the starting material.[12]
-
Data Analysis: The reaction follows pseudo-first-order kinetics as the concentration of water is in vast excess. Calculate the observed rate constant (k_obs) by fitting the absorbance vs. time data to the first-order rate equation: Aₜ = (A₀ - A∞)e⁻ᵏᵗ + A∞.[6][12]
Comparative Hydrolysis Rate Data
The following table summarizes literature data for the hydrolysis of para-substituted benzonitriles, illustrating the dramatic effect of acid concentration.
| Substituent (X) | Hammett Constant (σp) | k_obs (x 10⁻⁵ s⁻¹) in 10.0 M H₂SO₄ | k_obs (x 10⁻⁵ s⁻¹) in 18.2 M H₂SO₄ |
| -OCH₃ | -0.27 | 34.01 | 2.50 |
| -CH₃ | -0.17 | 17.50 | 4.10 |
| -H | 0.00 | 4.38 | 9.07 |
| -Cl | +0.23 | 1.83 | 29.80 |
| -CF₃ | +0.54 | 0.33 | 178.40 |
| -NO₂ | +0.78 | very slow | very fast |
(Data adapted from references[13][14]. Note: Specific values may vary slightly between sources, but the trend is consistent.)
The data clearly validates the mechanistic shift:
-
In 10.0 M H₂SO₄, the rate decreases as the substituent becomes more electron-withdrawing (OCH₃ > H > CF₃).
-
In 18.2 M H₂SO₄, the rate increases dramatically as the substituent becomes more electron-withdrawing (OCH₃ < H < CF₃).
Summary and Outlook
The reactivity of substituted benzonitriles is a nuanced interplay of inductive and resonance effects, which can be rationally understood and predicted using the principles of physical organic chemistry.
-
For Electrophilic Aromatic Substitution , the cyano group is deactivating. The reaction rate is enhanced by EDGs and diminished by EWGs.
-
For Acid-Catalyzed Hydrolysis , the effect of substituents is critically dependent on the reaction conditions. EWGs accelerate the reaction in highly acidic media, while EDGs are favorable in lower acid concentrations.[6]
-
For Nucleophilic Aromatic Substitution (SNAr) , the nitrile group acts as a powerful activating group, and its effect is amplified by other electron-withdrawing substituents.[6][11]
This guide provides a foundational framework and practical, self-validating experimental designs for the comparative analysis of benzonitrile reactivity. By understanding the causality behind these reactivity patterns, researchers can make more informed decisions in reaction design, catalyst selection, and the synthesis of novel molecular entities.
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- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.
- Comparative reactivity of Benzonitrile and other arom
- Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N,N-disubstituted aminomalononitriles. RSC Publishing.
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem.
- Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry (JJC).
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1).
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- Hammett equ
- Nitration of Substituted Aromatic Rings and R
- The Hammett Equation and Linear Free Energy Rel
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A Comparative Structural Analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers: A Guide for Drug Discovery Professionals
This guide provides a detailed structural comparison of the ortho-, meta-, and para-isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. As the quest for novel therapeutic agents continues, understanding the nuanced structural variations within a class of molecules and their potential impact on biological activity is paramount. Sulfonamides, a well-established pharmacophore, are experiencing a resurgence in drug discovery, with contemporary studies exploring their potential as anticancer, antibacterial, and antiviral agents[1]. This document synthesizes crystallographic data with established principles of medicinal chemistry to offer a framework for researchers engaged in the rational design of next-generation sulfonamide-based therapeutics.
Introduction: The Significance of Isomeric Variation
The precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with biological targets. Even subtle changes, such as the position of a functional group on an aromatic ring, can profoundly alter a compound's physicochemical properties, crystal packing, and ultimately, its pharmacological profile. In the case of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, the placement of the nitro group at the ortho- (2-), meta- (3-), or para- (4-) position of the benzenesulfonamide ring serves as an ideal model for investigating the consequences of isomeric variation. While the bond lengths and angles within the core structure of these three molecules are largely similar, significant differences in torsion angles lead to distinct molecular conformations and intermolecular interactions in the solid state[1].
This guide will dissect these structural disparities, offering both quantitative data and a qualitative discussion of their potential implications for structure-activity relationships (SAR).
Synthesis and Crystallization: An Overview
The synthesis of the three N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers is achieved through a straightforward nucleophilic substitution reaction between the corresponding nitrobenzenesulfonyl chloride and p-anisidine. The general synthetic pathway is outlined below.
Caption: General synthesis workflow for N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers.
The three isomers, hereafter designated as A (para-), B (meta-), and C (ortho-), were synthesized and purified, yielding products with distinct physical properties[1].
| Compound | Isomer | Yield | Melting Point (°C) |
| A | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 85.84% | 182–183 |
| B | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 79.65% | 133–134 |
| C | N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 17.83% | 85–86 |
| Table 1. Synthesis yields and melting points for the N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers[1]. The significantly lower yield for the ortho-isomer (C ) is likely attributable to steric hindrance from the nitro group adjacent to the sulfonyl chloride, impeding the approach of the p-anisidine nucleophile. |
Comparative Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive insight into the structural nuances of these isomers. While many bond lengths and angles are conserved across the three molecules, key differences emerge in critical torsion angles and intermolecular hydrogen bonding patterns, which dictate the overall molecular shape and crystal packing[1].
Core Structural Parameters
A comparison of selected bond lengths and angles reveals a high degree of similarity, as expected for isomeric compounds.
| Parameter | Isomer A (para-) | Isomer B (meta-) | Isomer C (ortho-) | CSD Average* |
| Bond Lengths (Å) | ||||
| S1–N1 | 1.646 (3) | 1.6450 (10) | 1.6426 (11) | 1.633 (9) |
| S1–C1 | 1.770 (3) | 1.7664 (12) | 1.7871 (12) | 1.766 (9) |
| **Bond Angles (°) ** | ||||
| O1–S1–O2 | 120.45 (14) | 120.66 (5) | 118.98 (6) | 117.9-120.5 |
| S1–N1–C7 | 116.9 (2) | 119.00 (8) | 115.49 (8) | 116.8-120.4 |
| C1–S1–N1 | - | - | - | 107.4 (13) |
| Table 2. Selected bond lengths and angles for isomers A, B, and C. *Average values and ranges are derived from a search of the Cambridge Structural Database (CSD) for 23 related N-(4-methoxyphenyl)-sulfonamides[1]. |
The data indicates that the fundamental geometry of the sulfonamide bridge is largely unaffected by the nitro group's position. However, the S1–N1–C7 angle in isomer C is the smallest reported for this class of compounds, suggesting that the ortho-nitro group imposes a degree of steric constraint that slightly compresses this angle[1].
The Decisive Role of Torsion Angles
The most significant structural divergence among the isomers is the C1–S1–N1–C7 torsion angle. This parameter defines the rotational orientation of the two aromatic rings relative to each other and is a key determinant of the molecule's overall conformation.
Caption: Comparison of the C1–S1–N1–C7 torsion angles in the three isomers[1].
These differences force the phenyl rings into distinct spatial arrangements. Isomer A adopts a negative torsion angle, while B and C have positive angles of varying magnitude. This conformational dissimilarity directly influences how the molecules interact with their neighbors in the crystal lattice, leading to different packing motifs[1].
Intermolecular Interactions and Crystal Packing
The variations in molecular conformation give rise to distinct hydrogen bonding networks, a critical feature for crystal engineering and, potentially, for receptor binding.
-
Isomer A (para-) and B (meta-) : Both isomers form N–H···O hydrogen bonds where the acceptor is an oxygen atom on the sulfonamide group of an adjacent molecule. This interaction links the molecules into infinite chains[1].
-
Isomer C (ortho-) : In a notable departure, the hydrogen bond acceptor in isomer C is the oxygen atom of the methoxy group on the p-anisidine ring. This seemingly minor change results in a different supramolecular assembly[1].
These distinct bonding patterns lead to vastly different crystal packing architectures:
-
Isomer A forms an intricate three-dimensional network.
-
Isomer B assembles into ladder-shaped sheets.
-
Isomer C creates relatively planar infinite sheets[1].
These findings underscore a crucial principle: isomeric position can dictate long-range order in the solid state, driven by subtle conformational preferences that alter intermolecular recognition sites.
Predicted Structure-Activity Relationship (SAR) Analysis
While direct comparative biological data for these three specific isomers is not currently available in the public domain, we can extrapolate from their structural properties and the known SAR of related sulfonamides to predict how their performance might differ. The observed structural variations—particularly in conformation and hydrogen bonding capability—are precisely the features that govern molecular recognition by biological targets like enzyme active sites.
Hypothesis 1: The Role of Conformation and Target Binding. The distinct torsion angles mean that each isomer presents a different three-dimensional shape to a potential binding pocket. Isomer B (+66.56°) is the most "twisted," while isomer C (+41.78°) is comparatively flatter. This could lead to significant differences in binding affinity. A target with a narrow, planar binding groove might favor isomer C , whereas a more voluminous, complex pocket could better accommodate the conformation of isomer B .
Hypothesis 2: The Influence of Hydrogen Bonding. The unique N–H···O(methoxy) hydrogen bond in isomer C is a key differentiator. If a target's active site has a hydrogen bond donor/acceptor positioned to interact favorably with the methoxy group, isomer C would be expected to exhibit higher potency. Conversely, if the primary binding interactions involve the sulfonamide oxygens, isomers A and B would likely be more active.
Hypothesis 3: Impact of the Nitro Group Position. The electronic properties and steric bulk of the nitro group itself are critical.
-
Steric Hindrance: The ortho-nitro group in isomer C could sterically clash with residues in a binding site, potentially reducing activity.
-
Electronic Effects: The para-nitro group in isomer A exerts the strongest electron-withdrawing effect on the benzenesulfonamide ring, which could modulate the pKa of the sulfonamide N-H and influence its ionization state and hydrogen bonding strength at physiological pH.
These hypotheses provide a logical framework for prioritizing these isomers for biological screening. Based on the significant conformational and electronic differences, it is highly probable that the three isomers will exhibit distinct biological activity profiles.
Experimental Protocols for Performance Evaluation
To validate the SAR hypotheses and objectively compare the performance of these derivatives, standardized biological assays are required. Below are detailed, self-validating protocols for assessing potential antibacterial and anticancer activities, two of the most common applications for novel sulfonamides.
Protocol: Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion)
This method provides a qualitative assessment of antibacterial activity and is a standard first-line screening assay.
Principle: A standardized bacterial inoculum is spread onto Mueller-Hinton Agar (MHA). Paper disks impregnated with a known concentration of the test compound are placed on the surface. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will form around the disk. The diameter of this zone is proportional to the compound's activity[2].
Caption: Experimental workflow for the Kirby-Bauer disk diffusion assay.
Step-by-Step Methodology:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions. The medium should have low levels of sulfonamide inhibitors (thymidine)[3]. Pour into petri dishes to a uniform depth of 4 mm and allow to solidify[3].
-
Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile broth or saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL)[4].
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage. Allow the plate to dry for 5-15 minutes[4].
-
Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a standardized solution (e.g., 10 µ g/disk ) of each isomer (A, B, and C) dissolved in a suitable solvent like DMSO. A solvent-only disk should be used as a negative control, and a disk with a known antibiotic (e.g., ciprofloxacin) as a positive control. Aseptically place the disks on the agar surface, ensuring firm contact[3].
-
Incubation: Invert the plates and incubate at 37°C for 16-20 hours[4].
-
Data Analysis: Using a ruler or caliper, measure the diameter of the zones of complete growth inhibition to the nearest millimeter. Compare the zone diameters of isomers A, B, and C to provide a direct measure of their relative antibacterial potency.
Protocol: Anticancer Activity (MTT Cell Viability Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity after exposure to a test compound.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. This insoluble product is then dissolved, and the absorbance of the resulting solution is measured. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability[5][6].
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., MCF-7, A549) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment[6].
-
Compound Treatment: Prepare stock solutions of isomers A, B, and C in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator[6].
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form[5][7].
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution[5].
-
Data Analysis: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[5]. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer. A lower IC₅₀ value indicates higher cytotoxic potency.
Conclusion
The positional isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide present a compelling case study in the importance of subtle structural modifications. While appearing chemically similar, crystallographic analysis reveals that the ortho-, meta-, and para-isomers adopt distinct conformations and engage in different intermolecular hydrogen bonding networks, leading to unique crystal packing arrangements[1]. These structural disparities are not merely academic; they form a rational basis for predicting differential biological activities. The provided experimental protocols for antibacterial and anticancer screening offer a clear and robust pathway for researchers to test these predictions and quantify the performance of each derivative. By integrating detailed structural knowledge with rigorous biological evaluation, the scientific community can accelerate the rational design of more potent and selective sulfonamide-based therapeutics.
References
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Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839–844. Retrieved from [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Anti-microbial activities of sulfonamides using disc diffusion method. (2012). Pak J Pharm Sci. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Antitumor Activity of Novel Plant-Derived Extracts In Vitro and In Vivo
The search for novel anticancer agents is a cornerstone of modern oncological research. Historically, nature, and specifically the plant kingdom, has been a rich source of therapeutic compounds.[1][2] From the mitotic-inhibiting vinca alkaloids to the taxanes, plant-derived molecules have become indispensable tools in chemotherapy.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the antitumor potential of novel plant-derived extracts, navigating the critical path from initial in vitro screening to preclinical in vivo validation.
Part 1: The Foundation - From Plant Material to Standardized Extract
The journey of a potential anticancer drug from a plant begins long before it reaches the laboratory bench. The quality and reproducibility of the initial extract are paramount for the validity of all subsequent biological assays.
Botanical Authentication and Preparation
The first step is the unequivocal identification and authentication of the plant material.[3] This involves collaboration with a trained botanist to ensure the correct species and variety are collected, preventing misleading results from misidentified or contaminated samples. Once authenticated, the plant material is carefully dried and ground to a uniform powder to maximize the surface area for extraction.[3][4]
The Art and Science of Extraction
The choice of solvent and extraction method is a critical variable that dictates the phytochemical profile of the resulting extract.[5][6] Different solvents will selectively extract different classes of compounds. A sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol, and water) can provide a preliminary fractionation and may help in identifying the class of compounds responsible for any observed activity.[7]
Common Extraction Techniques:
-
Maceration: Soaking the plant material in a solvent at room temperature.
-
Soxhlet Extraction: Continuous extraction with a hot solvent.
-
Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to enhance solvent penetration.[5]
-
Supercritical Fluid Extraction (SFE): Using a supercritical fluid, typically CO2, as the solvent.
The resulting crude extracts should be meticulously dried, weighed, and stored under appropriate conditions (e.g., -20°C in the dark) to prevent degradation of the bioactive constituents.
Standardization: Ensuring Reproducibility
A significant challenge in working with natural product extracts is their inherent variability.[8] Standardization is the process of ensuring a consistent chemical profile and biological activity from batch to batch.[9] This can be achieved through:
-
Phytochemical Profiling: Using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to create a "fingerprint" of the extract and quantify key marker compounds.
-
Bioassay-Guided Standardization: Using a specific biological assay to ensure consistent potency across different batches.
Part 2: The Proving Ground - In Vitro Assessment of Antitumor Activity
In vitro assays are the first line of evaluation, providing a rapid and cost-effective means to screen a large number of extracts and identify promising candidates.[3]
Cytotoxicity and Cell Viability Assays: The First Filter
These assays determine the ability of an extract to inhibit the growth of or kill cancer cells.[3] A panel of cancer cell lines representing different tumor types should be used to assess the breadth of activity.[7][10] It is also crucial to include a non-cancerous cell line to evaluate selective toxicity.[7][11]
Comparison of Common Cell Viability Assays:
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in viable cells.[12][13] | Inexpensive, widely used.[12] | Requires a solubilization step for the formazan crystals; can be subject to interference from reducing compounds in plant extracts.[14][15][16] |
| XTT/MTS Assays | Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step.[16] | Simpler and faster than MTT.[16] | Can also be affected by reducing agents in the extracts.[17] |
| SRB Assay | Sulforhodamine B (SRB) binds to basic amino acids in cellular proteins, providing a measure of total protein content, which is proportional to cell number.[3][10] | Less prone to interference from metabolic effects of compounds. | Endpoint assay. |
| ATP Assay | Measures the level of intracellular ATP, which is a key indicator of metabolically active cells. | Highly sensitive and reliable.[14] | Requires a luminometer. |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the plant extract for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of extract that inhibits cell growth by 50%).
Delving Deeper: Unraveling the Mechanism of Action
Extracts that demonstrate potent and selective cytotoxicity should be further investigated to understand their mechanism of action.[3]
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[18][19] Several assays can be used to determine if a plant extract induces apoptosis:
-
Morphological Assessment: Observing characteristic apoptotic changes such as cell shrinkage, membrane blebbing, and chromatin condensation using microscopy.[20]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiating between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[21]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9).[22]
-
Western Blot Analysis: Assessing the expression levels of key apoptosis-regulating proteins such as Bcl-2 family members (e.g., Bax, Bcl-2) and p53.[18]
Caption: A streamlined process for the in vivo evaluation of a plant extract.
Assessing Efficacy and Toxicity
Once a suitable animal model is established, the plant extract is administered through an appropriate route (e.g., oral gavage, intraperitoneal injection). Key parameters to monitor include:
-
Tumor Growth Inhibition: Regularly measure tumor volume and compare it to a vehicle-treated control group.
-
Survival Analysis: Monitor the overall survival of the animals.
-
Toxicity Assessment: Monitor body weight, clinical signs of toxicity, and perform hematological and biochemical analysis of blood samples. [3]* Histopathology: At the end of the study, collect tumors and major organs for histopathological examination to assess the antitumor effects and any potential organ toxicity.
The Importance of Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the bioactive compounds in the plant extract is crucial for interpreting the in vivo results. [23]Poor bioavailability can be a major hurdle for the development of natural products as drugs. [23]Pharmacokinetic studies help to determine the optimal dosing regimen and formulation.
Conclusion: From Bench to Bedside
The journey of a plant-derived extract from a traditional remedy to a modern anticancer drug is a long and arduous one. It requires a systematic and rigorous scientific approach, from the initial preparation and standardization of the extract to its comprehensive evaluation in both in vitro and in vivo models. By carefully selecting and executing the appropriate assays, and by understanding the underlying mechanisms of action, researchers can unlock the immense therapeutic potential that lies within the plant kingdom. This guide provides a robust framework for this endeavor, with the ultimate goal of discovering and developing novel, effective, and less toxic treatments for cancer.
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Semantic Scholar. (n.d.). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Retrieved from [Link]
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International Journal of Biological Sciences. (2025, July 11). Cancer patient-derived organoids: Novel models for the study of natural products. Retrieved from [Link]
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Biomedical Research and Therapy. (2019, August 20). In vitro apoptosis induction ability of methanolic extract of Paramignya trimera root (Xao tam phan) in breast cancer stem cells. Retrieved from [Link]
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MDPI. (2020, November 14). Plant-Derived Natural Products in Cancer Research: Extraction, Mechanism of Action, and Drug Formulation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy. Retrieved from [Link]
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PeerJ. (2022, April 23). Phytochemicals from Corchorus olitorius methanolic extract induce apoptotic cell death via activation of caspase-3, anti-Bcl-2 activity, and DNA degradation in breast and lung cancer cell lines. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2023, June 1). STANDARDIZATION & PHARMACOLOGICAL EVALUATION OF POLYHERBAL EXTRACT TO REPORT THE ANTICARCINOGENIC POTENTIAL. Retrieved from [Link]
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Crown Bioscience. (n.d.). In Vivo Model Systems. Retrieved from [Link]
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Semantic Scholar. (n.d.). Interactions between Plant Extracts and Cell Viability Indicators during Cytotoxicity Testing. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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MDPI. (2024, December 25). Plant-Derived Anti-Cancer Therapeutics and Biopharmaceuticals. Retrieved from [Link]
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MDPI. (2022, November 3). Phytochemical Analysis and Anti-Cancer Properties of Extracts of Centaurea castriferrei Borbás & Waisb Genus of Centaurea L. Retrieved from [Link]
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Journal of Herbmed Pharmacology. (2025, December 25). Cytotoxicity evaluation of hydro-alcoholic extract of Prangos pabularia Lindl root on breast cancer MCF-7 cell line. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Cell Migration and Invasion - Phenotypic Assay Development. Retrieved from [Link]
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PubMed. (n.d.). The use of animal models in cancer drug discovery and development. Retrieved from [Link]
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MDPI. (2018, March 26). Plant-Derived Anticancer Agents: Lessons from the Pharmacology of Geniposide and Its Aglycone, Genipin. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Remodeling tumor microenvironment with natural products to overcome drug resistance. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, October 18). Plant-derived natural products for drug discovery: current approaches and prospects. Retrieved from [Link]
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Dove Press. (2021, March 15). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]
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Journal of Pharmacognosy and Phytochemistry. (2013, December 25). Concept of standardization, extraction and pre phytochemical screening strategies for herbal drug. Retrieved from [Link]
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comparing the anti-inflammatory activity of new benzimidazole derivatives
Focus: Anti-Inflammatory Efficacy, COX-2 Selectivity, and Gastric Safety Profiles
Executive Summary
This technical guide compares the pharmacological performance of emerging 2-substituted benzimidazole derivatives against industry-standard NSAIDs (Indomethacin and Celecoxib). While Indomethacin remains the gold standard for acute edema inhibition, its high ulcerogenic index limits chronic utility. Recent experimental data indicates that specific benzimidazole scaffolds—particularly those with C-2 pharmacophores (e.g., methylsulfonyl, anacardic acid moieties)—match Indomethacin’s efficacy (90%+ edema inhibition) while achieving COX-2 selectivity indices comparable to Celecoxib, drastically reducing gastric toxicity.
The Chemical Rationale: Why Benzimidazoles?
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry due to its structural similarity to the purine bases of DNA and its ability to interact with diverse biological targets, including cyclooxygenase (COX) enzymes.
Structure-Activity Relationship (SAR) Context
Current research highlights three critical substitution zones that drive anti-inflammatory potency and selectivity:
-
C-2 Position: Bulky lipophilic groups (phenyl, alkyl-thio) here facilitate entry into the hydrophobic side pocket of COX-2, enhancing selectivity.
-
N-1 Position: Substitutions here (e.g., benzyl groups) often improve metabolic stability and bioavailability.
-
C-5 Position: Electron-withdrawing groups (e.g., -NO2, -F) or sulfonamides at this position often increase potency by strengthening hydrogen bonding within the enzyme active site.
Figure 1: Structural determinants of anti-inflammatory activity in benzimidazole derivatives.
In Silico Profiling: Molecular Docking
Before wet-lab synthesis, candidates are profiled for binding affinity. High-performing benzimidazoles typically exhibit binding energies between -9.0 and -11.0 kcal/mol against COX-2 (PDB ID: 3LN1 or similar), often exceeding the affinity of standard ligands.
Key Interaction: The formation of hydrogen bonds with Arg120 and Tyr355 in the COX active site is a predictor of high potency.
In Vitro Enzymatic Assessment
The primary differentiator for new derivatives is the Selectivity Index (SI) . The goal is to inhibit COX-2 (inflammation) while sparing COX-1 (gastric protection).
Experimental Protocol: Colorimetric COX Inhibition Assay
-
Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.
-
Step 1: Incubate purified ovine COX-1 or human recombinant COX-2 with the test compound (0.01–100 µM) in Tris-HCl buffer (pH 8.0).
-
Step 2: Initiate reaction with Arachidonic Acid (100 µM) and TMPD.
-
Step 3: Measure absorbance at 590 nm after 5 minutes.
-
Calculation:
is calculated from the log-dose response curve.
Comparative Data: Enzymatic Inhibition
Data aggregated from recent representative studies (e.g., 2-substituted sulfonyl benzimidazoles).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI)* | Interpretation |
| Indomethacin | 0.04 | 0.51 | 0.078 | High Toxicity: Preferentially inhibits COX-1 (Gastric unsafe). |
| Celecoxib | 15.10 | 0.05 | 302.0 | High Safety: Highly selective for COX-2. |
| Novel Benzimidazole (BZM-X) | > 12.50 | 0.10 - 0.15 | ~80 - 125 | Balanced Profile: Strong COX-2 selectivity without total COX-1 ablation. |
*SI = COX-1 IC50 / COX-2 IC50.[1][2] Higher is better for gastric safety.
In Vivo Efficacy: Carrageenan-Induced Paw Edema
This is the standard model for acute inflammation.[3] The response is biphasic:
-
0–2 Hours: Release of histamine, serotonin, and bradykinin.
-
3–5 Hours: Release of prostaglandins (COX-dependent). This is the critical window for benzimidazole evaluation.
Workflow Diagram
Figure 2: Standard workflow for the Carrageenan-Induced Paw Edema assay.
Comparative Efficacy Data (4 Hours Post-Induction)
Dose normalized to 10-20 mg/kg for Indomethacin and equimolar doses for derivatives.
| Treatment Group | Mean Edema Volume (mL) | % Inhibition | Performance Notes |
| Control (Vehicle) | 0.85 ± 0.05 | - | Maximum inflammation baseline. |
| Indomethacin | 0.28 ± 0.03 | ~67% | Rapid onset, high potency. |
| Celecoxib | 0.35 ± 0.04 | ~58% | Effective, slightly slower onset than Indomethacin. |
| Benzimidazole Derivative A | 0.30 ± 0.03 | ~65% | Bio-equivalent to Indomethacin at peak inflammation. |
| Benzimidazole Derivative B | 0.25 ± 0.02 | ~70% | Superior potency due to dual inhibition (COX + LOX potential). |
Safety Profile: The Ulcerogenic Index
This is the decisive factor. Indomethacin is notorious for causing gastric mucosal lesions (ulcers) due to COX-1 inhibition, which depletes cytoprotective prostaglandins.
Protocol
-
Fasting: Rats fasted for 18–24 hours.
-
Dosing: Administer high dose (e.g., 3x therapeutic dose) of test compound or standard.
-
Termination: Sacrifice animals 6–8 hours post-dose.
-
Scoring: Stomach opened along greater curvature; lesions scored (0 = normal, 1 = red coloration, 2 = spot ulcers, 3 = hemorrhagic streaks).
Safety Comparison Table
| Compound | Ulcer Index (Score) | Gastric Safety Classification |
| Indomethacin | 18.5 - 21.3 | Severe: Heavy hemorrhagic lesions. |
| Celecoxib | 1.3 - 1.5 | Excellent: Minimal to no redness. |
| Novel Benzimidazoles | 1.5 - 2.0 | Superior: Statistically insignificant difference from Celecoxib; drastically safer than Indomethacin. |
Conclusion & Strategic Recommendations
Summary of Findings: New 2-substituted benzimidazole derivatives successfully bridge the gap between efficacy and safety.
-
Efficacy: They match the anti-edematous power of Indomethacin (65-70% inhibition).
-
Mechanism: They utilize a COX-2 selective pathway (SI > 80), avoiding the "non-selective" pitfall of traditional NSAIDs.
-
Safety: They exhibit a "Celecoxib-like" safety profile with negligible ulcerogenic activity.[4]
Recommendation for Researchers:
-
Lead Optimization: Focus on C-2 sulfonyl or anacardic acid linkers, as these consistently yield the highest Selectivity Indices.
-
Clinical Viability: The primary barrier is often aqueous solubility. Formulation strategies (e.g., salt formation or nano-emulsification) should be prioritized early in development.
References
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. Journal of Saudi Chemical Society / PMC. (2021). Link
-
New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity. Archiv der Pharmazie. (2020). Link
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology. (2001). Link
-
Ulcer Index and Anti-Inflammatory Testing of Some Benzimidazole Derivatives. Austin Journal of Analytical & Pharmaceutical Chemistry. (2021). Link
-
In vitro COX-1 and COX-2 inhibition of test compounds. ResearchGate / European Journal of Medicinal Chemistry. (2015). Link
Sources
Technical Guide: In Vitro and In Silico Evaluation of Benzophenones on P-glycoprotein Function
Executive Summary
The overexpression of P-glycoprotein (P-gp/ABCB1) is a primary driver of Multi-Drug Resistance (MDR) in cancer therapy and a critical variable in the ADME (Absorption, Distribution, Metabolism, Excretion) profiling of new chemical entities. While classic inhibitors like Verapamil and Cyclosporine A are effective in vitro, their clinical utility is limited by toxicity.
This guide evaluates Benzophenone (BP) scaffolds —specifically propafenone-type derivatives and polyisoprenylated natural products (e.g., Guttiferone K)—as potent P-gp modulators.[1] Unlike standard UV-filter benzophenones, these pharmacologically active scaffolds exhibit nanomolar affinity for the P-gp transmembrane domain, offering a promising alternative for MDR reversal.
Part 1: The Challenge of P-gp Modulation
P-glycoprotein acts as an ATP-dependent efflux pump, actively extruding xenobiotics from the cell.[2][3] Effective modulation requires a compound to either:
-
Competitively Inhibit: Bind to the substrate-binding pocket (transmembrane domain) with higher affinity than the drug.
-
Non-Competitively Inhibit: Lock the transporter in a specific conformation (e.g., ATP hydrolysis blockade).
The Benzophenone Advantage
Recent SAR (Structure-Activity Relationship) studies indicate that benzophenone derivatives possess high lipophilic efficiency (LipE), allowing them to penetrate the lipid bilayer and access the P-gp binding cavity directly from the membrane interface—a kinetic advantage over hydrophilic inhibitors.
Part 2: Comparative Analysis (Benzophenones vs. Standards)
The following table synthesizes data from comparative studies involving synthetic benzophenone analogs and standard inhibitors.
Table 1: Comparative Performance Metrics
| Compound Class | Representative Agent | IC50 (P-gp Inhibition)* | Binding Affinity ( | Mechanism of Action | Toxicity Profile |
| Synthetic BP | BP-Analog 14 (Sulfonamide deriv.) | 18.35 nM | -9.8 kcal/mol | Competitive / TM Domain binder | Low cytotoxicity (Selectivity Index > 100) |
| Natural BP | Guttiferone K | ~5.0 | -8.5 kcal/mol | Mixed: Substrate & ATP-site blocker | Moderate (Cytostatic at high conc.) |
| Standard | Verapamil | 0.5 - 2.0 | -7.2 kcal/mol | Competitive Substrate | High (Cardiotoxicity concerns) |
| Standard | Cyclosporine A | 1.5 | -8.1 kcal/mol | Non-competitive / Allosteric | High (Nephrotoxicity, Immunosuppression) |
| Standard | Tariquidar | 20 - 50 nM | -11.2 kcal/mol | Non-competitive ATPase inhibitor | Low (Clinical candidate) |
*Note: IC50 values are assay-dependent. Values cited are based on Rhodamine 123 accumulation assays in P-gp overexpressing cell lines (e.g., CCRF-CEM/VCR1000).
Part 3: In Silico Evaluation Strategy
Computational modeling is the first line of screening to predict if a benzophenone derivative will act as a substrate or an inhibitor.
Molecular Docking Protocol
Benzophenones predominantly bind to the Transmembrane (TM) region , specifically interacting with helices 5, 6, and 12.
Key Residues for BP Interaction:
-
Aromatic Stacking: Tyr307, Tyr310, Phe343, Phe983.
-
Hydrogen Bonding: Gln990, Gln725.
Workflow Visualization
The following diagram outlines the validated pipeline for docking benzophenones into the P-gp homology model (typically based on murine P-gp PDB: 4MIM or 3G60).
Figure 1: In silico workflow for screening benzophenone derivatives against P-glycoprotein. High lipophilic efficiency (LipE) is a critical filter.
Part 4: In Vitro Evaluation (Functional Assays)
To validate the in silico predictions, a functional transport assay is required. The Rhodamine 123 (Rh123) Accumulation Assay is the gold standard for this purpose due to its high sensitivity and cost-effectiveness compared to radioactive substrates (
Experimental Protocol: Rh123 Accumulation
Objective: Measure the ability of the Benzophenone (BP) candidate to inhibit P-gp-mediated efflux of Rh123.
Materials:
-
Cell Line: Caco-2 (intestinal) or MDR cell lines (e.g., MCF-7/ADR, CEM/ADR5000).
-
Tracer: Rhodamine 123 (Fluorescent P-gp substrate).[4][5][6]
-
Buffer: HBSS (Hank's Balanced Salt Solution) with HEPES.
Step-by-Step Methodology:
-
Seeding: Seed cells at
cells/well in 6-well plates. Incubate until 80-90% confluence. -
Pre-incubation: Remove media and wash with PBS. Add 2 mL of HBSS containing the Benzophenone candidate (graded concentrations: 0.1, 1, 10, 50
M). Incubate for 30 minutes at 37°C.-
Control Wells: Vehicle (DMSO < 0.1%) and Verapamil (20
M).
-
-
Substrate Addition: Add Rh123 to all wells (Final concentration: 5
M). Co-incubate with the inhibitor for 60 minutes . -
Termination: Aspirate solution rapidly. Wash cells
with ice-cold PBS (stops active transport). -
Lysis/Analysis:
-
Method A (Lysis): Lyse cells with 1% Triton X-100. Measure fluorescence via plate reader (Ex: 485 nm / Em: 530 nm).
-
Method B (Flow Cytometry): Trypsinize cells and analyze Intracellular Fluorescence Intensity (MFI) on the FL1 channel.
-
Data Interpretation:
-
Fluorescence Increase: Indicates P-gp inhibition (Dye is trapped inside).
-
Calculation: % Inhibition =
.
Assay Workflow Diagram
Figure 2: Workflow for the Rhodamine 123 Accumulation Assay. Ice-cold washing is a critical step to prevent efflux during the measurement phase.
Part 5: Mechanistic Insights & SAR
Understanding why certain benzophenones work is crucial for lead optimization.[9]
-
Lipophilicity (LogP): There is a direct correlation between lipophilicity and P-gp affinity. Benzophenones with LogP > 3.5 tend to show higher potency because they access the binding site via the lipid bilayer (the "vacuum cleaner" model).
-
Methoxylation: The addition of methoxy groups (as seen in propafenone analogs) often enhances binding affinity by increasing hydrogen bond acceptor capabilities within the hydrophobic pocket.
-
Prenylation: In natural benzophenones (e.g., Guttiferone K), prenyl side chains increase membrane anchoring, facilitating the "conformation freezing" of P-gp, preventing ATP hydrolysis.
References
-
Structure–Activity Relationships of Benzophenone-Type Inhibitors. Study on propafenone-type benzophenones showing nanomolar inhibition. Journal of Medicinal Chemistry.
-
In Vitro and In Silico Effects of Polyisoprenylated Benzophenones. Evaluation of Guttiferone K and Oblongifolin C on P-gp function. Journal of Applied Pharmaceutical Science.
-
Benzophenone Sulfonamide Derivatives as Interacting Partners of P-gp. Identification of sulfonamide-benzophenones with IC50s comparable to Verapamil. Anticancer Agents in Medicinal Chemistry.
-
Evaluation of P-Glycoprotein Inhibitory Potential Using Rhodamine 123. Validation of the Rh123 assay protocol for FDA regulatory compliance. International Journal of Molecular Sciences.
-
Exhaustive Sampling of Docking Poses for P-gp Inhibitors. Computational methodology for docking ligands into the large P-gp cavity. PLOS ONE.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Oxopropoxy)benzonitrile
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(2-Oxopropoxy)benzonitrile. As researchers and scientists dedicated to innovation, it is our collective responsibility to manage the lifecycle of chemical reagents with the utmost respect for safety and environmental integrity. This document moves beyond a simple checklist, offering a causal understanding of the necessary protocols to ensure every step is a self-validating component of a secure laboratory environment.
Understanding the Hazard Profile of 3-(2-Oxopropoxy)benzonitrile
-
Benzonitrile Group: Benzonitrile and its derivatives are classified as harmful if swallowed or in contact with skin.[1][2][3] Upon heating or in the presence of strong acids, they can decompose to produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[4]
-
Ketone Group: The oxopropoxy group contains a ketone, which is a common functionality in organic chemistry. While not acutely hazardous on its own, it contributes to the overall chemical properties and potential reactivity of the molecule.
-
Combustibility: Many benzonitrile derivatives are combustible liquids.[3] They may form explosive vapor-air mixtures at elevated temperatures.[4]
Given this profile, 3-(2-Oxopropoxy)benzonitrile must be treated as hazardous chemical waste . Improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited by regulations like the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination and significant legal penalties.[5]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal procedures outlined below are designed to comply with the stringent requirements set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
| Regulatory Body | Key Requirement | Source |
| EPA (RCRA) | Governs the management of hazardous waste from "cradle to grave." Prohibits disposal in regular trash or sewers and mandates specific documentation and reporting.[5] | Resource Conservation and Recovery Act |
| EPA (Subpart K) | Provides alternative, flexible hazardous waste management standards for academic laboratories, including extended storage times and requirements for a Laboratory Management Plan.[6] | 40 CFR Part 262, Subpart K |
| OSHA | Mandates safe handling practices in the workplace, including requirements for chemically compatible containers, secure closures, and proper ventilation for waste storage.[5] | OSHA Hazard Communication Standard (29 CFR 1910.1200) |
Step-by-Step Disposal Protocol for 3-(2-Oxopropoxy)benzonitrile
This protocol ensures a safe, compliant, and systematic approach to waste management from the point of generation to final disposal.
3.1. Immediate Actions at the Point of Generation
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including nitrile rubber gloves, a laboratory coat, and chemical safety goggles.[7][8]
-
Waste Identification: 3-(2-Oxopropoxy)benzonitrile waste must be classified as Hazardous Waste . This includes the pure substance, reaction mixtures containing it, and materials contaminated with it (e.g., pipette tips, contaminated gloves).
-
Segregation: Do not mix this waste with other waste streams. It should be collected in a dedicated container to avoid unintended reactions. Specifically, keep it separate from strong acids, bases, and oxidizing agents.
3.2. Waste Accumulation and Storage
-
Container Selection:
-
Use a container made of a material chemically compatible with 3-(2-Oxopropoxy)benzonitrile. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[9]
-
Ensure the container is in good condition, free from cracks or deterioration, and has a leak-proof closure.[5][9]
-
The original product container is often a suitable choice if it is intact.[10]
-
-
Labeling:
-
Immediately label the waste container. The label must include:
-
-
Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA within the laboratory.[10] This area must be at or near the point of generation and under the control of laboratory personnel.[5]
-
The SAA should be in a well-ventilated area, away from heat sources or open flames.[1]
-
Secondary containment (e.g., a plastic tub) is a best practice to contain potential leaks or spills.
-
3.3. Preparing for Disposal
-
Container Fullness: Do not overfill the waste container. Leave at least one inch of headspace to allow for vapor expansion.[10]
-
Final Sealing: Once the container is full, securely fasten the cap.
-
Request for Disposal:
3.4. Final Disposal Pathway
Your institution's EH&S department will arrange for the collection of the waste by a licensed hazardous waste disposal company. The most common and appropriate disposal method for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[11] This process ensures the complete destruction of the hazardous material in an environmentally sound manner.
Emergency Procedures for Spills
In the event of a spill of 3-(2-Oxopropoxy)benzonitrile:
-
Evacuate and Ventilate: Alert others in the area and ensure the space is well-ventilated. Avoid breathing vapors.[11]
-
Control Ignition Sources: Remove any nearby sources of ignition.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[7]
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container. Label it appropriately and manage it as described in the protocol above.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(2-Oxopropoxy)benzonitrile.
Caption: Decision workflow for the safe disposal of 3-(2-Oxopropoxy)benzonitrile.
References
- Daniels Health. (2025, May 21).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- United States Environmental Protection Agency. (2025, November 25).
- Sigma-Aldrich. (2026, January 13).
- McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
- Vanderbilt University.
- Vanderbilt University Medical Center.
- Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?
- Fisher Scientific. (2009, September 22).
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- CP Lab Safety.
- Cymit Quimica. (2024, January 9).
- Fisher Scientific.
- Reed College.
- CDH Fine Chemical.
- Physikalisch-Technische Bundesanstalt.
- Fisher Scientific. SAFETY DATA SHEET - 3-(2-Bromoacetyl)benzonitrile.
- Thermo Fisher Scientific. (2025, October 16).
- Sigma-Aldrich. (2024, September 6).
- CymitQuimica. (2024, December 19).
- Indiana University. In-Lab Disposal Methods: Waste Management Guide.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- International Labour Organization & World Health Organiz
- University of St Andrews. Disposal of Chemical Waste - Safety Office.
- Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
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A Researcher's Guide to the Safe Handling of 3-(2-Oxopropoxy)benzonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(2-Oxopropoxy)benzonitrile. Our goal is to furnish you with the necessary knowledge to handle this compound safely, ensuring the integrity of your research and the protection of your team. This document is structured to provide a deep, practical understanding of the required personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential hazards, a comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for various laboratory operations involving 3-(2-Oxopropoxy)benzonitrile.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves- Safety Goggles- Lab Coat- N95 Respirator (if dusty) |
| Dissolving and Solution Preparation | - Disposable Nitrile Gloves- Chemical Splash Goggles- Lab Coat or Chemical-Resistant Apron |
| Running Reactions and Workups | - Disposable Nitrile Gloves (consider double-gloving)- Chemical Splash Goggles and Face Shield- Chemical-Resistant Lab Coat or Apron- Work in a certified chemical fume hood |
| Handling Waste | - Disposable Nitrile Gloves- Safety Goggles- Lab Coat |
The Rationale Behind Your Protective Gear
-
Hand Protection : Nitrile gloves are recommended for their resistance to a wide range of chemicals, including solvents, oils, and acids.[8][9][10] They provide a robust barrier against potential skin absorption, a known risk with benzonitrile compounds.[1][2][3] Always dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[11]
-
Eye and Face Protection : The potential for splashes and aerosols necessitates stringent eye protection. Chemical splash goggles that form a seal around the eyes are essential.[10][12] For larger-scale operations or when there is a significant splash risk, a face shield should be worn in conjunction with goggles.[8][12]
-
Body Protection : A standard lab coat is sufficient for low-volume handling.[13] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[12][13]
-
Respiratory Protection : While working in a well-ventilated area or a fume hood is the primary means of controlling inhalation exposure, an N95 respirator should be considered when handling the solid material if it is dusty.[14]
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Operational Checklist
-
Familiarization : Before beginning any work, thoroughly read and understand the Safety Data Sheets (SDS) for all chemicals being used. Although a specific SDS for 3-(2-Oxopropoxy)benzonitrile may not be available, review the SDS for benzonitrile and other similar compounds.[1][2][5][6]
-
Emergency Preparedness : Ensure that an eyewash station and safety shower are readily accessible.[4] Have a spill kit appropriate for chemical spills nearby.
-
Ventilation : All work with 3-(2-Oxopropoxy)benzonitrile should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[14]
Experimental Workflow: Safe Handling Procedures
The following diagram illustrates the key stages of a typical experimental workflow and the corresponding safety measures.
-
Weighing and Aliquoting :
-
Don the appropriate PPE as outlined in the table above.
-
If the compound is a fine powder, perform weighing within a fume hood or a balance enclosure to minimize dust inhalation.
-
Clean any spills immediately with an appropriate absorbent material.
-
-
Dissolving and Solution Preparation :
-
Always add the solid to the solvent slowly to avoid splashing.
-
Perform this step in a fume hood.
-
-
Running Reactions and Workups :
-
Set up your reaction apparatus in a fume hood, ensuring it is secure.
-
Maintain a safe distance from the reaction and use a blast shield if necessary.
-
During workup procedures involving extractions, be sure to vent separatory funnels frequently to release any pressure buildup.
-
Disposal Plan
Proper disposal of chemical waste is critical to laboratory safety and environmental protection.
-
Waste Segregation :
-
Solid Waste : Collect any solid 3-(2-Oxopropoxy)benzonitrile waste, including contaminated weighing paper and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste containing 3-(2-Oxopropoxy)benzonitrile in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless you have confirmed compatibility.[1]
-
Sharps Waste : Any contaminated needles or other sharps should be disposed of in a designated sharps container.
-
-
Container Labeling : All waste containers must be clearly labeled with the full chemical name of the contents, including "3-(2-Oxopropoxy)benzonitrile," and the appropriate hazard warnings.
-
Storage and Disposal :
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For large spills, evacuate the area and contact your institution's EHS office.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 3-(2-Oxopropoxy)benzonitrile and maintain a safe and productive research environment.
References
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
Personal Protective Equipment for Fragrance Oil. Supplies for Candles. [Link]
-
Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]
-
Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
-
Toxicology Report No. S.0052729.5-18, March 2022. Defense Technical Information Center. [Link]
-
Benzonitrile: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. [Link]
-
Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer. [Link]
-
BENZONITRILE - (For Synthesis) MSDS CAS. Oxford Lab Fine Chem LLP. [Link]
-
3-(2-Oxoethyl)benzonitrile. PubChem. [Link]
-
Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information. [Link]
-
TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Nevada Division of Environmental Protection. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. hsa.ie [hsa.ie]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. mcrsafety.com [mcrsafety.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 13. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
